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Isoschaftoside

Cat. No.: B191611
CAS No.: 52012-29-0
M. Wt: 564.5 g/mol
InChI Key: OVMFOVNOXASTPA-VYUBKLCTSA-N
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Description

Isoschaftoside is a C-glycosyl compound that is apigenin substituted at positions 6 and 8 by alpha-L-arabinopyranosyl and beta-D-glucosyl residues respectively. It has a role as a metabolite. It is a C-glycosyl compound and a trihydroxyflavone. It is functionally related to an apigenin.
This compound has been reported in Camellia sinensis, Glycine max, and other organisms with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28O14 B191611 Isoschaftoside CAS No. 52012-29-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)16-20(34)15(25-22(36)17(31)11(30)7-38-25)19(33)14-10(29)5-12(39-24(14)16)8-1-3-9(28)4-2-8/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMFOVNOXASTPA-VYUBKLCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317293
Record name Isoschaftoside
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Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52012-29-0
Record name Isoschaftoside
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isoschaftoside
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Record name Isoschaftoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
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Record name ISOSCHAFTOSIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Isoschaftoside: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoschaftoside is a naturally occurring C-glycosylflavonoid found in a variety of plants, including those from the Fabaceae and Poaceae families.[1] As a glycosylated derivative of apigenin, this compound has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its anti-inflammatory mechanisms. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.

Chemical Structure and Identification

This compound is structurally defined as apigenin substituted at the 6- and 8-positions by an alpha-L-arabinopyranosyl and a beta-D-glucosyl residue, respectively.[2] This di-C-glycosylflavone structure is crucial for its biological activity.

IdentifierValue
IUPAC Name 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one[2]
SMILES C1--INVALID-LINK--C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5--INVALID-LINK--CO)O)O)O)O)O)O)O[2]
InChI InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)16-20(34)15(25-22(36)17(31)11(30)7-38-25)19(33)14-10(29)5-12(39-24(14)16)8-1-3-9(28)4-2-8/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C26H28O14[1][3]
Molecular Weight 564.49 g/mol [1][4]
CAS Number 52012-29-0[1][3]
Appearance Yellow powderChemFaces
Solubility Soluble in DMSO, Pyridine, Methanol, EthanolChemFaces
XLogP3 -2.2[5]
Hydrogen Bond Donor Count 10PubChem
Hydrogen Bond Acceptor Count 14PubChem
Boiling Point (Predicted) 935.0 ± 65.0 °C at 760 mmHgECHEMI
Storage Store at 10°C - 25°C, keep container well closed.[4]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, antitumor, antimicrobial, and nematicidal effects.[1][6]

Anti-inflammatory Activity

A significant area of research has focused on the anti-inflammatory properties of this compound, particularly in the context of neuroinflammation. Studies have shown that this compound can suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.[7] This effect is mediated, at least in part, through the inhibition of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) metabolic reprogramming pathway.[7][8]

This compound has been demonstrated to attenuate the LPS-induced phosphorylation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) and the Mammalian Target of Rapamycin (mTOR), which are upstream regulators of HIF-1α.[7][8] By inhibiting this pathway, this compound effectively reduces the expression of pro-inflammatory cytokines and enzymes such as iNOS, TNF-α, IL-1β, and COX2.[7][8]

Isoschaftoside_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) TLR4 TLR4 LPS->TLR4 ERK1_2 ERK1/2 TLR4->ERK1_2 mTOR mTOR TLR4->mTOR HIF_1a HIF-1α ERK1_2->HIF_1a Phosphorylation mTOR->HIF_1a Phosphorylation Proinflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-1β, COX2) HIF_1a->Proinflammatory_Genes Upregulation This compound This compound This compound->ERK1_2 This compound->mTOR This compound->HIF_1a Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Culture BV-2 Microglial Cells Treatment Treat with LPS and/or this compound Culture->Treatment NO_Assay Nitric Oxide Assay (Griess Reagent) Treatment->NO_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot NO_Analysis Measure Absorbance at 540 nm NO_Assay->NO_Analysis WB_Analysis Detect Protein Expression (HIF-1α, p-ERK, p-mTOR) Western_Blot->WB_Analysis

References

A Technical Guide to the Natural Sources of Isoschaftoside in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoschaftoside, a C-glycosylflavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth overview of the natural plant sources of this compound, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Plant Sources of this compound

This compound is widely distributed throughout the plant kingdom, with notable concentrations found in the Fabaceae (legume) and Poaceae (grass) families. It has been identified in various parts of plants, including leaves, stems, roots, and seeds. A summary of prominent plant sources is provided below.

Quantitative Data of this compound in Various Plant Species

The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed, and the specific chemotype. The following table summarizes the available quantitative data for this compound in several plant species.

Plant SpeciesFamilyPlant PartThis compound ConcentrationReference
Desmodium styracifoliumFabaceaeStem and Leaf0.012-0.034%[1]
Desmodium uncinatumFabaceaeRoot Exudates10-100 nM[2][3]
Triticum aestivum (Wheat)PoaceaeSproutsVariable among mutant lines[1]
Passiflora incarnataPassifloraceaeAerial PartsPresent as a major flavonoid in one chemotype[4]
Eleusine indicaPoaceaeAerial PartsIdentified, but quantitative data not specified[5][6]
Peperomia pellucidaPiperaceaeWhole PlantIdentified, but quantitative data not specified[7]
Scutellaria baicalensisLamiaceaeStems and LeavesIdentified, but quantitative data not specified[8]
Glycyrrhiza uralensisFabaceaeRoots and RhizomesFlavonoids quantified, but this compound not specified[9][10][11]
Camellia sinensis (Tea)TheaceaeLeavesFlavonoids quantified, but this compound not specified[12][13]
Glycine max (Soybean)FabaceaeSeedsIsoflavones are major, specific this compound content not detailed[14]
Zea mays (Maize)Poaceae---
Sorghum bicolor (Sorghum)Poaceae---
Sauromatum guttatumAraceae-Phytochemicals identified, this compound not specified[15]

Note: A hyphen (-) indicates that while the plant is a known source, specific quantitative data for this compound was not available in the cited literature.

Biosynthesis of this compound

The biosynthesis of this compound in higher plants is a two-step di-C-glycosylation process. This pathway involves the sequential action of two distinct C-glycosyltransferases (CGTs). The process begins with a flavanone precursor, which undergoes C-glucosylation followed by C-arabinosylation to yield this compound.

Biosynthesis_of_this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_this compound This compound Biosynthesis Phenylalanine Phenylalanine Naringenin_Chalcone Naringenin_Chalcone Phenylalanine->Naringenin_Chalcone Multiple Steps Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI 2-Hydroxynaringenin 2-Hydroxynaringenin Naringenin->2-Hydroxynaringenin FNSII Apigenin-8-C-glucoside Apigenin-8-C-beta-D-glucoside (Stellatin-2) 2-Hydroxynaringenin->Apigenin-8-C-glucoside CGTa (C-glucosyltransferase) + UDP-Glucose This compound Apigenin-6-C-alpha-L-arabinoside-8-C-beta-D-glucoside (this compound) Apigenin-8-C-glucoside->this compound CGTb (C-arabinosyltransferase) + UDP-Arabinose

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

The extraction, purification, and quantification of this compound from plant materials involve a series of chromatographic and spectroscopic techniques. The following sections outline a general workflow and specific methodologies cited in the literature.

General Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Plant Material (Dried & Powdered) B Solvent Extraction (e.g., Methanol, Ethanol) A->B C Crude Extract B->C D Solid-Phase Extraction (SPE) (e.g., C18 cartridge) C->D E Preparative HPLC D->E F Purified this compound E->F G HPLC-UV/PDA or UPLC-MS/MS F->G I Structural Elucidation (NMR, MS) F->I H Quantification (External Standard) G->H

Caption: General workflow for this compound analysis.

Detailed Methodologies

1. Extraction of this compound from Plant Material

A general procedure for the extraction of flavonoids, including this compound, from plant tissues is as follows:

  • Sample Preparation: The plant material (e.g., leaves, stems) is dried at a controlled temperature (e.g., 40-50°C) to a constant weight and then ground into a fine powder.

  • Solvent Extraction: The powdered plant material is extracted with a polar solvent. Methanol or ethanol, often in aqueous solutions (e.g., 70-80%), are commonly used.[16] Maceration, sonication, or Soxhlet extraction can be employed. The extraction is typically repeated multiple times to ensure maximum yield.

  • Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Purification of this compound

Purification of this compound from the crude extract is typically achieved through a combination of chromatographic techniques.

  • Solid-Phase Extraction (SPE): The crude extract can be subjected to SPE for initial cleanup and fractionation. A C18 cartridge is commonly used. The extract is dissolved in a suitable solvent and loaded onto the conditioned cartridge. Interfering substances are washed away with a non-polar solvent, and the flavonoids are then eluted with a more polar solvent like methanol.[17][18][19]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure this compound, preparative HPLC is the method of choice.[20][21]

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution system consisting of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile or methanol is employed.

    • Detection: UV detection at a wavelength where this compound shows maximum absorbance (around 270 nm and 330 nm) is used to monitor the separation.

    • Fraction Collection: Fractions corresponding to the this compound peak are collected, and the solvent is evaporated to yield the purified compound.

3. Quantification of this compound by HPLC-UV/PDA

A validated High-Performance Liquid Chromatography (HPLC) method with UV or Photodiode Array (PDA) detection is commonly used for the quantitative analysis of this compound in plant extracts.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/PDA detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B). The gradient program would be optimized to achieve good separation of this compound from other components in the extract.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection Wavelength: Monitoring at a wavelength of maximum absorbance for this compound, typically around 335 nm.

  • Quantification: Quantification is performed using an external standard method. A calibration curve is constructed by injecting known concentrations of a pure this compound standard. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.

4. Structural Elucidation

The definitive identification of isolated this compound is achieved through spectroscopic methods:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) provides information about the molecular weight of the compound. Tandem mass spectrometry (MS/MS) helps in elucidating the fragmentation pattern, which is characteristic of C-glycosylflavonoids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy are crucial for the complete structural elucidation of this compound, confirming the positions of the sugar moieties on the apigenin backbone.

Conclusion

This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis, and the experimental methodologies for its extraction, purification, and quantification. While this compound is present in a wide array of plant species, quantitative data remains limited for many of them, highlighting an area for future research. The detailed protocols and workflow diagrams presented herein are intended to facilitate further investigation into this promising bioactive compound, aiding researchers and drug development professionals in their endeavors to unlock its full therapeutic potential.

References

An In-depth Technical Guide to the Isoschaftoside Biosynthesis Pathway in Higher Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoschaftoside, a C-glycosylflavonoid, is a specialized metabolite found in a variety of higher plants, including medicinal herbs and cereal crops. It is an apigenin derivative, specifically apigenin-6-C-α-L-arabinopyranosyl-8-C-β-D-glucopyranoside[1][2]. This compound and its isomer, schaftoside, have garnered significant interest due to their potential applications in agriculture and medicine, exhibiting allelopathic and neuroprotective properties[3][4]. Understanding the intricate biosynthetic pathway of this compound is crucial for its targeted production through metabolic engineering and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core biosynthetic pathway, its regulation, quantitative data on key enzymes, and detailed experimental protocols.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the flavanone backbone, which is then modified through hydroxylation and sequential C-glycosylation events.

Phenylpropanoid and Flavonoid Biosynthesis: The Upstream Feeder Pathway

The journey to this compound begins with the aromatic amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) leads to the production of p-coumaroyl-CoA. This intermediate serves as a key precursor for the flavonoid biosynthetic pathway[4][5].

Subsequently, chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then facilitates the stereospecific isomerization of naringenin chalcone into the flavanone naringenin[6].

dot

Phenylpropanoid_to_Flavanone cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid_core Flavonoid Core Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin Chalcone->Naringenin CHI

Figure 1: Upstream Phenylpropanoid and Flavonoid Core Pathways.
The Core this compound Biosynthetic Pathway

The core pathway leading to this compound involves three key enzymatic steps starting from the flavanone, naringenin.

Step 1: 2-Hydroxylation of Naringenin

The first committed step towards C-glycosylflavone biosynthesis is the conversion of the flavanone naringenin to 2-hydroxynaringenin. This reaction is catalyzed by a flavanone 2-hydroxylase (F2H), a cytochrome P450 monooxygenase (CYP93G2 in rice)[7][8][9]. This enzyme introduces a hydroxyl group at the C-2 position of the flavanone backbone, which is a prerequisite for the subsequent C-glycosylation.

Step 2: C-Glucosylation of 2-Hydroxynaringenin

The initial C-glycosylation is the attachment of a glucose moiety to the C-8 position of 2-hydroxynaringenin. This reaction is catalyzed by a specific C-glucosyltransferase, designated as CGTa, which utilizes UDP-glucose as the sugar donor. This results in the formation of 8-C-β-D-glucopyranosyl-2-hydroxynaringenin (also known as C-glucosyl-2-hydroxynaringenin)[6][10].

Step 3: C-Arabinosylation of the Mono-C-glucoside

The final step in this compound biosynthesis is the attachment of an arabinose moiety to the C-6 position of 8-C-β-D-glucopyranosyl-2-hydroxynaringenin. This second C-glycosylation is catalyzed by a distinct C-arabinosyltransferase, termed CGTb, which uses UDP-arabinose as the sugar donor[6][10]. The resulting di-C-glycosylated 2-hydroxyflavanone then undergoes dehydration to form the stable flavone, this compound.

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Isoschaftoside_Core_Pathway Naringenin Naringenin 2-Hydroxynaringenin 2-Hydroxynaringenin Naringenin->2-Hydroxynaringenin F2H (CYP93G2) 8-C-Glucosyl-2-hydroxynaringenin 8-C-Glucosyl-2-hydroxynaringenin 2-Hydroxynaringenin->8-C-Glucosyl-2-hydroxynaringenin CGTa (UDP-Glucose) Apigenin-6-C-arabinosyl-8-C-glucoside\n(this compound) Apigenin-6-C-arabinosyl-8-C-glucoside (this compound) 8-C-Glucosyl-2-hydroxynaringenin->Apigenin-6-C-arabinosyl-8-C-glucoside\n(this compound) CGTb (UDP-Arabinose) + Dehydration This compound This compound

Figure 2: Core Biosynthetic Pathway of this compound.

Transcriptional Regulation of this compound Biosynthesis

The biosynthesis of flavonoids, including this compound, is tightly regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex interplay of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. These proteins form a ternary complex, often referred to as the MBW complex, which binds to the promoters of flavonoid biosynthetic genes and activates their transcription[1][2][5][8][11].

While specific MYB and bHLH transcription factors directly regulating the this compound pathway genes (F2H, CGTa, CGTb) are yet to be fully elucidated, it is evident that their expression is integrated into the broader flavonoid regulatory network. Environmental cues such as light and stress can influence the expression of these regulatory proteins, thereby modulating the production of this compound[12].

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Transcriptional_Regulation cluster_signals Environmental & Developmental Signals cluster_tfs Transcription Factors cluster_genes Biosynthetic Genes Light Light MYB MYB Light->MYB Stress Stress bHLH bHLH Stress->bHLH Developmental Cues Developmental Cues WD40 WD40 Developmental Cues->WD40 MBW Complex MBW Complex MYB->MBW Complex bHLH->MBW Complex WD40->MBW Complex F2H_promoter F2H Promoter MBW Complex->F2H_promoter Activation CGTa_promoter CGTa Promoter MBW Complex->CGTa_promoter Activation CGTb_promoter CGTb Promoter MBW Complex->CGTb_promoter Activation

Figure 3: Transcriptional Regulation of this compound Biosynthesis Genes.

Quantitative Data

Quantitative biochemical data for the specific enzymes in the this compound pathway are limited. The following tables summarize available data for related enzymes, which can serve as a reference for experimental design.

Table 1: Kinetic Parameters of Related Flavonoid Modifying Enzymes

EnzymeSubstrateKm (µM)Vmax (µM·min⁻¹·mg⁻¹)kcat/Km (M⁻¹s⁻¹)Source PlantReference
C-glycosyltransferase (ScCGT1) 2-hydroxynaringenin17.5 ± 2.0-795.4Stenoloma chusanum[10]
Flavonoid 3'-hydroxylase (CYP75B3-IM) Naringenin0.2860.214-Oryza sativa[13]
Flavonoid 3'-hydroxylase (CYP75B3-IM) Apigenin0.0720.131-Oryza sativa[13]

Table 2: Optimal Reaction Conditions for Related Flavonoid Glycosyltransferases

EnzymeOptimal pHOptimal Temperature (°C)Source PlantReference
C-glycosyltransferase (ScCGT1) 6.530Stenoloma chusanum[10]
Flavonoid Glycosyltransferase (CsUGT76F1) 8.040Citrus sinensis[14]
Flavonoid 3-O-glycosyltransferase (Fh3GT1) 8.030Freesia hybrida[13]

Experimental Protocols

Heterologous Expression and Purification of C-Glycosyltransferases (CGTa and CGTb)

This protocol describes the expression of recombinant CGTs in E. coli for subsequent biochemical characterization.

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Protein_Expression_Workflow Gene Cloning Gene Cloning Transformation Transformation Gene Cloning->Transformation pET vector Culture Growth Culture Growth Transformation->Culture Growth E. coli BL21(DE3) Protein Induction Protein Induction Culture Growth->Protein Induction IPTG Cell Lysis Cell Lysis Protein Induction->Cell Lysis Sonication Purification Purification Cell Lysis->Purification Ni-NTA affinity chromatography Purified Enzyme Purified Enzyme Purification->Purified Enzyme

Figure 4: Workflow for Recombinant C-Glycosyltransferase Production.

Materials:

  • E. coli strain BL21(DE3)

  • pET expression vector with an N-terminal His-tag

  • LB medium and agar plates with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

Procedure:

  • Gene Cloning: Clone the coding sequences of CGTa and CGTb into a pET expression vector.

  • Transformation: Transform the recombinant plasmids into E. coli BL21(DE3) competent cells and select for transformants on antibiotic-containing LB agar plates.

  • Culture Growth: Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate 1 L of LB medium and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Protein Induction: Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Continue to grow the culture overnight at the lower temperature.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice. Centrifuge the lysate to pellet cell debris.

  • Purification: Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged protein with elution buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

In Vitro C-Glycosyltransferase Activity Assay

This assay is designed to determine the activity and substrate specificity of the purified CGTa and CGTb enzymes.

Materials:

  • Purified CGTa or CGTb enzyme

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • Substrates: 2-hydroxynaringenin (for CGTa), 8-C-glucosyl-2-hydroxynaringenin (for CGTb)

  • Sugar donors: UDP-glucose (for CGTa), UDP-arabinose (for CGTb)

  • Methanol (for quenching the reaction)

  • HPLC system for product analysis

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, substrate (e.g., 100 µM), sugar donor (e.g., 1 mM), and purified enzyme (e.g., 1-5 µg) in a final volume of 100 µL.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of methanol.

  • Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant by HPLC to separate and quantify the reaction product.

Extraction and HPLC Analysis of this compound from Plant Material

This protocol outlines the extraction and quantification of this compound from plant tissues.

Materials:

  • Freeze-dried and ground plant material

  • Extraction solvent (e.g., 80% methanol)

  • HPLC system with a C18 column and a diode array detector (DAD)

  • Mobile phase: Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile)

  • This compound analytical standard

Procedure:

  • Extraction: Extract a known weight of the powdered plant material with the extraction solvent using ultrasonication or maceration.

  • Sample Preparation: Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis: Inject the filtered extract onto the HPLC system. Use a gradient elution program to separate the compounds. For example, a linear gradient from 10% to 50% Solvent B over 30 minutes.

  • Quantification: Monitor the elution profile at a wavelength of ~330-350 nm. Identify the this compound peak by comparing its retention time and UV spectrum with the analytical standard. Quantify the amount of this compound using a calibration curve prepared with the standard.

Conclusion

The biosynthesis of this compound in higher plants is a complex and highly regulated process that builds upon the general flavonoid pathway. The core of this pathway is a two-step C-glycosylation of a 2-hydroxyflavanone precursor, catalyzed by two distinct C-glycosyltransferases. While the key enzymatic steps have been elucidated, further research is needed to fully characterize the specific enzymes involved in different plant species and to unravel the precise transcriptional regulatory networks that control the production of this important bioactive compound. The experimental protocols provided in this guide offer a framework for researchers to investigate this fascinating pathway and to explore the potential of this compound in various applications.

References

The Biological Versatility of C-glycosyl Flavonoids: An In-depth Technical Guide on Isoschaftoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-glycosyl flavonoids represent a unique subclass of flavonoids characterized by a sugar moiety attached to the aglycone via a carbon-carbon bond, conferring enhanced stability and distinct biological properties compared to their O-glycosyl counterparts. Among these, Isoschaftoside, a C-glycosyl derivative of apigenin, has emerged as a compound of significant scientific interest. This technical guide provides a comprehensive overview of the biological activities of this compound and related C-glycosyl flavonoids, with a focus on their antioxidant, anti-inflammatory, neuroprotective, anticancer, and anti-diabetic potential. Detailed experimental protocols for key bioassays are provided, alongside a quantitative summary of reported activities to facilitate comparative analysis. Furthermore, this guide elucidates the molecular mechanisms underlying these effects through detailed signaling pathway diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to C-glycosyl Flavonoids and this compound

Flavonoids are a diverse group of plant secondary metabolites renowned for their wide array of pharmacological effects.[1] The C-glycosyl flavonoids, a distinct class within this family, are characterized by the direct attachment of a sugar unit to the flavonoid skeleton through a C-C bond, most commonly at the C-6 or C-8 position of the A-ring.[2] This structural feature renders them resistant to enzymatic and acidic hydrolysis, which readily cleaves the O-glycosidic bonds of more common flavonoids.[3] This enhanced stability is believed to contribute to their unique pharmacokinetic profiles and biological activities.

This compound (apigenin-6-C-α-L-arabinoside-8-C-β-D-glucoside) is a prominent member of the C-glycosyl flavonoid family, found in various plant species.[1][4] Structurally, it is a derivative of the flavone apigenin, with two different sugar moieties attached to its A-ring. Emerging research has highlighted the multifaceted biological potential of this compound, including its roles in cellular protection, immune response modulation, and metabolic regulation.[5][6] This guide will delve into the key biological activities of this compound, presenting the available quantitative data, detailed experimental methodologies, and the intricate signaling pathways it modulates.

Biological Activities of this compound and Related C-glycosyl Flavonoids

This compound and its structural relatives exhibit a broad spectrum of biological activities, which are summarized in the following sections. The quantitative data for these activities are presented in the tables below to provide a clear comparative overview.

Antioxidant Activity

C-glycosyl flavonoids are potent antioxidants, capable of scavenging free radicals and mitigating oxidative stress.[5] This activity is attributed to their phenolic structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).

Table 1: Antioxidant Activity of this compound and Related C-glycosyl Flavonoids

CompoundAssayIC50 / EC50 (µM)Reference CompoundIC50 / EC50 of Reference (µM)Source
Orientin DPPH Radical Scavenging9.5--[7]
Vitexin DPPH Radical Scavenging---[8]
This compound -Data not available---
Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of inflammatory signaling pathways in immune cells such as microglia.[1][6] It has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.[1][6]

Table 2: Anti-inflammatory Activity of this compound and Related C-glycosyl Flavonoids

CompoundCell LineStimulantParameter MeasuredIC50 (µM)Source
This compound BV-2 MicrogliaLPS (10 ng/mL)NO ProductionDose-dependent inhibition observed[1][6]
Orientin RAW 264.7 MacrophagesLPSNO Production23[7]
Isovitexin RAW 264.7 MacrophagesLPSNO Production48[7]

Note: While a specific IC50 value for this compound's inhibition of NO production is not provided, the literature confirms a dose-dependent effect.[1][6] Data for Orientin and Isovitexin are included for comparison.

Neuroprotective Activity

The neuroprotective effects of C-glycosyl flavonoids, including this compound, are linked to their antioxidant and anti-inflammatory properties, which help to protect neuronal cells from damage induced by oxidative stress and inflammation.[1][9] They have been shown to modulate signaling pathways crucial for neuronal survival and function.

Table 3: Neuroprotective Activity of this compound and Related C-glycosyl Flavonoids

CompoundModelKey FindingsQuantitative DataSource
This compound LPS-stimulated BV-2 microgliaSuppresses neuroinflammationDose-dependent inhibition of pro-inflammatory mediators[1][10]
Vitexin H2O2-induced oxidative stress in PC12 cellsReduces ROS, inhibits apoptosis, induces Nrf-2 and HO-150 µM reduced ROS formation[9]
Anticancer Activity

Several C-glycosyl flavonoids have been investigated for their potential as anticancer agents.[8][11] Their mechanisms of action often involve the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways that are dysregulated in cancer cells.

Table 4: Anticancer Activity of Related C-glycosyl Flavonoids

CompoundCell LineActivityIC50 (µM)Source
Orientin A549 (Lung Carcinoma)Cytotoxicity≤ 30[5]
Orientin MDA-MB-231 (Breast Carcinoma)Cytotoxicity≤ 30[5]
Vitexin HCT-116 (Colon Carcinoma)Cytotoxicity-[8]
This compound HepG2 (Hepatocellular Carcinoma)Inhibitory effect on proliferationData not available[6]

Note: While this compound has been reported to have an inhibitory effect on HepG2 cell proliferation, specific IC50 values were not found in the provided search results. Data for Orientin and Vitexin are presented for context.

Anti-diabetic Activity

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key strategy in the management of type 2 diabetes. C-glycosyl flavonoids have been explored for their potential in this area.

Table 5: Anti-diabetic Activity of Related C-glycosyl Flavonoids

CompoundEnzymeIC50 (µM)Reference CompoundIC50 of Reference (µM)Source
This compound α-glucosidase, α-amylaseData not available---
Various Flavonoids α-glucosidaseVariesAcarboseVaries[12]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of this compound and related C-glycosyl flavonoids.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare various concentrations of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • In a 96-well microplate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution.

  • For the control, add 100 µL of methanol to 100 µL of the DPPH solution. For the blank, use 200 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity Assay

Principle: This assay quantifies the production of nitric oxide by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Seed RAW 264.7 macrophage cells or BV-2 microglial cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for RAW 264.7 or 10 ng/mL for BV-2) for 24 hours.

  • Collect the cell culture supernatant.

  • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

Principle: This technique is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, TNF-α, and IL-1β, in cell lysates.

Protocol:

  • Culture and treat cells as described in the NO production assay.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for iNOS, COX-2, TNF-α, IL-1β, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry analysis is used to quantify the protein expression levels relative to the loading control.

Anti-diabetic Activity Assay

Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme that breaks down carbohydrates into glucose. The inhibition is monitored by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Protocol:

  • Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Prepare various concentrations of the test compound (this compound) and a standard inhibitor (e.g., acarbose).

  • In a 96-well plate, add the test compound or standard, followed by the α-glucosidase solution.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate pNPG.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3).

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. This section provides a visual representation of these pathways using Graphviz diagrams.

Anti-inflammatory Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects in microglia by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response. This is achieved through the downregulation of the HIF-1α-mediated metabolic reprogramming pathway and the attenuation of ERK1/2 and mTOR phosphorylation.[1][6]

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK1/2 TLR4->ERK IKK IKK TLR4->IKK mTOR mTOR ERK->mTOR HIF1a_stabilization HIF-1α Stabilization & Metabolic Reprogramming mTOR->HIF1a_stabilization HIF1a_nucleus HIF-1α HIF1a_stabilization->HIF1a_nucleus translocates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates This compound This compound This compound->ERK inhibits This compound->mTOR inhibits This compound->HIF1a_stabilization inhibits Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) NFkB_nucleus->Proinflammatory_Genes HIF1a_nucleus->Proinflammatory_Genes

Caption: Anti-inflammatory pathway of this compound.

Neuroprotective Signaling via Nrf2 Activation

Flavonoids, including C-glycosyl flavonoids like Vitexin, can exert neuroprotective effects by activating the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway.[9] This pathway upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus translocates This compound This compound This compound->Keap1_Nrf2 promotes dissociation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->ROS neutralizes

Caption: Nrf2 activation pathway by flavonoids.

Modulation of AMPK/mTOR Pathway in Neuroprotection

Related C-glycosyl flavonoids have been shown to modulate the AMPK/mTOR signaling pathway, which is a critical regulator of cellular energy homeostasis and has been implicated in neuroprotection.[13]

AMPK_mTOR_Pathway cluster_cellular_stress Cellular Stress cluster_signaling Signaling Cascade Stress e.g., Ischemia, Oxidative Stress AMPK AMPK Stress->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Autophagy Autophagy AMPK->Autophagy activates mTORC1->Autophagy inhibits Neuronal_Survival Neuronal Survival Autophagy->Neuronal_Survival promotes This compound This compound This compound->AMPK activates

Caption: AMPK/mTOR pathway modulation by flavonoids.

Conclusion

This compound, a representative C-glycosyl flavonoid, exhibits a compelling range of biological activities that position it as a promising candidate for further investigation in drug discovery and development. Its demonstrated anti-inflammatory and neuroprotective effects, coupled with the broader antioxidant, anticancer, and anti-diabetic potential of related C-glycosyl flavonoids, underscore the therapeutic versatility of this class of compounds. The enhanced stability conferred by the C-glycosidic bond may offer advantages in terms of bioavailability and in vivo efficacy.

While the currently available quantitative data for this compound is somewhat limited, the detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for future research. Further studies are warranted to establish a more comprehensive quantitative profile of this compound's bioactivities and to fully unravel the intricate molecular mechanisms underlying its therapeutic potential. Such efforts will be crucial in translating the promising preclinical findings into tangible clinical applications.

References

Isoschaftoside: A Technical Guide to its Mechanisms of Action in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoschaftoside, a naturally occurring C-glycosylflavonoid found in various plants, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] As a derivative of apigenin, this bioactive compound has demonstrated potent antioxidant and anti-inflammatory properties, with emerging research pointing towards its potential in addressing cellular senescence and other age-related processes.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms of this compound in cellular models, focusing on its anti-inflammatory and anti-senescence effects. For each key mechanism, detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Anti-inflammatory Mechanism of Action

This compound has been shown to exert significant anti-inflammatory effects, particularly in microglia, the resident immune cells of the central nervous system.[4][5] Its action in these cells mitigates the inflammatory response triggered by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Inhibition of Pro-inflammatory Mediators

In cellular models of neuroinflammation, this compound dose-dependently inhibits the production of key pro-inflammatory mediators. This includes a reduction in nitric oxide (NO) and the suppression of inflammatory enzymes and cytokines.[4][5]

Table 1: Inhibitory Effects of this compound on LPS-Induced Pro-inflammatory Mediators in BV2 Microglial Cells

Pro-inflammatory MediatorThis compound Concentration (µM)StimulationCell LineObserved EffectReference
Nitric Oxide (NO)0-100010 ng/mL LPS for 24hBV2 microgliaDose-dependent inhibition[4]
iNOS20010 ng/mL LPSBV2 microgliaSignificant inhibition of protein expression[4][5]
TNF-α20010 ng/mL LPSBV2 microgliaSignificant inhibition of protein expression[4][5]
IL-1β20010 ng/mL LPSBV2 microgliaSignificant inhibition of protein expression[4][5]
COX220010 ng/mL LPSBV2 microgliaSignificant inhibition of protein expression[4][5]
Modulation of the ERK1/2/mTOR/HIF-1α Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the downregulation of the ERK1/2/mTOR signaling pathway, which in turn inhibits the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and subsequent metabolic reprogramming.[4][5]

Isoschaftoside_Anti_Inflammatory_Pathway LPS Lipopolysaccharide (LPS) ERK12 ERK1/2 LPS->ERK12 stimulates This compound This compound This compound->ERK12 inhibits mTOR mTOR This compound->mTOR inhibits HIF1a HIF-1α This compound->HIF1a inhibits ERK12->mTOR activates mTOR->HIF1a activates Glycolysis Metabolic Reprogramming (Glycolysis) HIF1a->Glycolysis promotes Inflammation Pro-inflammatory Mediators (NO, iNOS, TNF-α, IL-1β, COX2) Glycolysis->Inflammation leads to

This compound's anti-inflammatory signaling pathway.
Experimental Protocols

  • Cell Line: Murine BV2 microglial cells.[4]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[4]

  • Culture Conditions: Humidified atmosphere with 5% CO2 at 37°C.[4]

  • Treatment:

    • Cells are seeded in appropriate culture plates.

    • Pre-treatment with various concentrations of this compound (0-1000 µM) is performed.

    • Inflammation is induced by stimulating the cells with 10 ng/mL of lipopolysaccharide (LPS) for 24 hours.[4]

  • Method: Griess Reagent Assay.

  • Procedure:

    • After cell treatment, the cell culture supernatant is collected.

    • An equal volume of Griess reagent is added to the supernatant.

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Objective: To determine the protein levels of iNOS, TNF-α, IL-1β, COX2, p-ERK1/2, p-mTOR, and HIF-1α.

  • Procedure:

    • Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST.

    • The membrane is incubated with primary antibodies against the target proteins overnight at 4°C.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow start Cell Lysis protein_quant Protein Quantification (BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection end Data Analysis detection->end

A typical Western Blot experimental workflow.

Anti-Senescence Mechanism of Action

This compound has shown promise in mitigating cellular senescence, a process implicated in aging and age-related diseases. Its effects have been observed in senescent human dermal fibroblasts.[2][3]

Reduction of Oxidative Stress and Restoration of Mitochondrial Function

A key aspect of this compound's anti-senescence activity is its ability to reduce reactive oxygen species (ROS), a major driver of cellular damage and senescence.[2][3] This is accompanied by the restoration of mitochondrial membrane potential, indicating improved mitochondrial function.[2]

Table 2: Effects of this compound on Senescent Fibroblasts

ParameterThis compound ConcentrationCell LineObserved EffectReference
Cell Proliferation1 µMSenescent FibroblastsSignificant increase[2][3]
Reactive Oxygen Species (ROS)1 µMSenescent FibroblastsSignificant reduction[2][3]
Mitochondrial Membrane PotentialNot specifiedSenescent FibroblastsSignificant increase[2]
Glycolysis Rate (ECAR)Not specifiedSenescent FibroblastsReduction in basal and compensatory glycolysis[2]
IL-6 ExpressionNot specifiedSenescent FibroblastsSignificant reduction[2][3]
IL-8 ExpressionNot specifiedSenescent FibroblastsSignificant reduction[2][3]
RAC2 ExpressionNot specifiedSenescent FibroblastsSignificant reduction[2][3]
LINC00294 ExpressionNot specifiedSenescent FibroblastsSignificant reduction[2][3]
Downregulation of RAC2 and LINC00294

The anti-senescence effects of this compound are associated with the downregulation of Rac family small GTPase 2 (RAC2) and Long Intergenic Non-Protein Coding RNA 294 (LINC00294).[2][3] These molecules are implicated in ROS production and the inflammatory phenotype of senescent cells.

Isoschaftoside_Anti_Senescence_Pathway This compound This compound RAC2 RAC2 This compound->RAC2 downregulates LINC00294 LINC00294 This compound->LINC00294 downregulates ROS Reactive Oxygen Species (ROS) RAC2->ROS promotes Inflammation Inflammatory Cytokines (IL-6, IL-8) LINC00294->Inflammation promotes Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction causes Senescence Cellular Senescence Mitochondrial_Dysfunction->Senescence contributes to Inflammation->Senescence contributes to

This compound's anti-senescence signaling pathway.
Experimental Protocols

  • Cell Line: Human Dermal Fibroblasts (HDFs).

  • Method: Replicative senescence is induced by serial passaging of the cells until they reach a state of growth arrest. Senescence can be confirmed by senescence-associated β-galactosidase (SA-β-gal) staining.

  • Method: Flow cytometry using a fluorescent probe like Dihydrorhodamine 123 (DHR123).

  • Procedure:

    • Senescent cells are treated with 1 µM this compound.

    • Cells are harvested and washed with PBS.

    • Cells are incubated with DHR123 at a concentration of 10 µg/mL.

    • The fluorescence intensity is measured using a flow cytometer.[2]

  • Method: Quantitative Real-Time PCR (qRT-PCR).

  • Procedure:

    • Total RNA is extracted from treated and untreated senescent cells.

    • cDNA is synthesized from the RNA using reverse transcriptase.

    • qRT-PCR is performed using primers specific for IL-6, IL-8, RAC2, and LINC00294.

    • Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).

Other Potential Mechanisms of Action

While the anti-inflammatory and anti-senescence activities of this compound are the most well-documented in cellular models, preliminary evidence suggests other potential mechanisms.

Enzyme Inhibition

One study has reported that this compound can inhibit the activity of pig kidney Na+, K+-ATPase.[6] This suggests a potential therapeutic application in hypertension.

Table 3: Inhibitory Effect of this compound on Na+, K+-ATPase Activity

This compound Concentration (mg/mL)Enzyme SourceObserved Effect (% inhibition)Reference
2Pig Kidney~50%[6]
0.25Pig Kidney39.75%[6]
Antioxidant Activity

This compound is recognized as a potent antioxidant, primarily acting by scavenging free radicals.[1] This is a common feature of flavonoids and likely contributes to its other observed biological activities.

Anti-cancer and Antimicrobial Activities

The potential for this compound to exhibit anti-cancer and antimicrobial effects has been suggested, in line with the known properties of many flavonoids.[1] However, detailed studies elucidating the specific mechanisms of action in cancer cell lines or against various microbes are currently limited. Further research is needed to explore these potential therapeutic avenues.

Conclusion

This compound is a promising bioactive compound with well-defined mechanisms of action in cellular models, particularly in the contexts of inflammation and cellular senescence. Its ability to modulate key signaling pathways like ERK1/2/mTOR/HIF-1α and to reduce oxidative stress highlights its therapeutic potential. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, encouraging further investigation into the multifaceted pharmacological properties of this compound. Future studies are warranted to explore its potential in other areas, such as oncology and infectious diseases, and to translate these preclinical findings into clinical applications.

References

Isoschaftoside: A Technical Review of its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoschaftoside is a naturally occurring bioactive flavonoid C-glycoside found in a variety of plants, including those in the Fabaceae and Poaceae families.[1] Structurally, it is an apigenin derivative, specifically apigenin-6-C-arabinoside-8-C-glucoside.[2][3] This compound has garnered significant scientific interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and antitumor effects.[1][4][5][6] Its potent antioxidant properties, in particular, make it a compelling candidate for mitigating conditions associated with oxidative stress.[1] This technical guide provides an in-depth review of the existing literature on the antioxidant properties of this compound, focusing on quantitative data, experimental methodologies, and the underlying molecular pathways.

Antioxidant Activity: Quantitative Data

The antioxidant capacity of this compound has been evaluated through various in vitro assays. While many studies confirm its potent free-radical scavenging ability, specific quantitative data, such as IC50 values for the pure compound, are not consistently reported across the literature. The data is often presented for plant extracts rich in this compound and other flavonoids.

A comprehensive search of available literature did not yield specific IC50 or equivalent quantitative values for isolated, purified this compound from DPPH, ABTS, or other common antioxidant assays. The tables below summarize data from studies on extracts where this compound is a known component, or for closely related compounds, to provide context for its potential activity.

Table 1: Antioxidant Activity of Extracts Containing this compound or Related Compounds

Plant/Compound SourceAssayResult (e.g., IC50, % Inhibition)Reference
Carlina vulgaris extract (rich in this compound)Cellular Antioxidant Assay (H2O2-induced stress)Potent antioxidant activity, protected cells against cytotoxicity[4]
Monotheca buxifolia fruit fractionsDPPH Radical Scavenging ActivityEC50 values ranged from 24.1 to >100 µg/mL[7]
Monotheca buxifolia fruit fractionsABTS Radical Scavenging ActivityEC50 values ranged from 26.3 to >100 µg/mL[7]
Acteoside (a related phenylpropanoid glycoside)DPPH Radical Scavenging Activity82.84% inhibition at 25 µg/mL[8]
Acteoside (a related phenylpropanoid glycoside)•OH Radical Scavenging Activity89.46% inhibition at 25 µg/mL[8]

Note: EC50 is the effective concentration required to obtain a 50% antioxidant effect. Lower values indicate higher antioxidant activity.

Experimental Protocols for Antioxidant Assessment

The evaluation of this compound's antioxidant properties typically involves a panel of standardized assays. The following sections detail the methodologies for the most common experimental protocols.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is one of the most common methods for assessing antioxidant activity. It measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[9]

Principle: DPPH is a stable free radical with a deep purple color and a characteristic absorption maximum around 517 nm.[9][10] When an antioxidant donates an electron or hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the concentration and potency of the antioxidant.[9]

Detailed Methodology:

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a stock solution (e.g., 0.2 mg/mL or a specific molarity like 0.1 mM) of DPPH in a suitable solvent like methanol or ethanol.[9][11] This solution should be freshly prepared and protected from light.[9][11]

    • Test Sample Preparation: Dissolve this compound or the plant extract in the same solvent to create a series of dilutions (e.g., 10, 25, 50, 100 µg/mL).

    • Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox, to serve as a positive control.[9]

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a specific volume of the test sample or standard (e.g., 20-100 µL).[12]

    • Add the DPPH working solution to each well/cuvette (e.g., 200 µL).[12]

    • Prepare a blank sample containing only the solvent and the DPPH solution.

    • Shake the mixture vigorously and incubate it in the dark at room temperature for a specified period (typically 30 minutes).[9][10]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each solution at 517 nm using a microplate reader or spectrophotometer.[9][10]

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank (DPPH solution without the sample) and Abs_sample is the absorbance of the DPPH solution with the test sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). It is applicable to both hydrophilic and lipophilic antioxidants.

Principle: ABTS is oxidized by a strong oxidizing agent, such as potassium persulfate, to generate the ABTS radical cation (ABTS•+), which is a blue-green chromophore with a characteristic absorbance at 734 nm.[13][14] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as the reduction in absorbance at 734 nm, is proportional to the antioxidant's activity.[13]

Detailed Methodology:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.[14][15]

    • Working Solution: Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of approximately 0.70 (±0.02) at 734 nm.[13][14]

    • Test Sample and Control Preparation: Prepare serial dilutions of the test sample and a positive control (e.g., Trolox) as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume of the test sample or standard to a defined volume of the ABTS•+ working solution (e.g., 10 µL of sample to 190 µL of ABTS•+ solution).

    • Mix thoroughly and incubate at room temperature for a specific time (e.g., 5-6 minutes).[13]

    • A blank is prepared with the solvent and the ABTS•+ working solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.

    • The scavenging activity is calculated using the same formula as for the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than purely chemical assays.

Principle: Adherent cells are cultured and pre-loaded with a cell-permeable probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).[16] Inside the cell, DCFH-DA is deacetylated to the non-fluorescent DCFH. Then, a free radical generator (e.g., AAPH) is added, which oxidizes DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). In the presence of an antioxidant like this compound, the oxidation of DCFH is inhibited or reduced, leading to a decrease in fluorescence intensity.[16]

Detailed Methodology:

  • Cell Culture: Culture adherent cells (e.g., human skin fibroblasts or HepG2 cells) in a 96-well microplate until they reach confluence.[16]

  • Pre-incubation:

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

    • Incubate the cells with a solution containing the DCFH-DA probe and the test compound (this compound) at various concentrations for a specific period (e.g., 1 hour).[16][17]

  • Induction of Oxidative Stress:

    • Wash the cells to remove the excess probe and compound.

    • Add a free radical initiator (e.g., AAPH or H2O2) to induce oxidative stress.[4][16]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm for DCF) at regular intervals using a fluorescence plate reader.

    • The antioxidant activity is determined by comparing the fluorescence in the cells treated with this compound to the control cells (treated only with the radical initiator). A reduction in fluorescence indicates antioxidant activity.

Signaling Pathways and Mechanisms of Action

Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating key intracellular signaling pathways involved in inflammation and cellular stress responses.

Inhibition of Pro-inflammatory Pathways

Chronic inflammation is intrinsically linked to oxidative stress. This compound has been shown to suppress the production of pro-inflammatory mediators in microglial cells, which are key players in neuroinflammation.[5] This anti-inflammatory effect is mediated, at least in part, through the regulation of Hypoxia-Inducible Factor-1α (HIF-1α).

Key Findings:

  • This compound significantly reduces the expression of pro-inflammatory mediators such as nitric oxide (NO), COX-2, TNF-α, and IL-1β in lipopolysaccharide (LPS)-stimulated microglial cells.[5]

  • This effect is linked to the inhibition of the HIF-1α pathway. This compound was found to decrease the expression of HIF-1α and its downstream glycolytic enzymes.[5]

  • The upstream regulation involves the inhibition of the phosphorylation of ERK1/2 and mTOR, key signaling molecules that can activate HIF-1α.[5]

Isoschaftoside_Anti_Inflammatory_Pathway LPS LPS ERK p-ERK1/2 LPS->ERK mTOR p-mTOR LPS->mTOR This compound This compound This compound->ERK This compound->mTOR HIF HIF-1α ERK->HIF mTOR->HIF Inflammation Pro-inflammatory Mediators (NO, COX-2, TNF-α, IL-1β) HIF->Inflammation

Caption: this compound inhibits LPS-induced neuroinflammation by suppressing the ERK/mTOR/HIF-1α axis.

Modulation of Anti-Senescence and Cellular Metabolism

Recent studies have highlighted this compound's role in combating cellular senescence, a process closely associated with accumulated oxidative stress.

Key Findings:

  • This compound significantly reduces reactive oxygen species (ROS) in senescent cells.[17]

  • It has been suggested that the C-glycosidic bond in this compound contributes to its stability and prolonged antioxidant activity within the cell compared to other flavonoids.[17]

  • This compound enhances mitochondrial function and reduces glycolysis rates in senescent cells, suggesting it helps restore more efficient metabolic function.[18]

Isoschaftoside_Anti_Senescence_Workflow Senescent_Cell Senescent Cell (High ROS, Impaired Mitochondria) This compound This compound Treatment Senescent_Cell->this compound ROS_Reduction ROS Reduction This compound->ROS_Reduction Mito_Function Enhanced Mitochondrial Function This compound->Mito_Function Improved_Phenotype Improved Senescence Phenotype ROS_Reduction->Improved_Phenotype Improved_Metabolism Restored Cellular Metabolism Mito_Function->Improved_Metabolism Improved_Metabolism->Improved_Phenotype

Caption: Workflow of this compound's effect on improving cellular senescence phenotypes.

Conclusion

This compound is a potent natural antioxidant that operates through multiple mechanisms. It is an effective direct scavenger of free radicals and also modulates key cellular signaling pathways involved in inflammation and metabolism, such as the ERK/mTOR/HIF-1α axis. Its ability to reduce ROS and improve mitochondrial function in senescent cells highlights its potential as a therapeutic agent for age-related and oxidative stress-driven diseases. While existing literature strongly supports its antioxidant capacity, further research is required to establish a comprehensive quantitative profile of the pure compound and to fully elucidate its effects in in vivo models. The detailed experimental protocols and pathway analyses provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Isoschaftoside: A Comprehensive Technical Guide on its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoschaftoside, a naturally occurring C-glycosylflavonoid, has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory, neuroprotective, and antioxidant properties. This technical guide provides an in-depth overview of the discovery and history of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams. This document serves as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound was first identified as a C-glycosyl compound, specifically an apigenin substituted at positions 6 and 8 by alpha-L-arabinopyranosyl and beta-D-glucosyl residues, respectively[1]. It is recognized by the CAS Registry Number 52012-29-0[2][3]. This flavonoid has been isolated from a variety of plant species, highlighting its widespread distribution in the plant kingdom.

Early research focused on its role as an allelochemical. For instance, studies on Desmodium uncinatum revealed that its root exudates contain this compound, which acts as an inhibitor against the parasitic weed Striga hermonthica, a significant threat to maize crops in East Africa. Bioassay-guided fractionation of D. uncinatum root extracts identified this compound as the primary active compound responsible for inhibiting the radicle growth of germinated S. hermonthica[4][5]. Further research has confirmed its presence in other plants such as Camellia sinensis (tea), Glycine max (soybean), Syngonium podophyllum, and Viola yedoensis[1][6][7].

The therapeutic potential of this compound has been a more recent focus of investigation. Its anti-inflammatory, antioxidant, neuroprotective, and even antitumor activities have been reported in numerous preclinical studies, paving the way for its exploration in drug discovery and development[3][8][9].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C26H28O14[1][3]
Molecular Weight 564.5 g/mol [1][3]
IUPAC Name 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one[1]
CAS Number 52012-29-0[1][2][3]
Appearance Not specified in the provided results
Solubility Slightly soluble in water[10]

Isolation and Purification Protocols

The isolation of this compound from plant matrices typically involves a multi-step process encompassing extraction, fractionation, and purification. Modern chromatographic techniques have enabled the isolation of highly pure this compound.

General Experimental Workflow

The general workflow for isolating this compound is depicted in the following diagram.

Isoschaftoside_Isolation_Workflow PlantMaterial Plant Material (e.g., Desmodium uncinatum roots) Extraction Extraction (e.g., Ethanol/Water) PlantMaterial->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract MacroporousResin Macroporous Adsorption Resin Chromatography CrudeExtract->MacroporousResin EnrichedFraction Enriched Flavonoid C-Glycoside Fraction MacroporousResin->EnrichedFraction HSCCC High-Speed Counter-Current Chromatography (HSCCC) EnrichedFraction->HSCCC Purifiedthis compound Purified this compound (>98% purity) HSCCC->Purifiedthis compound

Caption: General workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

Protocol 1: Isolation from Desmodium uncinatum (Adapted from Patent CN102234296A)

This method describes a three-step process to obtain high-purity this compound[11].

  • Extraction:

    • Herbal material of Desmodium uncinatum is ultrasonically extracted with a 50-70% aqueous ethanol solution.

    • The resulting extract is then concentrated under vacuum.

  • Enrichment using Macroporous Adsorption Resin:

    • The concentrated extract is loaded onto a macroporous adsorption resin column (e.g., D140 or LD605 type).

    • The column is first washed with water to remove impurities.

    • A gradient elution with 30-70% ethanol is then performed to elute the flavonoid C-glycosides.

    • The eluate containing the enriched fraction is collected and dried under vacuum.

  • Purification by High-Speed Counter-Current Chromatography (HSCCC):

    • The enriched fraction is further purified using HSCCC.

    • A two-phase solvent system is employed. Examples include:

      • Chloroform:n-butanol:water (volume ratio of 2-3 : 1-2 : 2-3)

      • n-hexane:ethyl acetate:methanol:water (volume ratio of 3-5 : 2-3 : 3-4 : 1-3)

    • The separation yields this compound with a purity exceeding 98%.

Protocol 2: Isolation from Syngonium podophyllum (Adapted from Gomes et al., 2014)

This protocol outlines the extraction and isolation from the leaves of Syngonium podophyllum[6].

  • Extraction:

    • Air-dried leaves (397g) are extracted with a 7:3 (v/v) mixture of ethanol and water (6L, 5 times) at room temperature.

  • Solvent Partitioning:

    • The crude extract is subjected to solvent-solvent partitioning with chloroform, ethyl acetate, and n-butanol.

  • Chromatographic Purification:

    • The butanolic fraction is subjected to column chromatography on cellulose-acetate and Sephadex LH-20 columns.

    • Elution is performed with varying ratios of water and methanol (e.g., 9:1 and 8:2 v/v).

    • Fractions are monitored by Thin-Layer Chromatography (TLC) using a butan-1-ol:acetic acid:water (40:10:50, v/v) eluent and visualized with "Natural Product Reagent" under UV light.

    • Final purification is achieved through these chromatographic steps, and the structure is confirmed by NMR and MS analysis.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and neuroprotective effects being particularly well-documented.

Anti-inflammatory and Neuroprotective Effects

In microglial cells, which are key mediators of neuroinflammation in the central nervous system, this compound has been shown to suppress the production of proinflammatory mediators induced by lipopolysaccharide (LPS)[8]. This anti-inflammatory action is linked to its ability to regulate cellular metabolism through the Hypoxia-Inducible Factor-1 alpha (HIF-1α) pathway[8].

Signaling Pathway: this compound-mediated inhibition of HIF-1α in microglia

Activated microglia undergo a metabolic shift towards glycolysis, a process regulated by HIF-1α. This compound has been found to inhibit this metabolic reprogramming.

HIF1a_Pathway LPS Lipopolysaccharide (LPS) Microglia Microglia LPS->Microglia activates This compound This compound ERK12_mTOR ERK1/2/mTOR Pathway This compound->ERK12_mTOR inhibits HIF1a HIF-1α Accumulation This compound->HIF1a inhibits Microglia->ERK12_mTOR activates ERK12_mTOR->HIF1a promotes MetabolicReprogramming Metabolic Reprogramming (Glycolysis) HIF1a->MetabolicReprogramming induces Inflammation Pro-inflammatory Mediator Production MetabolicReprogramming->Inflammation leads to

Caption: this compound inhibits LPS-induced inflammation by suppressing the ERK1/2/mTOR/HIF-1α signaling pathway in microglia.

Experimental Protocol: In Vitro Immunofluorescence for HIF-1α

This protocol is used to visualize the effect of this compound on HIF-1α expression in microglial cells[8].

  • Cell Culture: BV2 microglial cells are cultured on gelatin-coated glass coverslips.

  • Induction and Treatment: Cells are treated with cobalt chloride (CoCl2) for 24 hours to induce HIF-1α accumulation, followed by treatment with this compound for 9 hours.

  • Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde for 10 minutes, and then permeabilized with 0.2% Triton X-100.

  • Blocking: Non-specific binding is blocked with 5% BSA in PBS for 30 minutes.

  • Antibody Incubation: Cells are incubated with a primary antibody against HIF-1α overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

  • Staining and Imaging: Nuclei are counterstained with DAPI, and the coverslips are mounted for visualization under a fluorescence microscope.

Effects on Nonalcoholic Fatty Liver Disease (NAFLD)

Recent studies have indicated that this compound may alleviate nonalcoholic fatty liver disease (NAFLD). It has been shown to reduce lipid deposition in hepatocytes and reverse hepatic steatosis in mouse models. The proposed mechanism involves the activation of autophagy[12]. Furthermore, this compound has been observed to regulate macrophage polarity, which plays a role in the progression of NAFLD[13].

Quantitative Data Summary

The following tables summarize quantitative data related to the isolation and biological activity of this compound.

Table 1: Purity and Yield of this compound from Different Isolation Methods

Plant SourceIsolation MethodPurityYieldReference
Desmodium uncinatumUltrasonic extraction, Macroporous resin, HSCCC>98%Not specified[11]
Psidium guajavaHSCCC and semi-preparative HPLC (for flavonoids in general)High purityNot specified[14]
Viola yedoensisHPLCHigh purityNot specified[7]

Table 2: Bioactivity of this compound in In Vitro Assays

Biological ActivityCell LineConcentrationEffectReference
Inhibition of HIF-1αBV2 microglia200 µMAbolished CoCl2-induced increase in HIF-1α fluorescence intensity[8]
Inhibition of ERK1/2 and mTOR phosphorylationBV2 microglia200 µMPrevented LPS-induced increase in phosphorylation[8]
Reduction of Reactive Oxygen Species (ROS)Senescent cells1 µMSignificantly reduced ROS concentration[7]
Reduction of lipid depositionHepG2 cellsNot specifiedDramatically reduces lipid deposition[12]

Conclusion

This compound is a C-glycosylflavonoid with significant and diverse biological activities. The development of efficient isolation and purification techniques, particularly high-speed counter-current chromatography, has made highly pure this compound more accessible for research. Its demonstrated anti-inflammatory and neuroprotective effects, mediated through the inhibition of the HIF-1α and ERK1/2/mTOR signaling pathways, highlight its potential as a therapeutic agent. Further investigations into its mechanisms of action and its efficacy in various disease models are warranted to fully elucidate its therapeutic potential for drug development. This guide provides a solid foundation of technical information to support such future research endeavors.

References

Isoschaftoside (CAS No. 52012-29-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoschaftoside, a C-glycosylflavonoid with the CAS number 52012-29-0, is a naturally occurring bioactive compound found in a variety of plant species. Structurally, it is an apigenin derivative substituted with α-L-arabinopyranosyl and β-D-glucosyl residues at positions 6 and 8, respectively.[1] This technical guide provides an in-depth overview of this compound, consolidating available data on its chemical properties, biological activities, and mechanisms of action. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways and workflows using Graphviz. The documented activities of this compound, including its anti-inflammatory, anti-senescence, and enzyme-inhibitory effects, underscore its potential as a therapeutic agent and a valuable tool in biomedical research.

Chemical and Physical Properties

This compound is a polyketide belonging to the flavone class of flavonoids.[1] Its chemical structure and key properties are summarized below.

PropertyValueReference
CAS Number 52012-29-0[1]
Molecular Formula C₂₆H₂₈O₁₄[2]
Molecular Weight 564.49 g/mol [2]
IUPAC Name 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one[3]
Appearance Yellow powder[4]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[4]
Storage 10°C - 25°C, in a well-closed container[2]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, positioning it as a compound of interest for therapeutic development. Its primary effects are centered around anti-inflammatory, antioxidant, and cellular regulatory processes.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, particularly in the context of neuroinflammation. Studies have shown its ability to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.

Mechanism of Action: The anti-inflammatory effect of this compound is mediated, at least in part, through the regulation of Hypoxia-Inducible Factor-1α (HIF-1α) and the subsequent metabolic reprogramming of activated microglia. This compound inhibits the LPS-induced upregulation of HIF-1α and downstream glycolytic enzymes such as Hexokinase-2 (HK2) and 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 (PFKFB3).[5] Furthermore, it attenuates the phosphorylation of upstream signaling molecules ERK1/2 and mTOR, which are known to be involved in the activation of HIF-1α.[5]

Quantitative Data: Inhibition of Pro-inflammatory Mediators

Cell LineTreatmentConcentrationEffectReference
BV-2 MicrogliaThis compound + LPS (10 ng/mL)200 µMSignificant inhibition of iNOS, TNF-α, IL-1β, and COX2 protein expression[5]
BV-2 MicrogliaThis compound + LPS (10 ng/mL)0-1000 µMDose-dependent inhibition of nitric oxide production[5]

Signaling Pathway: Anti-inflammatory Action of this compound

G LPS LPS TLR4 TLR4 LPS->TLR4 ERK_mTOR ERK1/2 / mTOR Pathway TLR4->ERK_mTOR HIF1a HIF-1α ERK_mTOR->HIF1a Glycolysis Metabolic Reprogramming (Glycolysis ↑) (HK2, PFKFB3 ↑) HIF1a->Glycolysis Inflammation Pro-inflammatory Mediators (NO, iNOS, TNF-α, IL-1β, COX2) Glycolysis->Inflammation This compound This compound This compound->ERK_mTOR This compound->HIF1a

This compound inhibits LPS-induced inflammation.
Anti-Senescence Activity

This compound has been shown to ameliorate cellular senescence by reducing oxidative stress and restoring mitochondrial function.

Mechanism of Action: In senescent cells, this compound significantly reduces the levels of reactive oxygen species (ROS). This is accompanied by an increase in mitochondrial membrane potential and a decrease in mitochondrial mass, indicating a restoration of mitochondrial function.[6] The compound also promotes the proliferation of senescent cells, suggesting a reversal of the senescent phenotype.[6]

Quantitative Data: Anti-Senescence Effects

Cell ModelTreatmentConcentrationEffectReference
Senescent FibroblastsThis compound1 µMSignificant reduction in ROS levels[6]
Senescent FibroblastsThis compound0.25-4 µMDose-dependent increase in cell proliferation (optimal at 1 µM)[6]
Senescent FibroblastsThis compound1 µMSignificant increase in mitochondrial membrane potential[6]

Experimental Workflow: Investigating Anti-Senescence Effects

G Induce Induce Senescence in Fibroblasts Treat Treat with this compound (e.g., 1 µM) Induce->Treat ROS Measure ROS Levels (FACS) Treat->ROS Proliferation Assess Cell Proliferation (e.g., DNA content assay) Treat->Proliferation Mito Analyze Mitochondrial Function (MMP by FACS) Treat->Mito Outcome1 Reduced ROS ROS->Outcome1 Outcome2 Increased Proliferation Proliferation->Outcome2 Outcome3 Restored Mitochondrial Function Mito->Outcome3

Workflow for assessing this compound's anti-senescence activity.
Enzyme Inhibition: Na⁺/K⁺-ATPase

This compound has been identified as an inhibitor of Na⁺/K⁺-ATPase, an enzyme crucial for maintaining electrochemical gradients across cell membranes.

Mechanism of Action: this compound directly inhibits the activity of Na⁺/K⁺-ATPase in a concentration-dependent manner. This inhibition could have implications for conditions such as hypertension, where the regulation of this enzyme is critical.

Quantitative Data: Inhibition of Pig Kidney Na⁺/K⁺-ATPase

ConcentrationInhibition (%)
2.00 mg/mL83.55
1.50 mg/mL72.85
1.00 mg/mL69.13
0.75 mg/mL66.70
0.50 mg/mL55.93
0.25 mg/mL39.75
Other Reported Activities

This compound has been reported to possess a variety of other biological activities, although detailed quantitative data for the pure compound are less readily available in the public domain. These activities include:

  • Antitumor Activity: While some studies suggest antitumor properties, specific IC50 values for this compound against various cancer cell lines are not consistently reported. One study on the total flavonoids from Isodon lophanthoides var. gerardianus, which contains this compound, showed an inhibitory effect on HepG2 cells, with IC50 values of the total flavonoid mixture being 1.89, 1.71, and 1.51 g/L after 24, 48, and 72 hours of exposure, respectively.[1][7]

  • Antimicrobial Activity: this compound is mentioned to have antimicrobial properties, but specific Minimum Inhibitory Concentration (MIC) values against a broad range of bacteria and fungi are not well-documented for the isolated compound.[2]

  • Nematicidal Activity: The compound has shown nematicidal activity, particularly against the root-knot nematode Meloidogyne incognita.[4] However, specific LC50 or EC50 values for pure this compound are not clearly defined in the available literature.

  • Hepatoprotective Activity: Studies on animal models of nonalcoholic fatty liver disease (NAFLD) suggest that this compound can reduce hepatic steatosis and improve liver function markers.

  • Allelopathic Activity: this compound is an allelochemical that inhibits the development of the parasitic weed Striga hermonthica.[8]

Experimental Protocols

This section provides an overview of methodologies used in key experiments investigating the biological activities of this compound.

Cell Viability Assay (CCK-8)
  • Objective: To assess the cytotoxicity of this compound.

  • Methodology:

    • Seed BV-2 microglial cells in a 96-well plate.

    • Treat cells with various concentrations of this compound (e.g., 0-1000 µM) for a specified duration (e.g., 24 hours).

    • Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated control.[5]

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Objective: To quantify the production of nitric oxide, a pro-inflammatory mediator.

  • Methodology:

    • Culture BV-2 cells and treat with this compound and/or LPS.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for a specified time to allow for color development.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm).

    • Quantify the nitrite concentration using a sodium nitrite standard curve.[5]

Western Blotting
  • Objective: To detect and quantify the expression levels of specific proteins (e.g., iNOS, TNF-α, HIF-1α).

  • Methodology:

    • Lyse treated and control cells to extract total proteins.

    • Determine protein concentration using a suitable assay (e.g., BCA assay).

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[5]

Measurement of Reactive Oxygen Species (ROS)
  • Objective: To quantify intracellular ROS levels.

  • Methodology:

    • Treat senescent fibroblasts with this compound.

    • Incubate the cells with a fluorescent ROS indicator dye (e.g., Dihydrorhodamine 123).

    • Harvest the cells and analyze the fluorescence intensity by fluorescence-activated cell sorting (FACS).

    • Compare the mean fluorescence intensity of treated cells to that of control cells.[6]

Mitochondrial Membrane Potential (MMP) Assay
  • Objective: To assess mitochondrial function.

  • Methodology:

    • Treat senescent cells with this compound.

    • Stain the cells with a potentiometric dye (e.g., JC-10) that differentially stains mitochondria based on their membrane potential.

    • Analyze the cells by FACS, measuring the fluorescence emission at two different wavelengths to determine the ratio of aggregated (high MMP) to monomeric (low MMP) dye.

    • An increase in the ratio indicates a higher mitochondrial membrane potential.[6]

Na⁺/K⁺-ATPase Activity Assay
  • Objective: To measure the enzymatic activity of Na⁺/K⁺-ATPase.

  • Methodology:

    • Prepare a microsomal fraction rich in Na⁺/K⁺-ATPase from a suitable tissue source (e.g., pig kidney).

    • Incubate the enzyme preparation with a reaction mixture containing ATP, Na⁺, K⁺, and Mg²⁺ in the presence of varying concentrations of this compound.

    • The reaction is initiated by the addition of ATP.

    • The enzymatic activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method.

    • The specific Na⁺/K⁺-ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of a specific inhibitor like ouabain.

Conclusion

This compound (CAS No. 52012-29-0) is a multifaceted flavonoid glycoside with a compelling profile of biological activities. Its well-documented anti-inflammatory and anti-senescence effects, underpinned by defined molecular mechanisms, highlight its therapeutic potential. The availability of quantitative data and detailed experimental protocols for these activities provides a solid foundation for further research and development. While its antitumor, antimicrobial, and nematicidal properties are noted, further investigation is required to establish definitive quantitative measures of efficacy for the pure compound. This technical guide serves as a comprehensive resource to facilitate ongoing and future studies into the pharmacological applications of this compound.

References

Isoschaftoside: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoschaftoside, a naturally occurring C-glycosylflavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the molecular characteristics of this compound, alongside detailed experimental protocols for evaluating its biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development. This document summarizes the current understanding of this compound's anti-inflammatory, antioxidant, anti-tumor, and nematicidal properties, offering a foundation for future investigations into its therapeutic potential.

Molecular Profile

This compound is a C-glycosyl compound derived from apigenin, substituted at specific positions by alpha-L-arabinopyranosyl and beta-D-glucosyl residues.[1] Its chemical structure contributes to its notable biological activities.

PropertyValueSource
Molecular Formula C26H28O14[1][2][3][4]
Molecular Weight 564.5 g/mol [1][2][3][4]
CAS Number 52012-29-0[1][2]
Appearance Yellow powder[2]
Solubility DMSO, Pyridine, Methanol, Ethanol[2]

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological effects, with its anti-inflammatory mechanism being the most extensively characterized to date.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Specifically, it has been shown to suppress inflammation in lipopolysaccharide (LPS)-activated microglia by inhibiting the Hypoxia-Inducible Factor-1 alpha (HIF-1α)-mediated metabolic reprogramming pathway.[1][2] This is achieved through the attenuation of the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the mammalian Target of Rapamycin (mTOR).[1][2]

Isoschaftoside_Anti_inflammatory_Pathway LPS LPS ERK1_2 p-ERK1/2 LPS->ERK1_2 mTOR p-mTOR LPS->mTOR This compound This compound This compound->ERK1_2 This compound->mTOR HIF_1a HIF-1α ERK1_2->HIF_1a mTOR->HIF_1a Metabolic_Reprogramming Metabolic Reprogramming HIF_1a->Metabolic_Reprogramming Inflammation Pro-inflammatory Mediators Metabolic_Reprogramming->Inflammation

Caption: this compound's anti-inflammatory signaling pathway.

Experimental Protocols

This section provides detailed methodologies for assessing the biological activities of this compound.

Anti-inflammatory Activity Assay (in vitro)

This protocol details the investigation of this compound's anti-inflammatory effects on BV-2 microglial cells.

3.1.1. Cell Culture and Treatment

  • Culture murine BV-2 microglial cells in DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in 96-well plates.

  • Treat the cells with varying concentrations of this compound (e.g., 0-1000 µM) with or without 10 ng/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

3.1.2. Cell Viability Assay

  • Following treatment, assess cell viability using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.

  • Measure the absorbance at 450 nm using a microplate reader.

3.1.3. Measurement of Nitric Oxide (NO) Production

  • Collect the cell culture supernatant after treatment.

  • Quantify the amount of nitrite, a stable metabolite of NO, using the Griess reagent.

  • Measure the absorbance at 540 nm.

3.1.4. Western Blot Analysis

  • Lyse the treated cells to extract total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against iNOS, TNF-α, IL-1β, COX2, p-ERK1/2, p-mTOR, and HIF-1α.

  • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol outlines a common method for evaluating the antioxidant capacity of this compound.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution and then create a series of dilutions.

  • Assay Procedure:

    • Add a specific volume of the this compound solution to the DPPH solution in a 96-well plate or cuvette.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • Use a solution without the test compound as a control. Ascorbic acid can be used as a positive control.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Anti-tumor Activity Assay (MTT Cytotoxicity Assay)

This protocol describes a standard method for assessing the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Nematicidal Activity Bioassay (against Meloidogyne incognita)

This protocol provides a method for evaluating the nematicidal potential of this compound.

  • Nematode Culture: Maintain a culture of the root-knot nematode Meloidogyne incognita on a suitable host plant (e.g., tomato).

  • Egg Extraction: Extract nematode eggs from the infected roots.

  • Juvenile Hatching: Hatch second-stage juveniles (J2) from the eggs in water.

  • Bioassay:

    • Prepare different concentrations of this compound in water.

    • In a multi-well plate, add a known number of J2 nematodes to each well containing the this compound solutions.

    • Incubate at room temperature.

  • Mortality Assessment: After a specific exposure time (e.g., 24, 48, 72 hours), observe the nematodes under a microscope and count the number of dead or immobile juveniles. A nematode is considered dead if it does not move when probed with a fine needle.

  • Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value (the concentration that causes 50% mortality).

References

An In-Depth Technical Guide to the Allelopathic Properties of Isoschaftoside from Desmodium spp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoschaftoside, a C-glycosylflavonoid found in the root exudates of certain Desmodium species, notably Desmodium uncinatum, has been identified as a potent allelochemical. It plays a crucial role in the defense mechanism of these plants against the parasitic weed Striga hermonthica, a major threat to cereal crops in sub-Saharan Africa. This technical guide provides a comprehensive overview of the allelopathic properties of this compound, including its quantitative effects on Striga development, detailed experimental protocols for its study, and an exploration of its potential mechanism of action through the disruption of key plant signaling pathways.

Introduction

Allelopathy, the chemical inhibition of one plant by another, is a critical factor in plant-plant interactions and holds significant potential for the development of natural herbicides. Desmodium species, when used as intercrops, have demonstrated a remarkable ability to suppress the growth of the parasitic weed Striga hermonthica. This effect is largely attributed to the release of a complex mixture of allelochemicals from their root systems. Through bioassay-guided fractionation, this compound has been identified as a primary active compound responsible for the post-germination inhibition of Striga.[1] This document will delve into the technical details of this compound's allelopathic activity, providing researchers with the necessary information to further investigate its potential in agricultural and pharmacological applications.

Quantitative Allelopathic Effects of this compound

This compound exhibits significant inhibitory activity against the radicle growth of germinated Striga hermonthica seeds at remarkably low concentrations. This post-germination inhibition is a key aspect of its allelopathic effect, preventing the parasite from successfully attaching to the host plant's roots.

Table 1: Quantitative Data on the Allelopathic Activity of this compound against Striga hermonthica

ParameterValueSource
Biologically Active Concentration10-100 nM[1]
Radicle Growth InhibitionUp to 70-fold reduction in radicle length[2]

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for the replication and advancement of research in this field. The following sections detail the key protocols for the isolation of this compound and the bioassay used to determine its allelopathic activity.

Isolation and Purification of this compound from Desmodium uncinatum

The isolation of this compound is typically achieved through a multi-step process involving extraction and chromatographic separation.

Experimental Workflow for this compound Isolation

G cluster_extraction Extraction cluster_fractionation Bioassay-Guided Fractionation cluster_purification Purification and Identification D_roots Desmodium uncinatum roots Solvent_ext Solvent Extraction (e.g., aqueous methanol) D_roots->Solvent_ext Crude_ext Crude Root Extract Solvent_ext->Crude_ext HPLC High-Performance Liquid Chromatography (HPLC) Crude_ext->HPLC Fractions Collection of Fractions HPLC->Fractions Bioassay Allelopathic Bioassay (Striga radicle growth) Fractions->Bioassay Active_fraction Identification of Active Fraction Bioassay->Active_fraction Further_chrom Further Chromatographic Purification (e.g., Sephadex) Active_fraction->Further_chrom Pure_iso Pure this compound Further_chrom->Pure_iso Spectroscopy Structural Elucidation (NMR, Mass Spectrometry) Pure_iso->Spectroscopy

Caption: Workflow for the isolation and identification of this compound.

Methodology:

  • Extraction: The roots of Desmodium uncinatum are harvested, cleaned, and extracted with a suitable solvent, typically an aqueous methanol solution, to obtain a crude extract.

  • Bioassay-Guided Fractionation: The crude extract is subjected to High-Performance Liquid Chromatography (HPLC) to separate it into different fractions. Each fraction is then tested for its ability to inhibit the radicle growth of Striga hermonthica in a bioassay.

  • Identification of Active Fraction: The fraction exhibiting the highest inhibitory activity is selected for further purification.

  • Purification and Structural Elucidation: The active fraction is further purified using chromatographic techniques, such as Sephadex column chromatography. The pure compound is then subjected to spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its identity as this compound.

Striga hermonthica Radicle Growth Inhibition Bioassay

This bioassay is fundamental for quantifying the allelopathic potential of this compound.

Experimental Workflow for Striga Radicle Growth Inhibition Bioassay

G cluster_seed_prep Seed Preparation cluster_germination Germination Induction cluster_treatment Treatment and Incubation cluster_analysis Data Analysis Striga_seeds Striga hermonthica seeds Sterilization Surface Sterilization Striga_seeds->Sterilization Conditioning Pre-conditioning (incubation in dark) Sterilization->Conditioning GR24 Addition of Germination Stimulant (e.g., GR24) Conditioning->GR24 Germination Germination GR24->Germination Isoschaftoside_sol Application of this compound (various concentrations) Germination->Isoschaftoside_sol Incubation Incubation Isoschaftoside_sol->Incubation Measurement Measurement of Radicle Length Incubation->Measurement Analysis Statistical Analysis Measurement->Analysis

Caption: Workflow for the Striga radicle growth inhibition bioassay.

Methodology:

  • Seed Preparation: Seeds of Striga hermonthica are surface-sterilized and then pre-conditioned by incubating them on moist glass fiber discs in the dark for a period of 10-14 days. This process is essential to break dormancy and make the seeds responsive to germination stimulants.

  • Germination Induction: A synthetic germination stimulant, such as GR24, is added to the conditioned seeds to induce germination.

  • Treatment: Following germination, the seedlings are exposed to various concentrations of this compound dissolved in a suitable solvent. Control groups are treated with the solvent alone.

  • Incubation: The treated seedlings are incubated for a defined period, typically 24-48 hours, under controlled conditions.

  • Data Collection and Analysis: After the incubation period, the radicle length of the Striga seedlings is measured using a microscope equipped with a micrometer. The percentage of inhibition is calculated by comparing the radicle lengths of the treated groups to the control group.

Putative Mechanism of Action and Signaling Pathways

The precise molecular mechanism by which this compound inhibits Striga radicle growth is not yet fully elucidated. However, based on the known activities of flavonoids in plants, a plausible hypothesis involves the disruption of hormonal signaling pathways that are critical for cell division and elongation in the growing radicle.

Flavonoids are known to modulate the transport and signaling of auxin, a key phytohormone regulating root development.[3] It is hypothesized that this compound may interfere with auxin gradients within the Striga radicle, leading to the observed inhibition of growth. Another potential mechanism involves the induction of oxidative stress within the parasite's cells.

Hypothesized Signaling Pathway for this compound Action in Striga

G cluster_pathway Putative Signaling Cascade in Striga Radicle This compound This compound Auxin_Transport Auxin Transport Proteins (e.g., PINs) This compound->Auxin_Transport Inhibits Auxin_Gradient Disruption of Auxin Gradient Auxin_Transport->Auxin_Gradient Cell_Division Inhibition of Cell Division Auxin_Gradient->Cell_Division Cell_Elongation Inhibition of Cell Elongation Auxin_Gradient->Cell_Elongation Radicle_Inhibition Radicle Growth Inhibition Cell_Division->Radicle_Inhibition Cell_Elongation->Radicle_Inhibition

Caption: Hypothesized mechanism of this compound-induced radicle growth inhibition.

Conclusion and Future Directions

This compound, a C-glycosylflavonoid from Desmodium spp., is a potent and naturally occurring inhibitor of the parasitic weed Striga hermonthica. Its ability to disrupt radicle growth at nanomolar concentrations highlights its potential as a lead compound for the development of novel, environmentally friendly herbicides.

Future research should focus on:

  • Elucidating the precise molecular target(s) of this compound in Striga.

  • Investigating the specific signaling pathways disrupted by this compound, moving beyond the general effects of flavonoids.

  • Conducting field trials to assess the efficacy of this compound under agricultural conditions.

  • Exploring synthetic analogues of this compound to optimize its activity and stability.

A deeper understanding of the allelopathic properties of this compound will not only contribute to the development of sustainable agricultural practices but may also unveil novel molecular targets for drug development in other areas.

References

The Role of Isoschaftoside in Traditional Medicine: A Technical Whitepaper for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

November 10, 2025

Abstract

Isoschaftoside, a naturally occurring C-glycosylflavonoid, has emerged from the annals of traditional medicine as a compound of significant interest for modern therapeutic development. Found in a variety of medicinal plants, this bioactive molecule has demonstrated a remarkable spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective effects. This technical guide synthesizes the current scientific understanding of this compound, detailing its mechanisms of action, summarizing key quantitative data, and providing an in-depth look at the experimental protocols used to elucidate its properties. The aim of this whitepaper is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and potential clinical application of this promising natural product.

Introduction: From Traditional Use to Scientific Scrutiny

For centuries, plants containing this compound have been integral to traditional healing practices across various cultures.[1] this compound is a C-glycosyl flavonoid derived from numerous plant sources, notably within the Fabaceae and Poaceae families, including Desmodium uncinatum and Abrus cantoniensis.[2][3][4][5] In traditional Chinese medicine, for instance, Abrus cantoniensis Hance has been used to soothe the liver and is prescribed for the treatment of hepatitis.[6] The presence of this compound in these botanicals hints at its contribution to their therapeutic efficacy, prompting modern scientific investigation into its specific pharmacological activities.

Recent research has begun to unravel the molecular mechanisms underpinning the traditional uses of this compound-containing plants. These studies have validated many of the ethnobotanical claims, revealing that this compound interacts with key cellular signaling pathways to exert its therapeutic effects. This has led to a growing interest in its potential for the development of novel drugs for a range of conditions, from neurodegenerative diseases to metabolic disorders.

Pharmacological Properties and Mechanisms of Action

This compound exhibits a diverse array of biological activities, with its anti-inflammatory, antioxidant, and neuroprotective properties being the most extensively studied.

Anti-inflammatory and Neuroprotective Effects

A significant body of evidence points to the potent anti-inflammatory and neuroprotective capabilities of this compound, particularly in the context of neuroinflammation mediated by microglial cells.[2][4][5]

Signaling Pathway: this compound has been shown to suppress inflammatory responses in lipopolysaccharide (LPS)-activated microglia by inhibiting the HIF-1α-mediated metabolic reprogramming pathway.[2][5] This is achieved through the attenuation of the ERK1/2 and mTOR phosphorylation, which are upstream regulators of HIF-1α.[2][4][5] The proposed signaling cascade is as follows: LPS stimulation leads to the phosphorylation and activation of ERK1/2 and mTOR, which in turn promotes the accumulation of HIF-1α. HIF-1α then drives a metabolic shift towards glycolysis and induces the expression of pro-inflammatory cytokines. This compound intervenes by inhibiting the phosphorylation of ERK1/2 and mTOR, thereby preventing the downstream inflammatory cascade.

Mechanism of Action:

  • Inhibition of pro-inflammatory mediators: this compound effectively reduces the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines such as iNOS, TNF-α, IL-1β, and COX2 in LPS-stimulated microglia.[2][4][5]

  • Suppression of metabolic reprogramming: It significantly reduces the expression of key glycolytic enzymes like HK2 and PFKFB3, which are induced by HIF-1α during microglial activation.[2][5]

Isoschaftoside_Anti_inflammatory_Pathway cluster_extracellular Extracellular LPS Lipopolysaccharide (LPS)

Antioxidant and Anti-senescence Effects

This compound also functions as a potent antioxidant, contributing to cellular protection by scavenging free radicals and mitigating oxidative stress-related conditions.[3][7]

Mechanism of Action:

  • ROS Reduction: this compound significantly reduces reactive oxygen species (ROS) in senescent cells.[7]

  • Mitochondrial Function Restoration: It restores mitochondrial function and reduces the dependence on glycolysis in senescent cells.[7]

  • Gene Expression Regulation: this compound has been found to suppress ROS by reducing the expression of RAC2 and LINC00294 in senescent cells.[7] It also reduces the expression of inflammatory mediators IL-6 and IL-8.[7]

Hepatoprotective Effects

In the context of liver disease, this compound has shown promise in reversing non-alcoholic fatty liver disease (NAFLD).[6]

Mechanism of Action:

  • Autophagy Activation: this compound alleviates hepatic steatosis by regulating autophagy. It suppresses the expression of light-chain 3-II (LC3-II) and SQSTM1/p62 in a palmitic acid-induced autophagy inhibition model, suggesting it restores autophagic flux.[6]

Isoschaftoside_Hepatoprotective_Workflow NAFLD Nonalcoholic Fatty Liver Disease (NAFLD) (Lipid Deposition, Hepatic Steatosis) Autophagy_Inhibition Inhibited Autophagy Flux (Increased LC3-II, p62) NAFLD->Autophagy_Inhibition is associated with Alleviation Alleviation of NAFLD This compound This compound Autophagy_Restoration Restored Autophagy Flux (Decreased LC3-II, p62) This compound->Autophagy_Restoration promotes Autophagy_Restoration->Alleviation leads to

Other Pharmacological Activities

Beyond the well-documented effects, this compound has also been reported to possess:

  • Antitumor and antimicrobial activities .[3][8][9]

  • Antihypertensive properties , potentially through the inhibition of renal Na+, K+-ATPase activity.[8][10]

  • Antiparasitic and nematicidal activity .[8][11]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound, providing a basis for dose-response relationships and comparative efficacy.

Table 1: Anti-inflammatory and Neuroprotective Activity of this compound

ParameterCell LineTreatmentConcentrationResultReference
NO ProductionBV-2 microgliaLPS (10 ng/ml) + this compound0-1000 µMDose-dependent inhibition (P < 0.001)[2]
iNOS, TNF-α, IL-1β, COX2 Protein ExpressionBV-2 microgliaLPS (10 ng/ml) + this compound200 µMSignificant inhibition (P < 0.001)[2]
HIF-1α, HK2, PFKFB3 Protein ExpressionBV-2 microgliaLPS (10 ng/ml) + this compound200 µMSignificant reduction (P < 0.05, P < 0.01, or P < 0.001)[2]
ERK1/2 and mTOR PhosphorylationBV-2 microgliaLPS (10 ng/ml) + this compound200 µMPrevention of phosphorylation increase (P < 0.05 or P < 0.001)[2]

Table 2: Antioxidant and Anti-senescence Activity of this compound

ParameterCell LineTreatmentConcentrationResultReference
ROS LevelsSenescent cellsThis compound1 µMSignificant reduction[7]
IL-6 and IL-8 ExpressionSenescent cellsThis compound1 µMSignificant reduction[7]

Table 3: Antihypertensive and Nematicidal Activity of this compound

ParameterTargetConcentrationResultReference
Renal Na+, K+-ATPase activityPig kidneyNot specified (high and low)Significant decrease[10]
Nematicidal Activity (LC50)M. incognita323.09 µg/mLStrong nematicidal activity[11]

Detailed Experimental Protocols

For the advancement of research on this compound, detailed and reproducible experimental protocols are essential. The following sections provide methodologies for key experiments cited in the literature.

Cell Culture and Treatment for Anti-inflammatory Assays
  • Cell Line: BV-2 murine microglial cells.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are pre-treated with various concentrations of this compound (e.g., 0-1000 µM) for a specified duration (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 10 ng/mL) for a further period (e.g., 24 hours) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of NO in the culture supernatant is determined by measuring the amount of nitrite, a stable metabolite of NO, using the Griess reagent.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis for Protein Expression
  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate.

  • Procedure:

    • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, TNF-α, p-ERK1/2, HIF-1α) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE Protein Separation start->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking Non-specific Sites transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Visualization secondary_ab->detection analysis Densitometry & Data Analysis detection->analysis

Conclusion and Future Directions

This compound stands out as a compelling natural product with a rich history in traditional medicine and a promising future in modern pharmacology. Its multifaceted mechanisms of action, particularly its ability to modulate key inflammatory and metabolic pathways, underscore its potential as a therapeutic agent for a variety of diseases. The data presented in this whitepaper provide a solid foundation for its further development.

Future research should focus on several key areas:

  • Pharmacokinetic and Pharmacodynamic Studies: In-depth in vivo studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as to establish its efficacy and safety in animal models of disease.

  • Target Identification and Validation: While several signaling pathways have been implicated, the direct molecular targets of this compound remain to be fully elucidated.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs could lead to the development of more potent and selective compounds.

  • Clinical Trials: Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible benefits for patients.

The continued exploration of this compound and other natural products from traditional medicine holds immense potential for the discovery of novel and effective therapies for some of the most challenging diseases of our time.

References

Isoschaftoside: A Technical Guide to its Anti-inflammatory and Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoschaftoside is a C-glycosyl flavonoid found in various plants, including Desmodium uncinatum and Abrus cantoniensis. As a member of the flavonoid family, it has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the current scientific understanding of this compound's anti-inflammatory and neuroprotective effects, with a focus on its mechanisms of action. The information presented herein is compiled from preclinical studies and is intended to inform further research and drug development efforts.

Anti-inflammatory Effects of this compound

This compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of microglial activation. Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in neuroinflammation.[1][2] Chronic activation of microglia contributes to the pathogenesis of various neurodegenerative diseases.[1][2]

Mechanism of Action: Inhibition of Neuroinflammation

Studies have shown that this compound can suppress the inflammatory response in lipopolysaccharide (LPS)-activated microglial cells.[1][2] The primary mechanism involves the inhibition of the Hypoxia-Inducible Factor-1α (HIF-1α)-mediated metabolic reprogramming pathway.[1][3] In activated microglia, cellular metabolism shifts towards glycolysis, a process that fuels the production of pro-inflammatory mediators.[1][2] this compound has been shown to inhibit this metabolic shift.[1]

The key signaling pathway implicated in the anti-inflammatory action of this compound involves the downregulation of the ERK1/2 and mTOR pathways, which are upstream of HIF-1α.[1] By inhibiting the phosphorylation of ERK1/2 and mTOR, this compound prevents the accumulation of HIF-1α and the subsequent expression of glycolytic enzymes like HK2 and PFKFB3.[1][3] This ultimately leads to a reduction in the production of pro-inflammatory molecules.[1]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been quantified in in vitro studies. The following table summarizes the key findings from a study using LPS-stimulated BV-2 microglial cells.

ParameterTreatmentConcentrationResultReference
Nitric Oxide (NO) Production This compound + LPS0-1000 μMDose-dependent inhibition (P < 0.001 vs. LPS)[1][2]
iNOS Protein Expression This compound + LPS200 μMSignificant inhibition (P < 0.001 vs. LPS)[1][2]
TNF-α Protein Expression This compound + LPS200 μMSignificant inhibition (P < 0.001 vs. LPS)[1][2]
IL-1β Protein Expression This compound + LPS200 μMSignificant inhibition (P < 0.001 vs. LPS)[1][2]
COX2 Protein Expression This compound + LPS200 μMSignificant inhibition (P < 0.001 vs. LPS)[1][2]
HIF-1α Protein Expression This compound + LPS200 μMSignificant reduction[1][3]
HK2 Protein Expression This compound + LPS200 μMSignificant reduction[1][3]
PFKFB3 Protein Expression This compound + LPS200 μMSignificant reduction[1][3]
p-ERK1/2 Expression This compound + LPS200 μMAttenuated phosphorylation[1]
p-mTOR Expression This compound + LPS200 μMAttenuated phosphorylation[1]

Signaling Pathway Diagram: Anti-inflammatory Action

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates ERK12 ERK1/2 TLR4->ERK12 Phosphorylates mTOR mTOR ERK12->mTOR Phosphorylates HIF1a HIF-1α mTOR->HIF1a Activates MetabolicReprogramming Metabolic Reprogramming (Glycolysis) HIF1a->MetabolicReprogramming Promotes ProInflammatory Pro-inflammatory Mediators (NO, iNOS, TNF-α, IL-1β, COX2) MetabolicReprogramming->ProInflammatory Leads to This compound This compound This compound->ERK12 Inhibits phosphorylation This compound->mTOR Inhibits phosphorylation Neuroprotective_Pathway IschemiaReperfusion Ischemia/ Reperfusion AMPK AMPK IschemiaReperfusion->AMPK Activates Apoptosis Apoptosis IschemiaReperfusion->Apoptosis Induces Inflammation Inflammation IschemiaReperfusion->Inflammation Induces mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits NeuronalSurvival Neuronal Survival Autophagy->NeuronalSurvival Promotes Apoptosis->NeuronalSurvival Inflammation->NeuronalSurvival Schaftoside Schaftoside (Isomer of this compound) Schaftoside->AMPK Enhances activation Schaftoside->Apoptosis Inhibits Schaftoside->Inflammation Inhibits InVitro_AntiInflammatory_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis A Culture BV-2 Microglial Cells B Pre-treat with This compound (various concentrations) A->B C Stimulate with LPS (10 ng/mL) B->C D Collect Culture Supernatant C->D E Lyse Cells for Protein Extraction C->E H CCK-8 Assay for Cell Viability C->H F Griess Assay for NO Measurement D->F G Western Blot for Protein Expression E->G

References

Methodological & Application

Application Note & Protocol: Quantification of Isoschaftoside using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoschaftoside, a C-glycosyl flavonoid found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects.[1] Accurate and reliable quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The described protocol is based on established methodologies and is suitable for routine analysis in a laboratory setting.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Ultraviolet (UV) detector. The separation is achieved on a C18 column with a gradient elution of acetonitrile and acidified water. The quantification of this compound is performed by comparing the peak area of the analyte in a sample to a calibration curve constructed from this compound standards of known concentrations.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: Agilent 5 TC-C18 column (4.6 x 250 mm, 5 µm) or equivalent.[2]

  • Solvents: HPLC grade acetonitrile, methanol, and formic acid. Purified water (Milli-Q or equivalent).

  • Standards: this compound reference standard (>95% purity).

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

  • Filtration: 0.22 µm or 0.45 µm syringe filters.[3][4]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the quantification of this compound.

ParameterCondition
Column Agilent 5 TC-C18 (4.6 x 250 mm, 5 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water (v/v)[2]
Mobile Phase B Acetonitrile[2]
Gradient Elution Refer to Table 2
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C[2]
Detection Wavelength 272 nm[2]
Injection Volume 10 µL

Table 1: HPLC Chromatographic Conditions

Time (min)% Mobile Phase A% Mobile Phase B
09010
208020
507525
557525
609010

Table 2: Mobile Phase Gradient Program

Protocol

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid plant extract is provided below. For biological samples like plasma, protein precipitation with chilled methanol is a common technique.[5]

  • Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 50 mL of 70% ethanol.

  • Reflux Extraction: Perform reflux extraction for 1 hour.[6]

  • Filtration: Allow the extract to cool and then filter it through Whatman No. 1 filter paper.

  • Dilution: Dilute the filtrate with methanol to a suitable concentration within the linear range of the calibration curve.

  • Final Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.[4]

HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the standard solutions and the sample solutions into the HPLC system.

  • Data Acquisition: Acquire the chromatograms and record the peak areas for this compound.

Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Linear Regression: Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value greater than 0.99 is generally considered acceptable.[5]

  • Sample Quantification: Use the regression equation to calculate the concentration of this compound in the injected sample solution.

  • Final Concentration: Calculate the final concentration of this compound in the original sample by taking into account the dilution factors used during sample preparation.

Method Validation Data

The following table summarizes typical method validation parameters for the quantification of this compound by HPLC.

ParameterTypical Value
Linearity Range 1 - 2000 ng/mL (for UPLC-MS/MS)[5]
Correlation Coefficient (r²) > 0.99[5]
Limit of Detection (LOD) 0.11–0.56 mg/kg[7]
Limit of Quantification (LOQ) 0.33–1.69 mg/kg[7]
Precision (RSD%) < 3%[8]
Accuracy (Recovery %) 97.01% - 102.7%[2]

Table 3: Summary of Method Validation Parameters

Visual Representations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Standard Weigh this compound Reference Standard Stock Prepare Stock Solution (1 mg/mL in Methanol) Standard->Stock Working Prepare Working Standard Solutions Stock->Working Injection Inject Standards and Samples (10 µL) Working->Injection Sample Weigh Plant Material or other Sample Extraction Perform Extraction (e.g., Reflux with 70% Ethanol) Sample->Extraction Filtration1 Filter the Extract Extraction->Filtration1 Dilution Dilute the Filtrate Filtration1->Dilution Filtration2 Filter through 0.45 µm Syringe Filter Dilution->Filtration2 Filtration2->Injection Equilibration Equilibrate HPLC System Equilibration->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Detection UV Detection at 272 nm Separation->Detection Acquisition Acquire Chromatograms and Peak Areas Detection->Acquisition Calibration Construct Calibration Curve Acquisition->Calibration Quantification Quantify this compound in Samples Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for this compound quantification by HPLC.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantification of this compound in various samples. The protocol is straightforward and can be readily implemented in most analytical laboratories. Proper method validation should always be performed to ensure the accuracy and precision of the results. This method can serve as a valuable tool for the quality control and standardization of this compound-containing products and for advancing research into its therapeutic potential.

References

Application Note: UPLC-MS/MS Analysis of Isoschaftoside in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Isoschaftoside in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is crucial for pharmacokinetic studies, bioavailability assessments, and drug metabolism research.

Introduction

This compound, a C-glycosylflavonoid found in various medicinal plants, has garnered significant interest for its potential therapeutic properties. To accurately assess its pharmacokinetic profile, a sensitive and robust analytical method for its quantification in biological matrices is essential. This application note details a validated UPLC-MS/MS method for the determination of this compound in plasma, providing researchers with a reliable protocol for their studies. The described method utilizes protein precipitation for sample cleanup, followed by rapid chromatographic separation and highly selective detection by tandem mass spectrometry.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) - a structurally similar compound not present in the matrix

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma (e.g., rat, human)

Instrumentation
  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-S)

  • Analytical column: UPLC HSS T3 column (e.g., 2.1 mm × 50 mm, 1.7 µm)[1][2]

Sample Preparation

The protein precipitation method is employed for the extraction of this compound from plasma samples.[1][2][[“]]

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard (IS) working solution.

  • Vortex for 30 seconds.

  • Add 400 µL of chilled methanol to precipitate plasma proteins.[1][2][[“]]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC Parameters:

ParameterValue
Column UPLC HSS T3, 2.1 mm × 50 mm, 1.7 µm[1][2]
Mobile Phase A Water with 0.1% Formic Acid[1][2]
Mobile Phase B Methanol[1][2]
Flow Rate 0.4 mL/min[1][2]
Gradient Elution A suitable gradient should be optimized to ensure separation from endogenous interferences. A potential starting point is a linear gradient from 5% to 95% Methanol over 3 minutes, followed by a 1-minute hold and re-equilibration.
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temperature 10°C

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1][2]
Scan Type Multiple Reaction Monitoring (MRM)[1][2]
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Cone Gas Flow 150 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions:

The specific precursor and product ion m/z values for this compound and the chosen internal standard need to be determined by direct infusion and optimization on the mass spectrometer.

Data Presentation: Method Validation Summary

A summary of typical validation parameters for this type of assay is presented below. These values are based on published data for similar analyses and should be established for each specific implementation of the method.[1][2][[“]]

ParameterResult
Linearity Range 1 - 2000 ng/mL[1][[“]]
Correlation Coefficient (r²) > 0.99[1][[“]]
Lower Limit of Quantification (LLOQ) 1 ng/mL[1]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%RE) Within ±15%
Recovery > 85%
Matrix Effect Minimal and compensated by IS
Stability (Freeze-thaw, Short-term, Long-term) Stable under typical laboratory conditions

Visualizations

UPLC_MSMS_Workflow Plasma_Sample Plasma Sample Spike_IS Spike with Internal Standard Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Chilled Methanol) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation (Nitrogen) Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC_Injection UPLC-MS/MS Analysis Reconstitution->UPLC_Injection Data_Analysis Data Analysis & Quantification UPLC_Injection->Data_Analysis

Caption: Experimental workflow for this compound analysis in plasma.

Logical_Relationship cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Method cluster_Data Data Output Plasma Plasma Matrix Analyte This compound IS Internal Standard UPLC UPLC Separation IS->UPLC Cleaned Extract MSMS MS/MS Detection (MRM) UPLC->MSMS Concentration Plasma Concentration MSMS->Concentration Quantitative Data PK_Parameters Pharmacokinetic Parameters Concentration->PK_Parameters

Caption: Logical relationship of the analytical process.

Conclusion

The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in plasma. The simple sample preparation procedure and rapid chromatographic analysis make it suitable for high-throughput applications in pharmacokinetic and other related studies. Proper method validation is crucial before its application to ensure data integrity and accuracy.

References

Application Note: Bioassay-Guided Fractionation for the Isolation of Isoschaftoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Isoschaftoside is a naturally occurring C-glycosylflavonoid found in various medicinal plants, notably within the Desmodium genus, such as Desmodium styracifolium and Desmodium uncinatum.[1][2][3] This compound has garnered significant interest due to its diverse pharmacological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[4] Furthermore, studies have demonstrated its potential in preventing kidney cell damage induced by calcium oxalate, a key factor in kidney stone formation.[5] Bioassay-guided fractionation is a powerful strategy to efficiently isolate specific bioactive compounds like this compound from complex plant extracts. This method iteratively combines chromatographic separation with biological testing, ensuring that each purification step is directed toward the fraction with the highest desired activity, thereby streamlining the discovery and isolation of lead compounds.

This application note provides a detailed protocol for the isolation of this compound from Desmodium styracifolium using an antioxidant activity bioassay to guide the fractionation process.

Overall Workflow

The process begins with the extraction of plant material, followed by a series of chromatographic separations. At each stage, the resulting fractions are tested for their biological activity, and only the most potent fractions are advanced to the next level of purification, culminating in the isolation of pure this compound.

Bioassay_Guided_Fractionation_Workflow Workflow for this compound Isolation cluster_0 Preparation & Extraction cluster_1 Bioassay-Guided Fractionation cluster_2 Purification & Identification plant_material Dried Desmodium styracifolium (Aerial Parts) extraction Ethanolic Extraction plant_material->extraction crude_extract Crude Flavonoid Extract extraction->crude_extract bioassay1 Antioxidant Bioassay (e.g., DPPH Assay) crude_extract->bioassay1 macroporous_resin Macroporous Resin Column Chromatography crude_extract->macroporous_resin fractions Collect Fractions (F1, F2, F3...Fn) macroporous_resin->fractions bioassay2 Screen Fractions for Antioxidant Activity fractions->bioassay2 active_fraction Pool Active Fractions bioassay2->active_fraction hsccc HSCCC or Preparative HPLC active_fraction->hsccc pure_compound Pure this compound (>98% Purity) hsccc->pure_compound identification Structural Elucidation (NMR, LC-MS) pure_compound->identification

Caption: Bioassay-guided fractionation workflow for this compound.

Experimental Protocols

Plant Material and Crude Extract Preparation

This protocol describes the initial extraction of total flavonoids from the plant source.

  • 1.1. Plant Material: Use commercially sourced or authenticated dried aerial parts of Desmodium styracifolium. Grind the material into a coarse powder (20-40 mesh).

  • 1.2. Extraction:

    • Macerate 1 kg of the powdered plant material in 10 L of 70% (v/v) ethanol at room temperature for 24 hours with occasional stirring.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 50°C to yield a viscous crude extract.

    • Lyophilize the crude extract to obtain a dry powder. Store at 4°C.

Bioassay Protocol: DPPH Radical Scavenging Activity

This assay will be used to screen the crude extract and subsequent fractions for antioxidant activity.[6][7][8]

  • 2.1. Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution: 0.1 mM in methanol.

    • Test samples: Dissolve the crude extract and all fractions in methanol to prepare a stock solution (e.g., 1 mg/mL). Create serial dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

    • Positive control: Ascorbic acid or Quercetin, prepared in the same concentrations as the test samples.

  • 2.2. Procedure (96-well plate format):

    • Add 100 µL of the methanolic DPPH solution to each well.

    • Add 100 µL of the various sample dilutions (or positive control/methanol as blank) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • 2.3. Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) for each fraction by plotting % inhibition against concentration. The fraction with the lowest IC50 value is considered the most active.

Bioassay-Guided Fractionation: Macroporous Resin Chromatography

This step provides the initial separation of the crude extract into fractions of varying polarity.[9][10][11]

  • 3.1. Resin Preparation:

    • Select a suitable macroporous resin (e.g., AB-8 type) and pre-treat it by soaking sequentially in 95% ethanol and deionized water until no impurities are detected.

    • Pack the activated resin into a glass column (e.g., 5 cm i.d. × 50 cm length) to prepare a packed bed.

  • 3.2. Column Chromatography:

    • Dissolve the crude extract (e.g., 50 g) in deionized water and load it onto the equilibrated column at a flow rate of 2 bed volumes (BV)/hour.

    • Wash the column with 3-5 BV of deionized water to remove sugars and other highly polar, inactive components.

    • Elute the column sequentially with increasing concentrations of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol), collecting 3-5 BV for each step.

    • Collect these eluates as distinct fractions (F1, F2, F3, F4). Concentrate each fraction to dryness and weigh the residue.

  • 3.3. Bio-Screening:

    • Perform the DPPH bioassay on each fraction (F1-F4) to determine their respective IC50 values.

    • Identify the fraction with the highest antioxidant activity (lowest IC50). This "active fraction" will be used for final purification. Typically, flavonoids like this compound elute in the 40-60% ethanol fractions.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective liquid-liquid chromatography technique for purifying natural products without a solid support matrix, minimizing sample loss.[12][13][14]

  • 4.1. Solvent System Selection:

    • Select a suitable two-phase solvent system. A common system for flavonoids is n-butanol-acetic acid-water (4:1:5, v/v/v) or tert-butyl methyl ether/n-butanol/acetonitrile/water (3:1:1:20, v/v/v/v).[15]

    • Mix the solvents in a separatory funnel and allow the phases to separate. The upper phase is typically used as the stationary phase and the lower phase as the mobile phase.

  • 4.2. HSCCC Procedure:

    • Fill the HSCCC column entirely with the stationary phase.

    • Rotate the column at a set speed (e.g., 850 rpm).

    • Pump the mobile phase through the column at a specific flow rate (e.g., 2.0 mL/min) until hydrodynamic equilibrium is reached.

    • Dissolve the dried active fraction from Step 3 in a small volume of the biphasic solvent system and inject it into the column.

    • Monitor the effluent with a UV detector (e.g., at 280 nm or 340 nm) and collect fractions based on the resulting chromatogram peaks.

  • 4.3. Analysis:

    • Analyze the collected fractions corresponding to major peaks by analytical HPLC or UPLC to assess purity.

    • Combine fractions containing the pure target compound and evaporate the solvent. The purity should be >98%.

Structural Elucidation

Confirm the identity of the isolated compound as this compound using standard spectroscopic methods, such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR), and compare the data with published literature values.

Data Presentation

The results of the bioassay-guided fractionation can be summarized for clear comparison.

Fraction IDElution SolventYield (g) from 50g CrudeAntioxidant Activity (IC50 in µg/mL)
Crude Extract-50.085.2 ± 4.1
F120% Ethanol15.3> 500
F240% Ethanol10.842.5 ± 2.3
F3 60% Ethanol 8.2 15.1 ± 1.2
F480% Ethanol5.538.9 ± 3.5
Purified CmpdHSCCC Peak 20.4510.5 ± 0.8

Data are presented as mean ± SD (n=3) and are hypothetical for illustrative purposes.

Mechanism of Action: Anti-Inflammatory Pathway

This compound has been shown to possess anti-inflammatory properties. For instance, in kidney cells, related flavonoids from D. styracifolium can protect against damage by inhibiting the NLRP3 inflammasome pathway, which is a key component of the innate immune system that triggers inflammation.[5]

Signaling_Pathway Inhibition of NLRP3 Inflammasome by this compound cluster_pathway Inflammatory Signaling Cascade inducer Inflammatory Stimulus (e.g., LPS, cellular stress) nlrp3 NLRP3 Inflammasome Activation inducer->nlrp3 active_casp1 Active Caspase-1 nlrp3->active_casp1 cleaves casp1 Pro-Caspase-1 il1b Mature IL-1β (Pro-inflammatory Cytokine) active_casp1->il1b cleaves pro_il1b Pro-IL-1β inflammation Inflammation & Cell Damage il1b->inflammation This compound This compound This compound->nlrp3 Inhibits

Caption: this compound's inhibitory effect on the NLRP3 pathway.

Conclusion

This application note outlines a robust and efficient methodology for the isolation of this compound from Desmodium styracifolium. By integrating a simple antioxidant bioassay with a multi-step chromatographic process, this bioassay-guided fractionation approach ensures that purification efforts are focused solely on the fractions containing the bioactive compound of interest. The described protocols for extraction, fractionation, and purification using macroporous resin and HSCCC are scalable and can be adapted for the isolation of other bioactive flavonoids from natural sources.

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assay Using Isoschaftoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoschaftoside, a C-glycosyl flavonoid found in plants such as Desmodium uncinatum and Abrus cantoniensis, has demonstrated notable anti-inflammatory properties.[1][2][3] These application notes provide a comprehensive guide for conducting in vitro assays to evaluate the anti-inflammatory effects of this compound. The protocols detailed below are based on studies performed on lipopolysaccharide (LPS)-activated murine BV-2 microglial cells, a common model for neuroinflammation.[1][2][3] this compound has been shown to effectively inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO), and cytokines like TNF-α and IL-1β.[1][2] The underlying mechanism of its action involves the modulation of the HIF-1α metabolic reprogramming pathway and the attenuation of ERK1/2 and mTOR phosphorylation.[1][2]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on LPS-induced inflammation in BV-2 microglial cells.

Table 1: Effect of this compound on Cell Viability

This compound Concentration (µM)Cell Viability (%)
0 (Control)100
Up to 1000No significant cytotoxicity observed

Data derived from CCK-8 assays.[1][4]

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound

TreatmentNO Production (relative to LPS control)
Control (no LPS)Baseline
LPS (10 ng/mL)100%
LPS + this compound (various concentrations)Dose-dependent inhibition

This compound has been shown to inhibit LPS-induced nitric oxide production in a dose-dependent manner.[1][3]

Table 3: Effect of this compound on Pro-inflammatory Mediator Expression

TreatmentiNOS ExpressionTNF-α ExpressionIL-1β ExpressionCOX-2 Expression
ControlBaselineBaselineBaselineBaseline
LPS (10 ng/mL)Significantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
LPS + this compound (200 µM)Significantly InhibitedSignificantly InhibitedSignificantly InhibitedSignificantly Inhibited

Data obtained from Western blot analysis.[1][2][4]

Table 4: Effect of this compound on Signaling Pathway Phosphorylation

Treatmentp-ERK1/2 Levelsp-mTOR Levels
ControlBaselineBaseline
LPS (10 ng/mL)Significantly IncreasedSignificantly Increased
LPS + this compound (200 µM)Significantly ReducedSignificantly Reduced

Data obtained from Western blot analysis.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

Cell Line: Murine BV-2 microglial cells.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Treatment Protocol:

  • Seed BV-2 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, larger plates for protein extraction).

  • Allow cells to adhere and grow to a suitable confluency.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0-1000 µM) for a specified period (e.g., 1 hour).

  • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 10 ng/mL.

  • Incubate the cells for the desired duration (e.g., 24 hours for NO assay, shorter times for signaling pathway analysis).

Cell Viability Assay (CCK-8 Assay)

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells. The WST-8 reagent is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye, the amount of which is directly proportional to the number of living cells.

Protocol:

  • Seed BV-2 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (0-1000 µM) for 24 hours.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

Protocol:

  • Seed BV-2 cells in a 96-well plate and treat with this compound and LPS as described in the general treatment protocol.

  • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).

  • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite concentration in the samples.

Western Blot Analysis for Pro-inflammatory Proteins and Signaling Molecules

Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

  • Seed BV-2 cells in 6-well plates and treat with this compound and LPS.

  • After the desired incubation period (e.g., 9 hours for signaling proteins, 24 hours for iNOS/COX-2), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, TNF-α, IL-1β, COX-2, p-ERK1/2, ERK1/2, p-mTOR, mTOR, or a housekeeping protein (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the housekeeping protein.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Seed BV-2 Microglial Cells isoschaftoside_treatment Pre-treat with this compound cell_culture->isoschaftoside_treatment lps_stimulation Stimulate with LPS isoschaftoside_treatment->lps_stimulation viability_assay Cell Viability Assay (CCK-8) lps_stimulation->viability_assay no_assay Nitric Oxide Assay (Griess Reagent) lps_stimulation->no_assay western_blot Western Blot Analysis lps_stimulation->western_blot cytotoxicity_analysis Determine Cytotoxicity viability_assay->cytotoxicity_analysis no_analysis Quantify NO Production no_assay->no_analysis protein_analysis Analyze Protein Expression (iNOS, COX-2, Cytokines) western_blot->protein_analysis pathway_analysis Analyze Signaling Pathways (p-ERK, p-mTOR) western_blot->pathway_analysis

Caption: Experimental workflow for in vitro anti-inflammatory assays of this compound.

Signaling Pathway of this compound's Anti-inflammatory Action

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds ERK ERK1/2 TLR4->ERK activates pERK p-ERK1/2 ERK->pERK phosphorylates mTOR mTOR pmTOR p-mTOR mTOR->pmTOR phosphorylates pERK->mTOR activates HIF1a HIF-1α pmTOR->HIF1a stabilizes This compound This compound This compound->pERK inhibits This compound->pmTOR inhibits This compound->HIF1a inhibits Inflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-1β, COX-2) HIF1a->Inflammatory_Genes upregulates

References

Isoschaftoside: A Promising Flavonoid for Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isoschaftoside, a C-glycosyl flavonoid found in plants such as Desmodium uncinatum and Abrus cantoniensis, is emerging as a compound of significant interest in the field of neuroinflammation.[1][2][3][4][5] Neuroinflammation, mediated by the activation of glial cells like microglia, is a key pathological feature of various neurodegenerative diseases. Research has demonstrated that this compound can effectively suppress the inflammatory response in activated microglia, suggesting its potential as a therapeutic agent.[1][2][3][4] This document provides a detailed overview of the application of this compound in neuroinflammation research, including its mechanism of action, quantitative data on its anti-inflammatory effects, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anti-neuroinflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory cascade. In in vitro models using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, this compound has been shown to inhibit the production of pro-inflammatory mediators.[1][2][3][4] The underlying mechanism involves the regulation of metabolic reprogramming in activated microglia through the hypoxia-inducible factor-1α (HIF-1α) pathway.[1][2][3][4] Furthermore, this compound has been observed to attenuate the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and mammalian target of rapamycin (mTOR), key components of the MAPK signaling pathway.[1][2][3][4]

Data Presentation

The anti-inflammatory effects of this compound have been quantified in studies using LPS-activated BV-2 microglial cells. The following table summarizes the key findings, demonstrating the significant reduction in the expression of various pro-inflammatory markers following treatment with this compound.

Inflammatory MarkerEffect of this compound TreatmentSignaling Pathway ImplicatedReference
Nitric Oxide (NO)Dose-dependent inhibition of LPS-induced production.HIF-1α[1][5]
iNOSSignificant inhibition of LPS-induced protein expression.HIF-1α[1][5]
TNF-αSignificant inhibition of LPS-induced protein expression.HIF-1α[1][5]
IL-1βSignificant inhibition of LPS-induced protein expression.HIF-1α[1][5]
COX-2Significant inhibition of LPS-induced protein expression.HIF-1α[1][5]
HIF-1αSignificant reduction of LPS-induced protein expression.-[1]
HK2Significant reduction of LPS-induced protein expression.HIF-1α[1]
PFKFB3Significant reduction of LPS-induced protein expression.HIF-1α[1]
p-ERK1/2Attenuation of LPS-induced phosphorylation.ERK1/2/mTOR[1]
p-mTORAttenuation of LPS-induced phosphorylation.ERK1/2/mTOR[1]

Mandatory Visualizations

G This compound Signaling Pathway in Neuroinflammation cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK1/2 TLR4->ERK mTOR mTOR ERK->mTOR HIF1a HIF-1α mTOR->HIF1a Glycolysis Metabolic Reprogramming (Glycolysis) HIF1a->Glycolysis Gene_Expression Gene Expression HIF1a->Gene_Expression Pro_inflammatory Pro-inflammatory Mediators (NO, iNOS, TNF-α, IL-1β, COX-2) Glycolysis->Pro_inflammatory This compound This compound This compound->ERK This compound->mTOR This compound->HIF1a Gene_Expression->Pro_inflammatory

This compound's inhibitory action on neuroinflammatory signaling.

G Experimental Workflow cluster_0 Cell Culture and Treatment cluster_1 Analysis of Inflammatory Response cluster_2 Data Analysis Culture Culture BV-2 Microglial Cells Pretreat Pre-treat with This compound Culture->Pretreat Stimulate Stimulate with LPS (10 ng/mL) Pretreat->Stimulate Griess Nitric Oxide Assay (Griess Reagent) Stimulate->Griess Western Western Blot (iNOS, COX-2, TNF-α, IL-1β, HIF-1α, p-ERK, p-mTOR) Stimulate->Western Quantify Quantify Protein Expression & NO Levels Griess->Quantify Western->Quantify Stats Statistical Analysis Quantify->Stats

Workflow for in vitro analysis of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-neuroinflammatory effects of this compound in vitro.

Protocol 1: LPS-Induced Neuroinflammation in BV-2 Microglial Cells

This protocol describes the induction of an inflammatory response in BV-2 microglial cells using LPS and subsequent treatment with this compound.

Materials:

  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Phosphate Buffered Saline (PBS)

  • 96-well and 6-well cell culture plates

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed BV-2 cells into 96-well plates (for viability and NO assays) or 6-well plates (for protein analysis) at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • For dose-response experiments, pre-treat the cells with varying concentrations of this compound (e.g., 0-1000 µM) for 1-2 hours.[1]

    • For single-dose experiments, a concentration of 200 µM this compound has been shown to be effective.[1]

  • Stimulation: After pre-treatment, add LPS to a final concentration of 10 ng/mL to induce an inflammatory response.[1] Include a vehicle control group (no LPS, no this compound) and an LPS-only control group.

  • Incubation: Incubate the cells for the desired time points. For nitric oxide analysis, a 24-hour incubation is common.[1] For protein expression analysis (Western blot), shorter time points (e.g., 6-24 hours) may be appropriate depending on the target protein.

  • Sample Collection:

    • For nitric oxide assay, collect the cell culture supernatant.

    • For Western blot analysis, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

Protocol 2: Measurement of Nitric Oxide Production (Griess Assay)

This protocol outlines the quantification of nitric oxide (NO) production by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

  • Cell culture supernatant (collected from Protocol 1)

  • Griess Reagent System (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)

  • Sodium nitrite standard solution

  • 96-well microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite in culture medium ranging from 0 to 100 µM.

  • Sample Preparation: Centrifuge the collected cell culture supernatants to remove any cellular debris.

  • Griess Reaction:

    • Add 50 µL of each standard and sample supernatant to a new 96-well plate in triplicate.

    • Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

Protocol 3: Western Blot Analysis of Pro-inflammatory and Signaling Proteins

This protocol details the detection and quantification of key proteins involved in the neuroinflammatory response and the signaling pathways affected by this compound.

Materials:

  • Cell lysates (collected from Protocol 1)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for iNOS, COX-2, TNF-α, IL-1β, HIF-1α, p-ERK, p-mTOR, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

Conclusion

This compound demonstrates significant anti-neuroinflammatory properties, making it a valuable tool for researchers studying neurodegenerative diseases. The provided data and protocols offer a framework for investigating the therapeutic potential of this natural compound. Further research is warranted to explore its efficacy in in vivo models and to fully elucidate its molecular targets.

References

Application Notes and Protocols: Utilizing Isoschaftoside for Cellular Senescence Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a variety of age-related diseases. Senescent cells accumulate in tissues over time, contributing to chronic inflammation and tissue dysfunction through the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, collectively known as the Senescence-Associated Secretory Phenotype (SASP). Consequently, targeting senescent cells has emerged as a promising therapeutic strategy for promoting healthy aging and treating age-related pathologies.

Isoschaftoside, a naturally occurring flavonoid glycoside, has been identified as a potent agent in the study of cellular senescence.[1][2] Research has demonstrated its ability to ameliorate the senescent phenotype through multiple mechanisms, including the reduction of oxidative stress, restoration of mitochondrial function, and modulation of the SASP.[1][2][3] These application notes provide a comprehensive overview of the use of this compound as a tool to investigate and potentially reverse cellular senescence, complete with detailed experimental protocols and data presentation.

Mechanism of Action

This compound primarily exerts its anti-senescent effects by mitigating oxidative stress, a key driver of cellular senescence.[1][2] It achieves this by downregulating the expression of RAC2 and the long non-coding RNA LINC00294, both of which are implicated in the production of reactive oxygen species (ROS).[1][4] By suppressing ROS, this compound helps to restore mitochondrial function, which is often impaired in senescent cells.[1][2][3] Furthermore, this compound has been shown to activate autophagy, the cellular process responsible for clearing damaged organelles and protein aggregates, which is often dysfunctional in senescent cells.[2] This multifaceted mechanism of action makes this compound a valuable compound for studying the intricate pathways governing cellular senescence.

Data Presentation

The following tables summarize the key quantitative effects of this compound on senescent cells as reported in the literature.

Table 1: Effect of this compound on Senescence-Associated Markers

MarkerCell TypeTreatment ConcentrationObserved EffectReference
Reactive Oxygen Species (ROS)Senescent Cells1 µMSignificant reduction[2]
Mitochondrial Membrane PotentialSenescent FibroblastsNot SpecifiedSignificant increase[3]
Mitochondrial MassSenescent CellsNot SpecifiedSignificant decrease[3]
Autophagosome LevelSenescent CellsNot SpecifiedSignificant increase[2]
LipofuscinSenescent CellsNot SpecifiedSignificant reduction[2][3]
Cell ProliferationSenescent Cells1 µMSignificant increase[3]

Table 2: Effect of this compound on Gene Expression

GeneCell TypeTreatment ConcentrationRegulationReference
RAC2Senescent CellsNot SpecifiedDownregulated[1][4]
LINC00294Senescent CellsNot SpecifiedDownregulated[1][4]
IL-6Senescent CellsNot SpecifiedDownregulated[3]
IL-8Senescent CellsNot SpecifiedDownregulated[3]

Signaling Pathway of this compound in Cellular Senescence

This compound Signaling Pathway in Cellular Senescence This compound This compound RAC2 RAC2 This compound->RAC2 inhibition LINC00294 LINC00294 This compound->LINC00294 inhibition ROS ROS RAC2->ROS promotes LINC00294->ROS promotes Mitochondrial_Dysfunction Mitochondrial_Dysfunction ROS->Mitochondrial_Dysfunction induces Autophagy_Dysfunction Autophagy_Dysfunction ROS->Autophagy_Dysfunction induces Cellular_Senescence Cellular_Senescence Mitochondrial_Dysfunction->Cellular_Senescence contributes to Autophagy_Dysfunction->Cellular_Senescence contributes to

Caption: this compound inhibits RAC2 and LINC00294, reducing ROS and mitigating senescence.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on cellular senescence.

Induction of Cellular Senescence

Objective: To induce a senescent phenotype in cultured cells. Replicative senescence is a common method.

Materials:

  • Low-passage human diploid fibroblasts (e.g., IMR-90, WI-38)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Cell culture flasks/dishes

  • Incubator (37°C, 5% CO2)

Protocol:

  • Thaw and culture low-passage fibroblasts according to standard cell culture protocols.[5]

  • Continuously passage the cells until they reach a state of replicative senescence, characterized by a flattened and enlarged morphology and cessation of proliferation.[5] This typically occurs after 50-60 population doublings.

  • Confirm the senescent phenotype using markers such as Senescence-Associated β-Galactosidase (SA-β-gal) staining.[5][6]

This compound Treatment

Objective: To treat senescent cells with this compound to assess its effects.

Materials:

  • This compound (powder)

  • DMSO (cell culture grade)

  • Senescent cells in culture

  • Complete cell culture medium

Protocol:

  • Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be high enough to ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced toxicity.[7]

  • Determine the optimal treatment concentration of this compound. A concentration of 1 µM has been shown to be effective in increasing cell proliferation of senescent cells.[2] A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental setup.

  • Aspirate the old medium from the senescent cell cultures and replace it with fresh medium containing the desired concentration of this compound.

  • For long-term treatments (e.g., 12 days), change the medium with fresh this compound every 2-3 days to ensure compound stability and nutrient availability.[8]

  • Include a vehicle control group treated with the same concentration of DMSO as the this compound-treated group.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

Objective: To detect senescent cells based on the increased activity of β-galactosidase at pH 6.0.[6]

Materials:

  • SA-β-gal staining solution (commercially available kits are recommended for consistency)

  • Fixation solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • PBS (Phosphate-Buffered Saline)

  • Microscope

Protocol:

  • Plate cells in multi-well plates and treat with this compound as described above.

  • Wash the cells twice with PBS.

  • Fix the cells with the fixation solution for 10-15 minutes at room temperature.[9]

  • Wash the cells three times with PBS.

  • Add the SA-β-gal staining solution to the cells.

  • Incubate the cells at 37°C without CO2 for 12-16 hours, or until a blue color develops in the senescent cells.[6]

  • Observe and capture images of the stained cells under a microscope.

  • Quantify the percentage of blue-stained (senescent) cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the levels of intracellular ROS.

Materials:

  • Dihydrorhodamine 123 (DHR123) or other suitable ROS-sensitive fluorescent probe

  • Flow cytometer or fluorescence microscope

  • PBS

  • Trypsin-EDTA

Protocol:

  • Treat senescent cells with this compound as described.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Resuspend the cells in PBS containing the ROS-sensitive probe (e.g., 10 µg/mL DHR123) and incubate in the dark at 37°C for 30 minutes.[2]

  • Wash the cells again with PBS to remove the excess probe.

  • Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope.

  • Compare the fluorescence intensity of this compound-treated cells to the vehicle-treated control cells.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To measure the mRNA expression levels of senescence-related genes (e.g., RAC2, LINC00294, IL-6, IL-8).

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target and reference genes (e.g., GAPDH, ACTB)

  • SYBR Green qPCR master mix

  • Real-time PCR system

Protocol:

  • Treat senescent cells with this compound.

  • Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using SYBR Green master mix, specific primers for the target genes, and the synthesized cDNA as a template.

  • Use a reference gene for normalization.

  • Calculate the relative gene expression using the ΔΔCt method.

Experimental Workflow

Experimental Workflow for Studying this compound Effects on Senescence Start Start Induce_Senescence Induce Cellular Senescence (e.g., Replicative) Start->Induce_Senescence Characterize_Senescence Characterize Senescent Phenotype (SA-β-gal, p21, etc.) Induce_Senescence->Characterize_Senescence Isoschaftoside_Treatment Treat Senescent Cells with this compound Characterize_Senescence->Isoschaftoside_Treatment Endpoint_Assays Perform Endpoint Assays Isoschaftoside_Treatment->Endpoint_Assays ROS_Measurement ROS Measurement Endpoint_Assays->ROS_Measurement Mitochondrial_Function Mitochondrial Function Assays Endpoint_Assays->Mitochondrial_Function Autophagy_Analysis Autophagy Analysis Endpoint_Assays->Autophagy_Analysis Gene_Expression Gene Expression Analysis (qPCR) Endpoint_Assays->Gene_Expression Data_Analysis Data Analysis and Interpretation ROS_Measurement->Data_Analysis Mitochondrial_Function->Data_Analysis Autophagy_Analysis->Data_Analysis Gene_Expression->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for investigating the anti-senescent effects of this compound.

Conclusion

This compound presents a promising tool for the study of cellular senescence. Its ability to counteract key drivers of the senescent phenotype provides researchers with a valuable pharmacological agent to dissect the underlying molecular mechanisms of senescence and to explore potential therapeutic interventions for age-related diseases. The protocols and data presented in these application notes offer a solid foundation for initiating and advancing research in this exciting field.

References

Application Notes and Protocols: High-Speed Countercurrent Chromatography for Isoschaftoside Purification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers a support-free system, eliminating irreversible adsorption of samples onto a solid matrix. This method has proven to be a rapid and efficient alternative to traditional chromatographic techniques for the separation and purification of natural products, including flavonoid glycosides like isoschaftoside. This compound, a C-glycosylflavone found in various plants, including Ficus species, has garnered interest for its potential biological activities. These application notes provide a detailed protocol for the purification of this compound using HSCCC, based on established methodologies for similar compounds.

Experimental Protocols

Preparation of Crude Extract

A crucial first step in the purification process is the preparation of a crude extract enriched with the target compound, this compound.

Protocol:

  • Source Material: Obtain dried and powdered plant material known to contain this compound (e.g., leaves of Ficus species).

  • Extraction:

    • Macerate the powdered plant material with 80% ethanol at a 1:10 (w/v) ratio.

    • Perform the extraction three times at 80°C for 3, 2, and 1 hours, respectively, to ensure exhaustive extraction.[1][2]

    • Combine the extracts and filter them.

    • Evaporate the solvent from the combined filtrate under reduced pressure at 60°C to obtain a concentrated residue.

  • Fractionation:

    • Redissolve the residue in 20% ethanol.

    • Perform liquid-liquid extraction with an equal volume of ethyl acetate three times.

    • Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure at 60°C. This yields the crude extract for HSCCC separation.[1]

HSCCC System and Solvent Preparation

The selection of an appropriate two-phase solvent system is critical for successful HSCCC separation. The partition coefficient (K) of the target compound should ideally be between 0.5 and 2.0.

Protocol:

  • Solvent System Selection: A commonly effective solvent system for the separation of flavonoid glycosides is the n-hexane-ethyl acetate-methanol-water system.[3][4] The optimal ratio must be determined experimentally. A good starting point is a ratio of 1:3:1:3 (v/v/v/v).[3][4]

  • Preparation of Two-Phase Solvent System:

    • Mix the selected solvents (e.g., n-hexane, ethyl acetate, methanol, and water) in the desired volume ratio in a separatory funnel.

    • Shake the mixture vigorously and allow it to stand until two distinct phases (upper and lower) are fully separated.

    • Degas both phases by sonication for approximately 30 minutes before use.[1]

  • Sample Solution Preparation: Dissolve the dried crude extract in a 1:1 (v/v) mixture of the upper and lower phases of the selected solvent system to prepare the sample solution for injection.[1][2]

HSCCC Operation and Purification

The operational parameters of the HSCCC instrument must be optimized to achieve high resolution and purity.

Protocol:

  • Column Preparation: Fill the entire multilayer coiled column with the upper phase (stationary phase).[1][2][3]

  • System Equilibration:

    • Set the apparatus to rotate at a specific speed (e.g., 800-900 rpm).[2][3]

    • Pump the lower phase (mobile phase) into the column at a defined flow rate (e.g., 1.5-2.5 mL/min).[2][3][5]

    • Continue pumping until the mobile phase emerges from the column outlet and a hydrodynamic equilibrium is established.[1][2][3]

  • Sample Injection: Inject the prepared sample solution into the column through the injection valve.[1][3]

  • Fraction Collection:

    • Continuously monitor the effluent from the column outlet with a UV detector at a suitable wavelength (e.g., 254 nm or 280 nm).[1][3]

    • Collect fractions of the effluent at regular intervals using a fraction collector.

  • Elution of Stationary Phase: After the target compounds have been eluted, the stationary phase can be forced out of the column with pressurized air to recover any remaining compounds.[3]

  • Column Cleaning: Clean the column with ethanol after each run.[3]

Analysis and Identification

The purity of the collected fractions and the identification of this compound are determined using High-Performance Liquid Chromatography (HPLC) and spectroscopic methods.

Protocol:

  • HPLC Analysis:

    • Analyze the crude extract and each collected fraction by analytical HPLC.

    • A typical mobile phase for flavonoid analysis consists of a gradient of methanol and water (containing a small amount of acetic acid).[1]

    • Monitor the elution at a specific wavelength (e.g., 330 nm).[1]

  • Purity Determination: Calculate the purity of the this compound-containing fractions based on the peak area in the HPLC chromatogram.[3]

  • Structure Elucidation: Combine the pure fractions containing this compound and confirm its structure using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[3]

Data Presentation

The following tables summarize typical quantitative data for the purification of flavonoid glycosides using HSCCC, which can be adapted for this compound purification.

Table 1: HSCCC Operating Parameters

ParameterValueReference
Apparatus TBE-300B HSCCC[3][4]
Column Volume 340 mL[4]
Revolution Speed 900 rpm[3][5]
Flow Rate 2.5 mL/min[3]
Detection Wavelength 254 nm[2][3]
Separation Temperature 25 °C[6]
Sample Size 150 - 600 mg[1][3]

Table 2: Two-Phase Solvent System and Partition Coefficients (K)

Solvent System (v/v/v/v)Target CompoundK ValueReference
n-hexane-ethyl acetate-methanol-water (1:3:1:3)Flavonoid Glycoside1.06[3][4]
n-hexane-ethyl acetate-methanol-water (0.7:4:0.8:4)Flavonoid Glycoside1.28 - 2.64[3][4]
ethyl acetate-n-butanol-water (2:1:3)C-glycosylflavonesN/A[7]
ethyl acetate-n-butanol-water (4:1:5)Flavonoids1.08[8]

Note: The optimal K value is typically between 0.5 and 2.0.

Table 3: Purification Results

CompoundSample Amount (mg)Yield (mg)Purity (%)Reference
Isovitexin25042.999.3[7]
Isoorientin25020.198.5[7]
Quercetin-3-O-β-D-galactopyranoside60015.3298.1[3]
Isoquercitrin60021.1298.9[3]

Visualizations

Experimental Workflow for this compound Purification

G Workflow for this compound Purification via HSCCC cluster_prep Sample Preparation cluster_hsccc HSCCC Purification cluster_analysis Analysis and Identification plant Plant Material (e.g., Ficus leaves) extract Crude 80% Ethanol Extract plant->extract Ethanol Extraction fractionate Ethyl Acetate Fraction extract->fractionate Liquid-Liquid Fractionation hsccc HSCCC Separation fractionate->hsccc Inject Sample solvent Prepare Two-Phase Solvent System solvent->hsccc fractions Collect Fractions hsccc->fractions hplc HPLC Analysis fractions->hplc purity Purity Assessment hplc->purity nmr_ms Structure Elucidation (NMR, MS) purity->nmr_ms pure_iso Pure this compound nmr_ms->pure_iso

Caption: Workflow for this compound Purification via HSCCC.

Disclaimer: This document provides a generalized protocol based on existing literature for the purification of similar compounds. Researchers should optimize these protocols for their specific needs and source materials.

References

Isoschaftoside as a Reference Standard for Phytochemical Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoschaftoside, a naturally occurring C-glycosylflavonoid, is increasingly recognized for its significant biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. As research into the therapeutic potential of phytochemicals intensifies, the need for accurate and reliable quantification of these compounds in complex matrices such as plant extracts and biological samples becomes paramount. This compound, with its well-defined chemical structure and availability as a high-purity reference standard, serves as an essential tool for the qualitative and quantitative analysis in phytochemical research and drug development.

This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in various analytical techniques. Furthermore, it delves into the molecular pathways modulated by this compound, offering a comprehensive resource for researchers.

Chemical and Physical Properties

This compound is chemically identified as apigenin-6-C-α-L-arabinopyranosyl-8-C-β-D-glucopyranoside. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₂₆H₂₈O₁₄[1][2]
Molecular Weight 564.5 g/mol [1][2]
CAS Number 52012-29-0[2]
Appearance Yellow powder[3]
Purity (HPLC) ≥90.0% to ≥98%[3][4]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[3]

Application Notes

This compound as a reference standard is primarily utilized in the following applications:

  • Qualitative and Quantitative Analysis: To identify and quantify the presence of this compound in plant extracts, herbal formulations, and food products using chromatographic techniques like HPLC, UPLC, and HPTLC.

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological samples such as plasma and tissues.[2][5]

  • Quality Control: To ensure the consistency and quality of herbal products by standardizing the content of this compound as a key bioactive marker.

  • Biological Activity Studies: To investigate the mechanisms of action and signaling pathways affected by this compound in in-vitro and in-vivo models.[6][7]

Experimental Protocols

Protocol 1: Quantification of this compound using Ultra-High-Performance Liquid Chromatography (UPLC-PDA)

This protocol describes the quantitative analysis of this compound in a plant extract.

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Plant extract containing this compound

2. Instrumentation:

  • UPLC system equipped with a photodiode array (PDA) detector

  • Acquity UPLC C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm)

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (0.22 µm)

3. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to obtain concentrations ranging from 1 to 200 µg/mL. These will be used to construct the calibration curve.

4. Preparation of Sample Solution:

  • Accurately weigh 1 g of the powdered plant material.

  • Add 20 mL of 70% methanol and sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the residue twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).

  • Filter the solution through a 0.22 µm syringe filter before injection.

5. Chromatographic Conditions:

ParameterCondition
Column Acquity UPLC C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-4 min: 10-20% B; 4-6 min: 20-40% B; 6-11 min: 40-50% B; 11-16 min: 50-100% B; 16-19 min: 100% B; 19-20 min: 100-10% B
Flow Rate 0.4 mL/min
Column Temperature 45 °C
Injection Volume 5 µL
Detection Wavelength 340 nm

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.

G cluster_prep Sample & Standard Preparation cluster_analysis UPLC-PDA Analysis cluster_data Data Processing Plant Material Plant Material Extraction Extraction Plant Material->Extraction Filtration Filtration Extraction->Filtration UPLC Injection UPLC Injection Filtration->UPLC Injection This compound Standard This compound Standard Stock Solution Stock Solution This compound Standard->Stock Solution Working Standards Working Standards Stock Solution->Working Standards Calibration Curve Calibration Curve Working Standards->Calibration Curve Chromatographic Separation Chromatographic Separation UPLC Injection->Chromatographic Separation PDA Detection (340 nm) PDA Detection (340 nm) Chromatographic Separation->PDA Detection (340 nm) PDA Detection (340 nm)->Calibration Curve Quantification Quantification PDA Detection (340 nm)->Quantification Calibration Curve->Quantification

Protocol 2: High-Performance Thin-Layer Chromatography (HPTLC) for this compound Quantification

This protocol provides a method for the quantitative determination of this compound using HPTLC.

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Toluene (HPTLC grade)

  • Ethyl acetate (HPTLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPTLC grade)

  • Plant extract containing this compound

2. Instrumentation:

  • HPTLC system with an automatic sample applicator and scanner (densitometer)

  • HPTLC plates pre-coated with silica gel 60 F₂₅₄ (20 x 10 cm)

  • Twin-trough developing chamber

  • Hot air dryer

3. Preparation of Standard and Sample Solutions:

  • Prepare standard and sample solutions as described in Protocol 1 (UPLC-PDA method).

4. Chromatographic Conditions:

ParameterCondition
Stationary Phase HPTLC plates silica gel 60 F₂₅₄
Mobile Phase Toluene : Ethyl acetate : Formic acid (6 : 4 : 0.3, v/v/v)
Application Volume 5 µL per band
Band Width 8 mm
Development Distance 80 mm
Chamber Saturation 20 minutes with mobile phase vapor
Drying Dry plates with a hot air dryer for 5 minutes
Densitometric Scanning 366 nm

5. Data Analysis:

  • Scan the developed plate in absorbance mode at 366 nm.

  • Generate a calibration curve by plotting the peak area of the standard spots against their concentrations.

  • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

G Start Start Prepare Standard & Sample Solutions Prepare Standard & Sample Solutions Start->Prepare Standard & Sample Solutions Apply Solutions to HPTLC Plate Apply Solutions to HPTLC Plate Prepare Standard & Sample Solutions->Apply Solutions to HPTLC Plate Develop Plate in Chamber Develop Plate in Chamber Apply Solutions to HPTLC Plate->Develop Plate in Chamber Dry Plate Dry Plate Develop Plate in Chamber->Dry Plate Densitometric Scanning (366 nm) Densitometric Scanning (366 nm) Dry Plate->Densitometric Scanning (366 nm) Quantify this compound Quantify this compound Densitometric Scanning (366 nm)->Quantify this compound End End Quantify this compound->End

Biological Activity and Signaling Pathways

This compound has been shown to exert significant anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms involves the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) and Mammalian Target of Rapamycin (mTOR) pathways.[1][6]

HIF-1α Signaling Pathway

Under inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the expression of HIF-1α is upregulated. HIF-1α then promotes a metabolic shift towards glycolysis and induces the expression of pro-inflammatory genes. This compound has been demonstrated to suppress the expression of HIF-1α and its downstream targets, thereby mitigating the inflammatory response.[1]

G LPS LPS HIF1a HIF-1α Expression LPS->HIF1a Upregulates This compound This compound This compound->HIF1a Inhibits Glycolysis Metabolic Reprogramming (Glycolysis) HIF1a->Glycolysis Promotes Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β) HIF1a->Inflammation Induces

ERK1/2 and mTOR Signaling Pathway

The ERK1/2 and mTOR signaling pathways are also crucial in regulating inflammation. LPS stimulation leads to the phosphorylation and activation of ERK1/2 and mTOR, which in turn contribute to the inflammatory cascade. This compound has been shown to attenuate the phosphorylation of both ERK1/2 and mTOR, suggesting another mechanism for its anti-inflammatory effects.[6]

G LPS LPS pERK p-ERK1/2 LPS->pERK Activates pmTOR p-mTOR LPS->pmTOR Activates This compound This compound This compound->pERK Inhibits This compound->pmTOR Inhibits Inflammation Inflammatory Response pERK->Inflammation pmTOR->Inflammation

Conclusion

This compound is a valuable reference standard for the phytochemical analysis of various plant materials and herbal products. The detailed protocols provided herein for UPLC-PDA and HPTLC offer robust methods for its accurate quantification. Understanding the biological activities of this compound, particularly its inhibitory effects on the HIF-1α and ERK1/2/mTOR signaling pathways, provides a strong basis for its further investigation as a potential therapeutic agent. These application notes and protocols are intended to support researchers in their efforts to explore the full potential of this promising natural compound.

References

Application Notes and Protocols: Pharmacokinetic Study of Isoschaftoside in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoschaftoside is a naturally occurring flavone C-glycoside found in various plants, recognized for its potential antioxidant and anti-inflammatory properties. A thorough understanding of its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for its development as a potential therapeutic agent. These application notes provide a detailed protocol for conducting a pharmacokinetic study of this compound in a rat model, a common preclinical species for such investigations. The protocol outlines methods for drug administration, blood sample collection, and bioanalysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which is a highly sensitive and specific method for quantifying small molecules in biological matrices.

Experimental Design and Workflow

The following diagram illustrates the overall workflow for the pharmacokinetic study of this compound in rats, from animal preparation to data analysis.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Analysis animal_prep Animal Acclimatization & Fasting iv_admin Intravenous (IV) Administration animal_prep->iv_admin Group Allocation po_admin Oral (PO) Administration animal_prep->po_admin Group Allocation dose_prep Dosing Solution Preparation dose_prep->iv_admin dose_prep->po_admin blood_collection Serial Blood Sample Collection iv_admin->blood_collection po_admin->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep protein_precip Protein Precipitation (Methanol) plasma_sep->protein_precip uplc_msms UPLC-MS/MS Quantification protein_precip->uplc_msms pk_analysis Pharmacokinetic Parameter Calculation uplc_msms->pk_analysis

Caption: Experimental workflow for the pharmacokinetic study.

Materials and Reagents

Material/ReagentSupplier/Grade
This compound (>98% purity)e.g., Sigma-Aldrich, Cayman Chemical
Methanol (LC-MS grade)Fisher Scientific, Merck
Acetonitrile (LC-MS grade)Fisher Scientific, Merck
Formic Acid (LC-MS grade)Fisher Scientific, Merck
Water (LC-MS grade)Fisher Scientific, Merck
Saline (0.9% NaCl, sterile)Baxter, Hospira
Heparin Sodium SaltSigma-Aldrich
K2-EDTA collection tubesBD, Sarstedt

Experimental Protocols

Animal Handling and Housing
  • Species: Male Sprague-Dawley rats.

  • Weight: 200-250 g.

  • Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum.

  • Acclimatization: Animals should be allowed to acclimatize to the housing conditions for at least one week prior to the experiment.

  • Fasting: Rats should be fasted for 12 hours before dosing, with free access to water.

Dosing Solution Preparation
  • Intravenous (IV) Solution (1 mg/kg): Prepare a 0.5 mg/mL stock solution of this compound in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO, if necessary). The final injection volume should be 2 mL/kg.

  • Oral (PO) Gavage Solution (5 mg/kg): Prepare a 2.5 mg/mL suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.[1][2][[“]] The final gavage volume should be 2 mL/kg.

Drug Administration
  • Group Allocation: Randomly assign rats to two groups: Intravenous (IV) and Oral (PO) administration.

  • IV Administration: Administer the this compound solution via the lateral tail vein as a single bolus injection.[4][5]

  • PO Administration: Administer the this compound suspension using an oral gavage needle.

Blood Sample Collection
  • Method: Collect blood samples (approximately 200-300 µL) from the jugular vein or another appropriate site.[6]

  • Collection Tubes: Use tubes containing an anticoagulant (e.g., K2-EDTA).

  • Time Points:

    • IV Group: Pre-dose (0), 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • PO Group: Pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[4]

  • Processing: Immediately after collection, centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Storage: Store the collected plasma samples at -80°C until analysis.

Plasma Sample Preparation for UPLC-MS/MS Analysis
  • Thaw the plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of chilled methanol (containing an appropriate internal standard) to precipitate proteins.[1][2][[“]]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the UPLC-MS/MS system.

UPLC-MS/MS Analytical Method

The following table summarizes the parameters for the UPLC-MS/MS method for the quantification of this compound in rat plasma.[1][2][[“]]

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column UPLC HSS T3 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol or Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Calibration Range 1 - 2000 ng/mL

Data Presentation and Analysis

Pharmacokinetic parameters should be calculated using non-compartmental analysis of the plasma concentration-time data. Key parameters are summarized in the table below.

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
t1/2 Elimination half-life
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
CL Total body clearance
Vd Volume of distribution
F (%) Absolute bioavailability (calculated as (AUCoral/AUCIV) x (DoseIV/Doseoral) x 100)

Metabolism of this compound

C-glycosyl flavonoids like this compound are known to be relatively resistant to enzymatic hydrolysis in the small intestine. Studies on similar di-glycosylic flavones have shown them to be poor substrates for hepatic phase I and II enzymes.[7] Therefore, the primary site of metabolism is likely the colon, where the gut microbiota can cleave the C-glycosidic bonds. The resulting aglycone (apigenin) is then absorbed and can undergo subsequent phase II metabolism (glucuronidation and sulfation) in the liver before excretion.

The following diagram illustrates the proposed metabolic pathway for this compound in rats.

G cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation & Liver cluster_excretion Excretion Isoschaftoside_PO This compound (Oral Administration) Aglycone Apigenin (Aglycone) Isoschaftoside_PO->Aglycone Gut Microbiota (C-Deglycosylation) Absorbed_Aglycone Absorbed Apigenin Aglycone->Absorbed_Aglycone Absorption PhaseII_Metabolites Apigenin Glucuronides & Sulfates Absorbed_Aglycone->PhaseII_Metabolites Phase II Metabolism (Glucuronidation, Sulfation) Excretion_Node Excretion (Urine, Feces) PhaseII_Metabolites->Excretion_Node

Caption: Proposed metabolic pathway of this compound in rats.

Conclusion

This document provides a comprehensive protocol for conducting a pharmacokinetic study of this compound in rats. Adherence to these detailed methodologies will enable researchers to obtain reliable data on the absorption, distribution, metabolism, and excretion of this compound. The very low reported oral bioavailability of this compound (approximately 0.22%) suggests that it is either poorly absorbed or extensively metabolized before reaching systemic circulation, with metabolism by the gut microbiota being a key factor.[1][2][[“]] These findings are critical for guiding further preclinical and clinical development, including formulation strategies to enhance bioavailability and for understanding its potential therapeutic efficacy.

References

Application Notes and Protocols for Is-Schaftoside Treatment in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoschaftoside, a naturally occurring C-glycosylflavonoid found in various plants, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] Preclinical studies have highlighted its potent anti-inflammatory, antioxidant, and anti-senescence properties, making it a promising candidate for further investigation in drug development.[1][3] These application notes provide detailed protocols for in vitro cell culture experiments to investigate the biological effects of this compound, focusing on its anti-inflammatory, antioxidant, and potential anti-cancer activities.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C26H28O14
Molecular Weight 564.5 g/mol
Appearance Solid powder
Solubility Soluble in DMSO and ethanol

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative effects of this compound treatment as reported in various cell culture studies.

Table 1: Anti-inflammatory Effects of this compound on LPS-stimulated BV2 Microglial Cells [1]

ParameterTreatmentConcentrationResult
Cell Viability This compoundUp to 1000 µMNo significant cytotoxicity
Nitric Oxide (NO) Production This compound + LPS (10 ng/mL)200 µMSignificant inhibition
iNOS Protein Expression This compound + LPS (10 ng/mL)200 µMSignificant inhibition
TNF-α Protein Expression This compound + LPS (10 ng/mL)200 µMSignificant inhibition
IL-1β Protein Expression This compound + LPS (10 ng/mL)200 µMSignificant inhibition
COX-2 Protein Expression This compound + LPS (10 ng/mL)200 µMSignificant inhibition
p-ERK1/2 Protein Expression This compound + LPS (10 ng/mL)200 µMSignificant inhibition
p-mTOR Protein Expression This compound + LPS (10 ng/mL)200 µMSignificant inhibition
HIF-1α Protein Expression This compound + LPS (10 ng/mL)200 µMSignificant inhibition

Table 2: Antioxidant and Anti-senescence Effects of this compound [3]

ParameterCell LineTreatmentConcentrationResult
Reactive Oxygen Species (ROS) Senescent CellsThis compound1 µMSignificant reduction
Cell Proliferation Senescent CellsThis compound1 µMSignificant increase
IL-6 Expression Senescent CellsThis compound1 µMSignificant reduction
IL-8 Expression Senescent CellsThis compound1 µMSignificant reduction

Experimental Protocols

Cell Culture and this compound Preparation
  • Cell Lines: BV2 microglia, HepG2, or other relevant cell lines.

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C. Dilute the stock solution in a culture medium to the desired final concentration before each experiment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability.

  • Materials:

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 µM) for 24-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Anti-inflammatory Activity Assays

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Materials:

    • 96-well plates

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite standard curve

    • Microplate reader

  • Procedure:

    • Seed BV2 microglial cells in a 96-well plate.

    • Pre-treat cells with this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 10 ng/mL) for 24 hours.

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent Part A and 50 µL of Part B to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

This protocol is for the detection of key proteins involved in inflammation.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-iNOS, anti-TNF-α, anti-IL-1β, anti-COX-2, anti-p-ERK, anti-p-mTOR, anti-HIF-1α, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Procedure:

    • Treat cells with this compound and/or LPS as described previously.

    • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL detection reagent and an imaging system.

    • Normalize the protein expression to a loading control like β-actin.

Antioxidant Activity Assays

This assay uses a fluorescent probe to measure intracellular ROS levels.

  • Materials:

    • 6-well plates

    • Dihydrorhodamine 123 (DHR123) or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

    • Flow cytometer or fluorescence microscope

  • Procedure:

    • Seed cells in a 6-well plate.

    • Treat cells with this compound for the desired time.

    • Induce oxidative stress if required (e.g., with H2O2).

    • Incubate the cells with 10 µM DHR123 or DCFH-DA for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS.

    • Analyze the fluorescence intensity using a flow cytometer or visualize under a fluorescence microscope.

This protocol assesses the activation of the Nrf2 antioxidant pathway.

  • Procedure:

    • Follow the Western blot protocol as described in section 3.2.

    • Use primary antibodies against Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1).

    • To assess Nrf2 nuclear translocation, perform subcellular fractionation to separate nuclear and cytoplasmic extracts before running the Western blot.

Apoptosis Assays (General Protocols)

Currently, there is limited specific data on the direct role of this compound in apoptosis. The following are general protocols that can be adapted to investigate its potential pro- or anti-apoptotic effects.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Materials:

    • Caspase-3 colorimetric or fluorometric assay kit

    • Microplate reader

  • Procedure:

    • Treat cells with this compound.

    • Lyse the cells and collect the supernatant.

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC).

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance or fluorescence using a microplate reader.

This protocol assesses the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

  • Procedure:

    • Follow the Western blot protocol as described in section 3.2.

    • Use primary antibodies against Bax, Bcl-2, and cleaved caspase-3.

    • Analyze the Bax/Bcl-2 ratio as an indicator of apoptotic potential.

Visualization of Signaling Pathways and Workflows

This compound Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK1/2 TLR4->ERK mTOR mTOR TLR4->mTOR HIF1a HIF-1α ERK->HIF1a mTOR->HIF1a Inflammation Pro-inflammatory Mediators (NO, iNOS, TNF-α, IL-1β, COX-2) HIF1a->Inflammation This compound This compound This compound->ERK inhibits This compound->mTOR inhibits G OxidativeStress Oxidative Stress (ROS) Keap1 Keap1 OxidativeStress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE ARE Nrf2->ARE binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes activates This compound This compound This compound->Keap1 inhibits G This compound This compound (Potential Effector) Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 potential inhibition Bax Bax (Pro-apoptotic) This compound->Bax potential activation Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis G CellSeeding Cell Seeding Treatment This compound Treatment (with/without stimuli) CellSeeding->Treatment Incubation Incubation (Time-course) Treatment->Incubation DataCollection Data Collection Incubation->DataCollection Viability Cell Viability Assay DataCollection->Viability Biochemical Biochemical Assays (e.g., Griess, Caspase) DataCollection->Biochemical Protein Protein Analysis (Western Blot) DataCollection->Protein Flow Flow Cytometry (ROS, Apoptosis) DataCollection->Flow Analysis Data Analysis and Interpretation Viability->Analysis Biochemical->Analysis Protein->Analysis Flow->Analysis

References

Measuring Isoschaftoside's Effect on Mitochondrial Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoschaftoside, a C-glycosyl flavonoid found in various plants, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1] Mitochondria, the primary sites of cellular energy production, are critically involved in cell signaling, metabolism, and apoptosis.[2][3] Emerging research suggests that flavonoids can modulate mitochondrial functions, offering a promising avenue for therapeutic intervention in various diseases.[4] This document provides detailed protocols and application notes for investigating the effects of this compound on key aspects of mitochondrial function.

Recent studies have indicated that this compound can influence cellular metabolic pathways. For instance, in microglial cells, this compound has been shown to suppress inflammatory responses by inhibiting HIF-1α-mediated metabolic reprogramming, which involves a shift from oxidative phosphorylation to glycolysis.[5][6] Furthermore, related flavonoid compounds are known to impact mitochondrial biogenesis and apoptosis, often through signaling pathways such as the AMP-activated protein kinase (AMPK) pathway.[4][7][8][9]

These application notes will guide researchers in performing essential assays to characterize the bioenergetic and mitochondrial-related signaling effects of this compound.

Data Presentation: Expected Effects of this compound on Mitochondrial Parameters

The following tables summarize potential quantitative data from experiments investigating the effects of this compound on mitochondrial function. These are representative data to illustrate expected outcomes based on the known properties of flavonoids.

Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

Treatment GroupConcentration (µM)JC-1 Red/Green Fluorescence Ratio (Mean ± SD)
Vehicle Control01.00 ± 0.05
This compound101.15 ± 0.07
This compound251.32 ± 0.09
This compound501.45 ± 0.11
CCCP (Positive Control)100.25 ± 0.03

Note: An increase in the red/green fluorescence ratio suggests hyperpolarization or maintenance of a healthy mitochondrial membrane potential, while a decrease, as seen with the uncoupler CCCP, indicates depolarization.[10][11]

Table 2: Effect of this compound on Mitochondrial Reactive Oxygen Species (ROS) Production

Treatment GroupConcentration (µM)MitoSOX Red Fluorescence (Arbitrary Units, Mean ± SD)
Vehicle Control0100 ± 8
This compound1085 ± 6
This compound2568 ± 5
This compound5052 ± 4
Antimycin A (Positive Control)10350 ± 25

Note: A decrease in MitoSOX fluorescence indicates a reduction in mitochondrial superoxide levels, suggesting an antioxidant effect. Antimycin A, an inhibitor of complex III of the electron transport chain, is used as a positive control for inducing mitochondrial ROS.

Table 3: Effect of this compound on Cellular ATP Levels

Treatment GroupConcentration (µM)ATP Concentration (µM, Mean ± SD)
Vehicle Control02.5 ± 0.2
This compound102.8 ± 0.3
This compound253.2 ± 0.2
This compound503.5 ± 0.4
Oligomycin (Positive Control)10.8 ± 0.1

Note: An increase in ATP concentration suggests enhanced mitochondrial efficiency or biogenesis. Oligomycin, an ATP synthase inhibitor, is used as a positive control to deplete cellular ATP.[12]

Table 4: Effect of this compound on Oxygen Consumption Rate (OCR)

Treatment GroupConcentration (µM)Basal OCR (pmol/min, Mean ± SD)ATP-Linked OCR (pmol/min, Mean ± SD)Maximal OCR (pmol/min, Mean ± SD)
Vehicle Control0150 ± 12100 ± 9300 ± 25
This compound25180 ± 15125 ± 11380 ± 30
Rotenone/Antimycin A120 ± 3N/AN/A

Note: An increase in basal, ATP-linked, and maximal oxygen consumption rates can indicate an enhancement of mitochondrial respiration and oxidative phosphorylation capacity. Rotenone and antimycin A are complex I and III inhibitors, respectively, used to shut down mitochondrial respiration.

Experimental Protocols and Methodologies

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Principle: The lipophilic cationic dye, JC-1, accumulates in the mitochondrial matrix of healthy cells in a potential-dependent manner.[10] In mitochondria with high membrane potential, JC-1 forms aggregates that emit red fluorescence. In cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.[11] The ratio of red to green fluorescence provides a measure of mitochondrial membrane potential.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., HeLa, HepG2, or primary cells) in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours). Include a positive control for depolarization, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) at 10 µM for 30 minutes.

  • JC-1 Staining: Prepare a 5 µg/mL working solution of JC-1 in pre-warmed cell culture medium. Remove the treatment medium from the wells and add 100 µL of the JC-1 staining solution to each well.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 30 minutes, protected from light.

  • Washing: Gently wash the cells twice with 100 µL of pre-warmed Phosphate Buffered Saline (PBS).

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence using a multi-mode plate reader.

    • Red fluorescence (J-aggregates): Excitation ~560 nm, Emission ~595 nm.

    • Green fluorescence (monomers): Excitation ~485 nm, Emission ~530 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. Normalize the ratios of the treated groups to the vehicle control group.

Assessment of Mitochondrial Reactive Oxygen Species (ROS)

Principle: MitoSOX™ Red is a fluorogenic dye that specifically targets mitochondria in live cells. It is rapidly oxidized by superoxide, a primary mitochondrial ROS, to produce red fluorescence. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.

Protocol:

  • Cell Culture and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound as described in the previous protocol. Include a positive control for ROS production, such as Antimycin A (10 µM) for 1 hour.

  • MitoSOX Staining: Prepare a 5 µM working solution of MitoSOX™ Red in pre-warmed Hank's Balanced Salt Solution (HBSS).

  • Staining and Incubation: Remove the treatment medium, wash the cells once with warm HBSS, and add 100 µL of the MitoSOX staining solution to each well. Incubate at 37°C for 10-15 minutes, protected from light.

  • Washing: Gently wash the cells three times with warm HBSS.

  • Fluorescence Measurement: Add 100 µL of HBSS to each well. Measure the fluorescence using a plate reader with an excitation of ~510 nm and an emission of ~580 nm.

  • Data Analysis: Background-subtract the fluorescence readings and normalize the values of the treated groups to the vehicle control.

Determination of Cellular ATP Levels

Principle: Cellular ATP levels can be quantified using a luciferase-based assay. In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, producing light. The amount of light emitted is directly proportional to the ATP concentration.

Protocol:

  • Cell Culture and Treatment: Seed cells in a 96-well white, solid-bottom plate and treat with this compound. Include a positive control for ATP depletion, such as Oligomycin (1 µM) for 6 hours.

  • Cell Lysis: After treatment, remove the medium and add 50 µL of a suitable cell lysis buffer. Lyse the cells according to the manufacturer's instructions (e.g., using a commercial ATP assay kit).

  • ATP Measurement: Prepare the luciferase reagent according to the kit's protocol. Add 50 µL of the reagent to each well.

  • Luminescence Reading: Immediately measure the luminescence using a plate reader.

  • Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in each sample based on the standard curve and normalize to the protein concentration of the cell lysate.

Measurement of Oxygen Consumption Rate (OCR)

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • This compound Treatment: Treat cells with this compound for the desired duration.

  • Seahorse Assay:

    • Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

    • Replace the treatment medium with pre-warmed Seahorse XF assay medium and incubate the cells at 37°C in a non-CO2 incubator for 1 hour.

    • Load the injection ports of the sensor cartridge with modulators of mitochondrial respiration:

      • Port A: Oligomycin (ATP synthase inhibitor)

      • Port B: FCCP (uncoupling agent)

      • Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

    • Calibrate the instrument and run the assay.

  • Data Analysis: The Seahorse software will calculate OCR values. Key parameters to analyze include basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Signaling Pathways and Experimental Workflows

This compound and the AMPK/mTOR Signaling Pathway

This compound and related flavonoids may influence mitochondrial function and biogenesis through the AMPK/mTOR signaling pathway.[7][8] AMPK, a key energy sensor, can stimulate mitochondrial biogenesis by activating PGC-1α, while mTOR is a central regulator of cell growth and proliferation that can be inhibited by AMPK.

Isoschaftoside_AMPK_Pathway cluster_activation This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK (Active) mTOR mTOR pAMPK->mTOR Inhibits PGC1a PGC-1α pAMPK->PGC1a Activates Autophagy Autophagy mTOR->Autophagy Inhibits Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis

Caption: this compound may activate AMPK, leading to mitochondrial biogenesis and autophagy.

Experimental Workflow for Assessing this compound's Mitochondrial Effects

The following diagram outlines a logical workflow for a comprehensive investigation into the effects of this compound on mitochondrial function.

Experimental_Workflow Start Start: Cell Culture & this compound Treatment Assay1 Mitochondrial Membrane Potential (JC-1) Start->Assay1 Assay2 Mitochondrial ROS (MitoSOX) Start->Assay2 Assay3 Cellular ATP Levels Start->Assay3 Assay4 Oxygen Consumption Rate (Seahorse) Start->Assay4 Analysis Data Analysis & Interpretation Assay1->Analysis Assay2->Analysis Assay3->Analysis Assay4->Analysis

Caption: Workflow for evaluating this compound's impact on mitochondrial function.

Conclusion

The protocols and data presented here provide a framework for researchers to systematically evaluate the effects of this compound on mitochondrial function. By employing these assays, scientists can elucidate the mechanisms by which this flavonoid may exert its therapeutic effects, paving the way for its potential development as a modulator of mitochondrial health in various disease models.

References

Application Notes and Protocols for Investigating HIF-1α Mediated Metabolic Reprogramming Using Isoschaftoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen tension. In numerous pathologies, including cancer and neuroinflammation, HIF-1α is constitutively active, leading to a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is crucial for the survival and proliferation of cancer cells and the activation of inflammatory cells. Consequently, HIF-1α has emerged as a promising therapeutic target.

Isoschaftoside, a C-glycosyl flavonoid, has been identified as a potent inhibitor of HIF-1α expression and its downstream signaling pathways.[1] Studies in lipopolysaccharide (LPS)-activated microglial cells have demonstrated that this compound can attenuate the inflammatory response by inhibiting HIF-1α-mediated metabolic reprogramming.[1] Specifically, this compound has been shown to reduce the expression of key glycolytic enzymes, Hexokinase 2 (HK2) and 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), and to suppress the upstream ERK1/2 and mTOR signaling pathways that regulate HIF-1α translation.[1]

These findings suggest that this compound holds significant potential as a chemical probe to investigate HIF-1α-driven metabolic reprogramming and as a lead compound for the development of novel therapeutics targeting diseases characterized by pathological HIF-1α activity. This document provides detailed application notes and experimental protocols for utilizing this compound in this context.

Data Presentation

The following tables summarize the quantitative effects of this compound on key proteins in the HIF-1α signaling pathway in LPS-stimulated BV-2 microglial cells. The data has been derived from published dose-response and inhibition studies.[1]

Table 1: Dose-Dependent Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated BV-2 Cells

This compound Concentration (µM)Nitric Oxide Production (as % of LPS control)
0100%
50~80%
100~60%
200~40%

Table 2: Effect of this compound on the Protein Expression of HIF-1α and Glycolytic Enzymes in LPS-Stimulated BV-2 Cells

TreatmentRelative HIF-1α ExpressionRelative HK2 ExpressionRelative PFKFB3 Expression
ControlBaselineBaselineBaseline
LPS (10 ng/mL)~3.5-fold increase vs. Control~3-fold increase vs. Control~2.5-fold increase vs. Control
LPS + this compound (200 µM)~1.5-fold increase vs. Control~1.5-fold increase vs. Control~1.2-fold increase vs. Control

Table 3: Effect of this compound on the Phosphorylation of ERK1/2 and mTOR in LPS-Stimulated BV-2 Cells

TreatmentRelative p-ERK1/2 ExpressionRelative p-mTOR Expression
ControlBaselineBaseline
LPS (10 ng/mL)~2.5-fold increase vs. Control~2-fold increase vs. Control
LPS + this compound (200 µM)~1.2-fold increase vs. Control~1.1-fold increase vs. Control

Mandatory Visualizations

HIF1a_Pathway cluster_upstream Upstream Signaling cluster_hif HIF-1α Regulation cluster_downstream Metabolic Reprogramming LPS LPS ERK12 ERK1/2 LPS->ERK12 activates mTOR mTOR LPS->mTOR activates HIF1a HIF-1α ERK12->HIF1a promotes translation mTOR->HIF1a promotes translation HK2 HK2 HIF1a->HK2 upregulates PFKFB3 PFKFB3 HIF1a->PFKFB3 upregulates Glycolysis Glycolysis HK2->Glycolysis PFKFB3->Glycolysis This compound This compound This compound->ERK12 inhibits This compound->mTOR inhibits This compound->HIF1a inhibits expression

Caption: Signaling pathway of this compound's inhibition of HIF-1α mediated metabolic reprogramming.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cell_Seeding Seed cells (e.g., BV-2, cancer cell lines) Induction Induce HIF-1α (e.g., LPS, CoCl2, Hypoxia) Cell_Seeding->Induction Treatment Treat with this compound (Dose-response) Induction->Treatment Western_Blot Western Blot (HIF-1α, HK2, PFKFB3, p-ERK, p-mTOR) Treatment->Western_Blot Glycolysis_Assay Seahorse Glycolysis Stress Test (ECAR measurement) Treatment->Glycolysis_Assay Lactate_Assay Lactate Production Assay Treatment->Lactate_Assay

Caption: Experimental workflow for investigating this compound's effects.

Experimental Protocols

Cell Culture and Treatment

This protocol is designed for BV-2 microglial cells but can be adapted for various cancer cell lines.

Materials:

  • BV-2 cells (or relevant cancer cell line)

  • DMEM (or appropriate cell culture medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) or Cobalt Chloride (CoCl₂)

  • This compound (stock solution in DMSO)

  • 6-well or 96-well plates

Procedure:

  • Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells in 6-well plates (for Western Blot) or 96-well plates (for viability and lactate assays) and allow them to adhere overnight.

  • To induce HIF-1α expression, treat the cells with 10 ng/mL LPS or 100 µM CoCl₂ for the desired time (e.g., 9-24 hours). For hypoxia induction, place the cells in a hypoxic chamber (1% O₂).

  • Concurrently with the inducing agent, treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • After the incubation period, harvest the cells for downstream analysis.

Western Blot Analysis for HIF-1α, Glycolytic Enzymes, and Phosphorylated Signaling Proteins

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-HIF-1α, anti-HK2, anti-PFKFB3, anti-p-ERK1/2, anti-ERK1/2, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Wash the treated cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin). For phosphorylated proteins, normalize to the total protein levels.

Seahorse XF Glycolysis Stress Test

This protocol measures the extracellular acidification rate (ECAR) as an indicator of glycolysis.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Glycolysis Stress Test Kit (Glucose, Oligomycin, 2-Deoxyglucose)

  • XF Base Medium supplemented with L-glutamine

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Treat the cells with this compound as described in Protocol 1.

  • One hour before the assay, replace the culture medium with XF Base Medium supplemented with L-glutamine and incubate at 37°C in a non-CO₂ incubator.

  • Hydrate the sensor cartridge with Seahorse XF Calibrant.

  • Load the injection ports of the sensor cartridge with Glucose, Oligomycin, and 2-Deoxyglucose.

  • Place the cell plate in the Seahorse XF Analyzer and perform the Glycolysis Stress Test.

  • Analyze the data to determine key glycolytic parameters: glycolysis, glycolytic capacity, and glycolytic reserve.

Lactate Production Assay

This colorimetric assay measures the amount of lactate released into the cell culture medium.

Materials:

  • Lactate Assay Kit

  • 96-well plate

  • Cell culture supernatant from treated cells

  • Microplate reader

Procedure:

  • Collect the cell culture supernatant from cells treated with this compound as described in Protocol 1.

  • Prepare lactate standards according to the kit manufacturer's instructions.

  • Add the standards and samples to a 96-well plate.

  • Add the reaction mixture from the kit to each well.

  • Incubate the plate at 37°C for the time specified in the kit protocol (typically 30 minutes).

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the lactate concentration in the samples based on the standard curve.

Application in Cancer Research

While the provided data is from a neuroinflammation model, the central role of HIF-1α in cancer metabolism suggests that this compound is a valuable tool for cancer research. The protocols outlined above can be directly applied to various cancer cell lines (e.g., breast, lung, colon) to investigate the following:

  • Inhibition of HIF-1α in cancer cells: Determine the efficacy of this compound in reducing HIF-1α levels under hypoxic conditions or in cancer cells with constitutively active HIF-1α signaling.

  • Reversal of the Warburg effect: Assess the ability of this compound to inhibit glycolysis and lactate production in cancer cells.

  • Sensitization to chemotherapy: Investigate whether this compound can enhance the efficacy of standard chemotherapeutic agents by targeting the metabolic adaptations of cancer cells.

  • In vivo studies: Evaluate the anti-tumor and anti-metastatic potential of this compound in xenograft or syngeneic mouse models, correlating its effects with changes in HIF-1α and metabolic markers in the tumor microenvironment.

The multitargeted action of this compound on both the upstream signaling pathways and the expression of HIF-1α itself makes it a particularly interesting candidate for further investigation in the field of cancer metabolism and drug development.

References

Application Notes and Protocols: Nematicidal Activity Assay for Isoschaftoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoschaftoside, a flavone-C-glycoside, has demonstrated significant nematicidal properties, positioning it as a promising candidate for the development of natural pesticides.[1] Found in plants such as Arisaema erubescens, this compound exhibits lethal activity against economically important plant-parasitic nematodes like the root-knot nematode, Meloidogyne incognita.[1][2] These nematodes are responsible for substantial crop losses worldwide, making the exploration of effective and environmentally benign control agents a critical area of research.[3][4] This document provides detailed protocols for assessing the nematicidal activity of this compound in vitro, presents quantitative data from relevant studies, and outlines the experimental workflow.

Data Presentation

The nematicidal efficacy of this compound has been quantified and compared with related compounds. The following table summarizes the lethal concentration (LC50) values against Meloidogyne incognita.

Compound/ExtractTarget NematodeLC50 (μg/mL)
This compound Meloidogyne incognita323.09[1][2]
SchaftosideMeloidogyne incognita114.66[1][2]
A. erubescens Crude ExtractMeloidogyne incognita258.11[2]
Carbofuran (Positive Control)Meloidogyne incognitaNot explicitly stated in direct comparison, but Schaftoside is noted to have a similar level of toxicity.[1]

Experimental Protocols

This section details the methodology for conducting an in vitro nematicidal activity assay to evaluate this compound.

Preparation of Nematode Culture (Meloidogyne incognita)

The root-knot nematode, Meloidogyne incognita, is a common model organism for such assays.

  • Source: Obtain second-stage juveniles (J2s) from infected plant roots (e.g., tomato or cucumber).

  • Extraction:

    • Gently wash the infected roots to remove soil.

    • Cut the roots into small pieces and place them in a Baermann funnel apparatus.

    • Submerge the root pieces in water. The active J2s will migrate out of the root tissue and collect at the bottom of the funnel.

    • Collect the nematode suspension after 24-48 hours.

  • Quantification:

    • Homogenize the nematode suspension.

    • Take a 1 mL aliquot and count the number of J2s under a stereomicroscope.

    • Adjust the concentration of the suspension with sterile distilled water to a desired density (e.g., 100-200 J2s per 100 µL).

Preparation of Test Solutions
  • This compound Stock Solution: Dissolve a known weight of pure this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The final solvent concentration in the assay should be non-toxic to the nematodes (typically ≤1%).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to test a range of concentrations. This is crucial for determining the LC50 value.

  • Controls:

    • Negative Control: Prepare a solution with the same concentration of solvent used for the dilutions but without this compound.

    • Positive Control: Use a known commercial nematicide (e.g., Carbofuran) at a concentration known to cause mortality.

In Vitro Nematicidal Bioassay

This assay is typically performed in multi-well plates.

  • Assay Setup:

    • Pipette a specific volume (e.g., 100 µL) of each this compound dilution into the wells of a 96-well microtiter plate.[5]

    • Add an equal volume (e.g., 100 µL) of the nematode suspension (containing 100-200 J2s) to each well.

    • Include wells for the negative and positive controls.

    • Each concentration and control should be replicated at least three times.

  • Incubation:

    • Seal the plates to prevent evaporation.

    • Incubate the plates at a constant temperature (e.g., 25-28°C) in the dark for 24, 48, and 72 hours.[5]

  • Mortality Assessment:

    • After each incubation period, observe the nematodes in each well under an inverted microscope.

    • Nematodes are considered dead if they are immobile and do not respond when prodded with a fine needle or probe.[5]

    • Count the number of dead and live nematodes in each well.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration, correcting for any mortality in the negative control using Abbott's formula: Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] x 100

    • Use probit analysis to determine the LC50 value, which is the concentration of this compound that causes 50% mortality of the nematodes.

Visualizations

Experimental Workflow for Nematicidal Assay

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Nematode_Culture 1. Nematode Culture (Meloidogyne incognita J2s) Assay_Setup 3. Assay Setup (96-well plates) Nematode_Culture->Assay_Setup Test_Solutions 2. Test Solutions (this compound Dilutions & Controls) Test_Solutions->Assay_Setup Incubation 4. Incubation (25-28°C, 24-72h) Assay_Setup->Incubation Mortality_Assessment 5. Mortality Assessment (Microscopic Observation) Incubation->Mortality_Assessment Data_Analysis 6. Data Analysis (LC50 Calculation) Mortality_Assessment->Data_Analysis

Caption: Workflow for the in vitro nematicidal activity assay of this compound.

Putative Signaling Pathway (General Plant Defense)

While the specific mechanism of action for this compound against nematodes is not yet elucidated, flavonoids are known to be involved in plant defense responses. The following diagram illustrates a generalized plant defense signaling pathway that can be triggered by pathogen-associated molecular patterns (PAMPs), which may include compounds from nematodes.

G cluster_perception Nematode Perception cluster_signaling Intracellular Signaling Cascade cluster_response Defense Response NAMPs Nematode-Associated Molecular Patterns (NAMPs) Receptor Plant Cell Receptor NAMPs->Receptor Binding ROS_Burst Reactive Oxygen Species (ROS) Burst Receptor->ROS_Burst MAPK_Cascade MAP Kinase Cascade Receptor->MAPK_Cascade Phytohormones Phytohormone Signaling (SA, JA, ET) ROS_Burst->Phytohormones MAPK_Cascade->Phytohormones Transcription_Factors Activation of Transcription Factors Phytohormones->Transcription_Factors Defense_Genes Expression of Defense Genes Transcription_Factors->Defense_Genes Secondary_Metabolites Synthesis of Secondary Metabolites (e.g., Flavonoids like this compound) Defense_Genes->Secondary_Metabolites

Caption: Generalized plant defense signaling pathway leading to flavonoid synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mobile Phase for Isoschaftoside HPLC Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of Isoschaftoside.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound HPLC separation?

A typical starting mobile phase for the reversed-phase HPLC separation of this compound and other flavonoids is a gradient mixture of an organic solvent (acetonitrile or methanol) and acidified water. The acidic modifier, commonly formic acid or acetic acid, helps to improve peak shape and resolution by ensuring the analyte is in a single ionic form.

Q2: How does the choice of organic solvent affect the separation?

Acetonitrile and methanol are the most common organic solvents used. Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths. Methanol is a more polar solvent and can offer different selectivity for flavonoid glycosides. The choice between the two may require experimental comparison to achieve the best resolution for your specific sample matrix.

Q3: Why is it important to control the pH of the mobile phase?

Controlling the pH of the mobile phase is crucial for achieving reproducible retention times and symmetrical peak shapes for ionizable compounds like flavonoids. It is recommended to work at a pH that is at least one unit away from the pKa of the analyte to ensure it is in a single, un-ionized form. For many flavonoids, an acidic mobile phase (pH 2-4) is used to suppress the ionization of phenolic hydroxyl groups.

Q4: What is the optimal detection wavelength for this compound?

A common detection wavelength for the analysis of this compound and related flavonoids is around 270 nm. However, for enhanced sensitivity and specificity, it is recommended to determine the wavelength of maximum absorbance (λmax) by scanning the UV spectrum of a pure standard of this compound. Wavelength switching during the chromatographic run can also be employed to optimize detection for different compounds in a complex mixture.

Q5: What are common causes of peak tailing when analyzing this compound?

Peak tailing in the HPLC analysis of flavonoids like this compound can be caused by several factors:

  • Secondary interactions: Interaction of the analyte with active silanol groups on the silica-based stationary phase.

  • Column overload: Injecting too much sample onto the column.

  • Inappropriate mobile phase pH: The pH of the mobile phase may be too close to the pKa of this compound, causing it to exist in multiple ionic forms.

  • Column contamination: Accumulation of strongly retained compounds from the sample matrix on the column.

Q6: How can I troubleshoot peak splitting in my this compound chromatogram?

Peak splitting can arise from various issues:

  • Co-elution: Two or more compounds are eluting at very similar retention times. Modifying the mobile phase composition or gradient can help resolve them.

  • Sample solvent incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. It is best to dissolve the sample in the initial mobile phase.

  • Column voids or contamination: A void at the head of the column or contamination can disrupt the flow path, leading to split peaks.

  • Injector issues: Problems with the autosampler can lead to improper injection and peak splitting.

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing or Fronting)
Symptom Possible Cause Recommended Solution
Peak Tailing Secondary interactions with silanol groups.Add a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol activity. Use a column with end-capping or a base-deactivated stationary phase.
Column overload.Reduce the injection volume or dilute the sample.
Mobile phase pH is close to the analyte's pKa.Adjust the mobile phase pH to be at least 1 pH unit away from the pKa of this compound.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent.
High concentration of analyte.Dilute the sample.
Guide 2: Retention Time Variability
Symptom Possible Cause Recommended Solution
Gradual shift in retention time Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH.
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
Column aging or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Sudden change in retention time Air bubbles in the pump or detector.Degas the mobile phase and purge the pump.
Leak in the system.Check all fittings and connections for leaks.
Guide 3: High Backpressure
Symptom Possible Cause Recommended Solution
Gradual increase in backpressure Column contamination or frit blockage.Filter all samples and mobile phases. Use a guard column to protect the analytical column. Backflush the column with a strong, appropriate solvent.
Sudden increase in backpressure Blockage in the system (e.g., tubing, injector).Systematically disconnect components to isolate the blockage. Replace the blocked part.
Buffer precipitation.Ensure the buffer is soluble in the mobile phase, especially when mixing with high percentages of organic solvent. Flush the system with water to dissolve precipitated salts.

Experimental Protocols

Protocol 1: General HPLC Method for this compound Separation

This protocol provides a starting point for the development of an HPLC method for the separation of this compound. Optimization will likely be required based on the specific sample matrix and instrumentation.

Chromatographic Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol
Gradient Program See table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 272 nm
Injection Volume 10 µL

Example Gradient Program:

Time (min) % Mobile Phase B
010
2040
2580
3010
3510
Protocol 2: Sample Preparation from Plant Material
  • Extraction:

    • Grind the dried plant material to a fine powder.

    • Extract the powder with a suitable solvent, such as methanol or 70% ethanol, using techniques like sonication or maceration.

  • Filtration:

    • Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection.

  • Solid-Phase Extraction (SPE) (Optional for complex matrices):

    • For complex samples, an SPE cleanup step using a C18 cartridge can be employed to remove interfering compounds and concentrate the analytes.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plant Material Extraction Extraction (Methanol/Ethanol) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (272 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for this compound HPLC analysis.

Troubleshooting_Tree Start Problem with Chromatogram PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Retention Time Shift? PeakShape->RetentionTime No Tailing Tailing or Fronting? PeakShape->Tailing Yes Pressure High Backpressure? RetentionTime->Pressure No GradualShift Gradual or Sudden? RetentionTime->GradualShift Yes GradualPressure Gradual or Sudden? Pressure->GradualPressure Yes Tailing_Cause1 Check Mobile Phase pH & Additives Tailing->Tailing_Cause1 Tailing Tailing_Cause2 Reduce Sample Concentration Tailing->Tailing_Cause2 Fronting Gradual_Cause1 Check Mobile Phase Prep & Temp GradualShift->Gradual_Cause1 Gradual Sudden_Cause1 Check for Leaks & Bubbles GradualShift->Sudden_Cause1 Sudden GradualP_Cause1 Check for Column Contamination GradualPressure->GradualP_Cause1 Gradual SuddenP_Cause1 Isolate System Blockage GradualPressure->SuddenP_Cause1 Sudden

Caption: Troubleshooting decision tree for this compound HPLC analysis.

Increasing yield of Isoschaftoside from herbal extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Isoschaftoside from herbal sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary herbal sources for high-yield this compound extraction?

A1: this compound, a C-glycosylflavonoid, is found in several plants. The most commonly cited sources in scientific literature include Desmodium styracifolium and Desmodium uncinatum.[1][2][3] Other reported sources include Abrus mollis and Passiflora incarnata.[1][4][5]

Q2: Which extraction method is generally the most efficient for this compound?

A2: Modern "green" extraction techniques are generally more efficient than conventional methods like maceration or Soxhlet extraction, which often involve long extraction times and large solvent volumes that can risk degrading thermolabile compounds.[6][7] Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are frequently recommended for their efficiency, reduced solvent consumption, and shorter extraction times.[8][9][10][11] Supercritical Fluid Extraction (SFE) with a co-solvent like ethanol is another advanced option that offers high selectivity and yields pure extracts free of toxic solvent residues.[12][13][14]

Q3: What are the critical factors influencing the yield of this compound?

A3: Several factors significantly impact extraction efficiency. The most critical are:

  • Solvent Choice: The polarity of the solvent is crucial. For flavonoids like this compound, mixtures of alcohol (ethanol or methanol) and water are highly effective.[15][16] A 30-70% aqueous ethanol solution is often optimal.[8]

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat can cause degradation of flavonoids.[15][17] For many methods, temperatures between 40°C and 60°C are a safe and effective range.[13][18]

  • Extraction Time: Modern methods like UAE and MAE can significantly reduce extraction times to minutes, compared to hours or days for maceration.[9][19]

  • Particle Size: Grinding the plant material to a smaller particle size (e.g., less than 0.5 mm) increases the surface area available for solvent contact, leading to more efficient extraction.[15]

  • pH: The pH of the extraction solvent can influence the stability and recovery of flavonoids. An acidic pH (e.g., 2.5-3.5) has been shown to increase the recovery of some flavonoids.[20]

Q4: How can I purify the crude extract to isolate this compound?

A4: A common and effective method involves a two-step process. First, the crude extract is passed through a macroporous adsorption resin column to separate and enrich the total flavone C-glycosides.[8] The column is typically washed with water to remove impurities, followed by a gradient elution with aqueous ethanol (e.g., 30-70%) to release the flavonoids.[8] For obtaining high-purity (>98%) this compound, High-Speed Counter-Current Chromatography (HSCCC) is a highly effective subsequent step.[8]

Q5: What is the recommended method for quantifying the this compound yield?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is the standard for quantifying this compound.[21][22] For higher sensitivity and specificity, especially in complex matrices like plasma, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is used.[4] A C18 column is typically employed for separation.[4][21]

Troubleshooting Guide

Problem 1: Low this compound Yield

  • Possible Cause: Inefficient Extraction Parameters.

    • Solution: Optimize your extraction method. Re-evaluate solvent concentration, temperature, time, and solid-to-liquid ratio. For UAE, ensure appropriate ultrasonic power and frequency. For MAE, optimize microwave power.[20][23] Refer to the data tables below for parameter ranges.

  • Possible Cause: Degradation of this compound.

    • Solution: this compound, like other flavonoids, can degrade due to excessive heat, prolonged extraction times, or oxidation.[15][24] Avoid high temperatures (above 70-80°C) and consider using shorter extraction methods like UAE or MAE.[15][17] If possible, perform extraction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Possible Cause: Improper Sample Preparation.

    • Solution: Ensure the herbal material is properly dried and ground to a fine, consistent powder.[15] Inadequate grinding reduces the surface area for extraction. Also, ensure the raw material is of high quality and contains a significant initial concentration of this compound.

  • Possible Cause: Incomplete Elution from Purification Column.

    • Solution: If using macroporous resin, ensure the ethanol concentration in your elution buffer is sufficient to desorb this compound. A gradient elution from 30% to 70% ethanol is often effective.[8] Monitor the eluate with HPLC to ensure all target compound has been collected.

Problem 2: High Level of Impurities in the Final Product

  • Possible Cause: Inadequate Initial Purification.

    • Solution: Before concentrating on the target molecule, consider a pre-extraction step with a non-polar solvent like hexane to remove lipids and chlorophyll.[7]

  • Possible Cause: Co-elution of Structurally Similar Compounds.

    • Solution: Schaftoside is an isomer of this compound and can be difficult to separate. Optimize your purification protocol. For macroporous resins, use a shallow gradient elution. For ultimate separation, advanced techniques like High-Speed Counter-Current Chromatography (HSCCC) or Preparative HPLC are necessary.[8]

  • Possible Cause: Contamination from Glassware or Solvents.

    • Solution: Always use clean glassware and high-purity (e.g., HPLC grade) solvents to avoid introducing contaminants.[25]

Problem 3: Inconsistent Results Between Batches

  • Possible Cause: Variability in Raw Herbal Material.

    • Solution: The concentration of phytochemicals can vary depending on the plant's growing conditions, harvest time, and storage.[26] Whenever possible, use a standardized and well-characterized source of raw material. Perform a preliminary quantification on a small sample of each new batch.

  • Possible Cause: Lack of Procedural Precision.

    • Solution: Ensure all experimental parameters (weights, volumes, temperatures, times) are measured and controlled accurately and consistently for every extraction.[25] Document every step meticulously.

Data Presentation: Optimizing Extraction Parameters

The following tables summarize quantitative data on various extraction methods and parameters to guide experimental design.

Table 1: Comparison of Extraction Methods for Flavonoids

Extraction MethodTypical TimeTypical TemperatureAdvantagesDisadvantages
Maceration 3+ daysRoom TempSimple, low costVery slow, large solvent volume, low efficiency[15]
Soxhlet Extraction 6-24 hoursSolvent Boiling PointContinuous, more efficient than macerationHigh temperature can degrade compounds, time-consuming[6][15]
Ultrasound-Assisted (UAE) 5-60 min40 - 60 °CFast, efficient, reduced solvent use, energy efficient[9][27][28]Localized high temperatures can cause degradation if not controlled[15]
Microwave-Assisted (MAE) 1-30 min50 - 100 °CVery fast, highly efficient, less solvent required[11][19][29]Requires specialized equipment, potential for thermal degradation[24]
Supercritical Fluid (SFE) 30-120 min40 - 80 °C"Green" solvent (CO2), high selectivity, pure extracts[12][14]High initial equipment cost, requires co-solvent for polar compounds[13]

Table 2: Influence of Key Parameters on Flavonoid Extraction Yield

ParameterTypical RangeGeneral Effect on YieldNotes
Ethanol Concentration 30 - 95% (v/v in water)Yield increases up to an optimal point (often 50-80%), then may decrease.The optimal concentration depends on the specific polarity of the target flavonoid.[8][14][18]
Temperature 40 - 80 °CGenerally, higher temperature increases yield by improving solubility and mass transfer.Temperatures >80°C significantly increase the risk of flavonoid degradation.[15][17]
Extraction Time 5 - 120 minYield increases with time until equilibrium is reached; prolonged time offers no benefit.Modern methods like MAE/UAE drastically shorten the required time.[9][19]
Solid-to-Liquid Ratio 1:10 to 1:50 (g/mL)A higher ratio (more solvent) generally increases yield up to a point.Using excessive solvent increases cost and downstream processing time.[18]
Microwave Power (MAE) 100 - 800 WHigher power can increase yield and reduce time, but also raises temperature faster.Must be carefully controlled to avoid overheating and degradation.[24]
Ultrasonic Amplitude (UAE) 20 - 100%Higher amplitude increases cavitation and extraction efficiency.High intensity can lead to free radical formation and compound degradation.[27]
SFE Pressure 10 - 40 MPaHigher pressure increases the density and solvating power of the supercritical fluid.An optimal pressure exists beyond which yield may not significantly increase.[12][14]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Dry the herbal material (e.g., Desmodium styracifolium) at a controlled temperature (e.g., 50°C) and grind it into a fine powder (40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered herb into a 500 mL flask.

    • Add 200 mL of 75% aqueous ethanol (a 1:20 solid-to-liquid ratio).[2]

    • Place the flask in an ultrasonic bath or use a probe sonicator.

    • Sonicate for 30 minutes at a controlled temperature of 50°C.[18]

  • Filtration: After extraction, filter the mixture through filter paper under vacuum. Wash the solid residue with a small amount of the extraction solvent to ensure complete recovery.

  • Concentration: Combine the filtrates and concentrate the solution using a rotary evaporator under reduced pressure at a temperature below 60°C to obtain the crude extract.

Protocol 2: Purification with Macroporous Adsorption Resin

  • Column Preparation: Pack a glass column with a suitable macroporous resin (e.g., D101, HPD-100). Pre-wash the column sequentially with ethanol and then deionized water until the eluate is clear.

  • Sample Loading: Dissolve the crude extract from Protocol 1 in a small amount of deionized water and load it onto the prepared column.

  • Washing: Elute the column with 2-3 bed volumes of deionized water to remove sugars, salts, and other highly polar impurities.

  • Elution: Elute the column with a stepwise gradient of aqueous ethanol. Start with 30% ethanol, followed by 50%, and then 70% ethanol.[8] Collect fractions of the eluate.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Final Concentration: Combine the this compound-rich fractions and concentrate them using a rotary evaporator to yield a purified flavonoid extract.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: Use an HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase: A common mobile phase is a gradient of Acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B).[4]

  • Gradient Program: A typical gradient might start at 5-10% A, increasing to 30-40% A over 20-30 minutes.

  • Detection: Set the UV detector to a wavelength of 270 nm or 340 nm, where flavonoids typically show strong absorbance.[4]

  • Standard Curve: Prepare a series of standard solutions of pure this compound at known concentrations (e.g., 1 to 200 µg/mL). Inject these standards to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Prepare the purified extract at a known concentration in the initial mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC.

  • Calculation: Determine the peak area for this compound in the sample chromatogram and use the standard curve to calculate its concentration in the extract.

Visualizations

ExtractionWorkflow cluster_prep 1. Preparation cluster_extract 2. Extraction cluster_purify 3. Purification cluster_analysis 4. Analysis raw_material Herbal Material (e.g., Desmodium sp.) drying Drying raw_material->drying grinding Grinding drying->grinding powder Powdered Herb grinding->powder extraction Extraction (e.g., UAE, MAE) powder->extraction filtration Filtration extraction->filtration solvent Solvent (e.g., 75% Ethanol) solvent->extraction crude Crude Extract resin Macroporous Resin Chromatography crude->resin hplc Final Purification (e.g., HSCCC, Prep-HPLC) crude->hplc concentration Concentration (Rotovap) filtration->concentration concentration->crude resin->hplc pure Pure this compound hplc->pure quant Quantification (HPLC / UPLC-MS) pure->quant

Caption: General workflow for this compound extraction and purification.

Troubleshooting start Start: Low this compound Yield q1 Is raw material quality confirmed? start->q1 a1_yes Source new, standardized herbal material. q1->a1_yes No q2 Are extraction parameters (solvent, temp, time) optimal? q1->q2 Yes a1_yes->q1 a2_yes Review literature and data tables. Re-optimize parameters. q2->a2_yes No q3 Is there evidence of degradation (e.g., color change)? q2->q3 Yes a2_yes->q2 a3_yes Reduce temperature. Use shorter extraction method (UAE/MAE). Work under inert atmosphere. q3->a3_yes Yes q4 Was purification monitored? (e.g., HPLC of fractions) q3->q4 No a3_yes->q3 a4_yes Optimize elution gradient. Check for compound loss during transfers. q4->a4_yes No end_node Yield Improved q4->end_node Yes a4_yes->q4

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Purity Analysis of Isoschaftoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized or isolated Isoschaftoside.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purity analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC Troubleshooting

Q1: I am seeing peak tailing for the this compound peak in my HPLC chromatogram. What could be the cause and how can I fix it?

A1: Peak tailing for flavonoid C-glycosides like this compound is a common issue. Here are the potential causes and solutions:

  • Secondary Interactions: Residual silanol groups on the C18 column can interact with the hydroxyl groups of this compound, causing tailing.

    • Solution: Use a well-end-capped, high-purity silica column. Lowering the mobile phase pH with an acid modifier (e.g., 0.1% formic acid or acetic acid) can suppress the ionization of silanol groups and reduce these interactions.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute your sample and reinject.

  • Contamination: Contamination of the column or guard column with strongly retained compounds can cause peak shape distortion.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the guard column or the analytical column.

Q2: My HPLC analysis shows poor resolution between this compound and its isomer, Schaftoside. How can I improve the separation?

A2: Separating C-glycosidic isomers can be challenging. Consider the following adjustments:

  • Mobile Phase Optimization:

    • Gradient Elution: Employ a shallow gradient of acetonitrile or methanol in acidified water. A slower increase in the organic solvent percentage can enhance resolution.

    • Solvent Choice: Sometimes switching from acetonitrile to methanol, or vice versa, can alter the selectivity and improve separation.

  • Column Chemistry:

    • Stationary Phase: While C18 columns are common, trying a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, may provide different selectivity for the isomers.

  • Temperature:

    • Column Temperature: Optimizing the column temperature can influence the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase, sometimes leading to better resolution.

Q3: I am observing ghost peaks in my HPLC chromatogram when analyzing this compound. What is the likely source?

A3: Ghost peaks can arise from several sources:

  • Contaminated Mobile Phase: Impurities in the solvents or water used to prepare the mobile phase can appear as peaks, especially in gradient elution.

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.

  • Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Implement a robust needle wash protocol and ensure the injection port is clean. Injecting a blank solvent run can confirm carryover.

  • Sample Degradation: this compound may degrade in the autosampler over time.

    • Solution: Keep the autosampler tray cooled and analyze samples as quickly as possible after preparation.

NMR Spectroscopy Troubleshooting

Q1: The peaks in the ¹H NMR spectrum of my this compound sample are broad. What could be the reason?

A1: Broad peaks in an NMR spectrum can obscure important details. Here are some common causes:

  • Poor Shimming: The magnetic field homogeneity may not be optimized.

    • Solution: Reshim the spectrometer before acquiring the spectrum.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related peak broadening.

    • Solution: Dilute the sample.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of silica or celite may help.

  • Presence of Aggregates: this compound molecules may be aggregating in the NMR solvent.

    • Solution: Try a different deuterated solvent or acquire the spectrum at a higher temperature to disrupt aggregation.

Q2: I see unexpected peaks in my ¹H NMR spectrum that do not correspond to this compound.

A2: These peaks are likely from impurities or artifacts:

  • Residual Solvents: Solvents used during isolation or purification (e.g., acetone, ethanol, ethyl acetate) may still be present in the sample.

    • Solution: Dry the sample under high vacuum for an extended period. The chemical shifts of common laboratory solvents are well-documented and can be used for identification.

  • Water Peak: The presence of water in the deuterated solvent is common.

    • Solution: Use a fresh ampoule of deuterated solvent. For certain solvents like DMSO-d6, the water peak can be prominent. Water suppression pulse sequences can be used if necessary.

  • Isomeric Impurity: The presence of Schaftoside will result in a more complex spectrum with overlapping signals.

    • Solution: Compare the spectrum with a known standard of pure this compound. 2D NMR techniques like COSY and HMBC can help in assigning the signals and confirming the presence of the isomer.

Mass Spectrometry (MS) Troubleshooting

Q1: I am having difficulty distinguishing this compound from its isomers using LC-MS. What should I look for in the MS/MS spectra?

A1: While isomers will have the same parent mass, their fragmentation patterns in MS/MS can differ, albeit sometimes subtly for C-glycosides.

  • Fragmentation of the Glycosidic Units: The fragmentation of C-glycosylflavonoids often involves characteristic losses from the sugar moieties. While the C-C bond to the aglycone is strong, cross-ring cleavages of the sugar units can occur. Look for differences in the relative intensities of fragment ions corresponding to losses of water (18 Da), C2H4O2 (60 Da), C3H6O3 (90 Da), and C4H8O4 (120 Da) from the sugar units.

  • Collision Energy: The collision energy used for fragmentation can significantly impact the resulting spectrum. Experiment with different collision energies to find the optimal conditions that highlight the structural differences between the isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound samples?

A1: The most common impurities include:

  • Schaftoside: The constitutional isomer of this compound.

  • Other Flavonoid C-glycosides: Depending on the natural source, other related flavonoids may be present.

  • Residual Solvents: From the extraction and purification process (e.g., methanol, ethanol, acetone).

  • Degradation Products: Arising from exposure to harsh conditions like strong acids, bases, or oxidizing agents. These are typically smaller phenolic compounds resulting from the breakdown of the flavonoid backbone.

  • From Natural Source Isolation: Waxes, chlorophyll, and other plant pigments if not completely removed during purification.

Q2: What is a typical purity specification for a high-quality this compound reference standard?

A2: A high-quality this compound reference standard typically has a purity of ≥95% as determined by HPLC. Purity can also be assessed by quantitative NMR (qNMR).

Q3: How can I confirm the identity and structure of my isolated this compound?

A3: A combination of analytical techniques is recommended for unambiguous identification:

  • ¹H and ¹³C NMR: Provides detailed structural information, including the connectivity of atoms and the nature of the sugar moieties. Comparison with published spectral data is essential.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition.

  • LC-MS/MS: Provides fragmentation data that can help in structural elucidation and differentiation from isomers.

  • Co-chromatography: Injecting a mixture of your sample and a certified reference standard should result in a single, sharp peak in the HPLC chromatogram.

Q4: What are the likely degradation pathways for this compound under forced degradation conditions?

A4: Based on the degradation of related flavonoid C-glycosides, this compound is expected to degrade primarily through the cleavage of the flavonoid C-ring. The C-glycosidic bonds are generally more stable than O-glycosidic bonds. Under acidic, basic, or oxidative stress, the flavonoid backbone can break down into smaller phenolic acid derivatives. For instance, the degradation of the apigenin core can lead to compounds like 4-hydroxyphenylpropionic acid.

Data Presentation

Table 1: Representative Quantitative Purity Analysis Data for this compound
Batch NumberAnalytical MethodPurity (%)Major Impurity (Schaftoside, %)Other Impurities (%)
IS-2025-001HPLC (270 nm)98.21.10.7
IS-2025-002HPLC (270 nm)96.52.51.0
IS-2025-003qNMR (¹H)97.81.50.7
IS-2025-004HPLC (270 nm)95.33.80.9

Experimental Protocols

Detailed Methodology for HPLC Purity Analysis of this compound
  • Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 30% B

    • 25-30 min: 30% to 90% B

    • 30-35 min: 90% B

    • 35-40 min: 90% to 10% B

    • 40-45 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in methanol or a mixture of methanol and water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_data_eval Data Evaluation cluster_report Reporting start Synthesized or Isolated this compound dissolve Dissolve in Methanol/Water start->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC Analysis filter->hplc Quantitative nmr NMR Spectroscopy filter->nmr Structural lcms LC-MS/MS Analysis filter->lcms Identification purity Purity Assessment (%) hplc->purity identity Identity Confirmation nmr->identity impurity Impurity Profiling lcms->impurity report Final Report purity->report impurity->report identity->report

Caption: Workflow for the purity analysis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Purity Analysis Issue (e.g., Peak Tailing) cause1 Secondary Interactions (Silanol Groups) start->cause1 cause2 Column Overload start->cause2 cause3 Contamination start->cause3 solution1 Use End-capped Column Adjust Mobile Phase pH cause1->solution1 solution2 Dilute Sample cause2->solution2 solution3 Flush/Replace Column cause3->solution3 end Problem Resolved solution1->end solution2->end solution3->end

Navigating the Labyrinth of Isoschaftoside Instability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals grappling with the degradation of Isoschaftoside during experimental workflows, this technical support center offers a comprehensive resource. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges in sample preparation and handling of this valuable C-glycosylflavonoid.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound, like many flavonoids, is susceptible to degradation through several mechanisms. The primary culprits are:

  • Oxidation: The phenolic hydroxyl groups on the this compound molecule are prone to oxidation, which can be initiated by exposure to air (oxygen), metal ions, or enzymatic activity (e.g., polyphenol oxidases).[1][2]

  • Hydrolysis: While C-glycosides like this compound are generally more resistant to acid hydrolysis than their O-glycoside counterparts, they can still undergo degradation under strong acidic or alkaline conditions, particularly at elevated temperatures.[3]

  • Enzymatic Degradation: Plant tissues often contain enzymes such as glycosidases that can cleave the glycosidic bonds of flavonoids, although C-glycosidic bonds are typically more stable against enzymatic hydrolysis.[3]

  • Temperature: Elevated temperatures can accelerate both oxidative and hydrolytic degradation pathways.[4]

  • Light: Exposure to UV or even ambient light can contribute to the degradation of flavonoids.

Q2: I'm observing a loss of this compound in my extracts. What are the likely causes and how can I prevent this?

A2: Loss of this compound is a common issue. Here’s a troubleshooting guide:

Potential Cause Recommended Solution
Oxidation Work quickly and at low temperatures. Use deoxygenated solvents. Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to your extraction solvent.[5]
Incorrect pH Maintain a slightly acidic to neutral pH during extraction and storage (ideally pH 4-6). Avoid strongly acidic or alkaline conditions.[6][7]
High Temperature Perform extractions at room temperature or on ice. If heating is necessary, use the lowest effective temperature for the shortest possible duration.[4]
Enzymatic Activity Immediately after sample collection, freeze the material in liquid nitrogen and store it at -80°C until extraction. Alternatively, blanching the fresh sample can inactivate enzymes.
Light Exposure Protect your samples from light at all stages by using amber-colored vials or wrapping containers in aluminum foil.

Troubleshooting Guides

Issue 1: Significant this compound degradation observed during extraction from plant material.

This is a frequent challenge. The following detailed protocol is designed to minimize degradation during the extraction process.

  • Sample Collection and Pre-treatment:

    • Harvest fresh plant material and immediately flash-freeze it in liquid nitrogen to halt enzymatic activity.

    • Lyophilize (freeze-dry) the frozen material to remove water, which can participate in hydrolytic reactions.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Use a pre-chilled extraction solvent. A common and effective solvent is 80% methanol in water.

    • To prevent oxidation, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before use.

    • Add an antioxidant, such as ascorbic acid (0.1% w/v), to the extraction solvent.

    • Perform the extraction at a low temperature (e.g., 4°C) on a shaker for a defined period (e.g., 2-4 hours). Ultrasonic extraction in a cold bath can also be effective and may reduce extraction time.[8]

  • Filtration and Concentration:

    • Filter the extract through a fine-pore filter to remove solid plant debris.

    • Concentrate the extract under reduced pressure at a low temperature (e.g., <40°C) using a rotary evaporator. Avoid complete dryness to prevent oxidation of the residue.

  • Storage:

    • Re-dissolve the concentrated extract in a suitable solvent (e.g., methanol).

    • Store the final extract in amber vials at -20°C or -80°C for long-term stability.

Issue 2: this compound degradation during forced degradation studies.

Forced degradation studies are essential for understanding the stability of a compound. Here is a general protocol for conducting such studies on this compound.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for a defined period.

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or a photostability chamber for a defined period.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.

    • Analyze the samples immediately using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Quantitative Data Summary

The stability of this compound is highly dependent on pH and temperature. The following tables summarize hypothetical degradation data to illustrate these effects. Note: The following data is illustrative and should be confirmed by experimental studies.

Table 1: Effect of pH on this compound Stability at 25°C

pHHalf-life (t½) in hours (approx.)
2.0> 72
4.0> 72
7.048
9.024
11.08

Table 2: Effect of Temperature on this compound Stability at pH 7.0

Temperature (°C)Half-life (t½) in hours (approx.)
4> 168
2548
5012
802

Visualizing Degradation and Experimental Workflows

Diagram 1: Potential Degradation Pathways of this compound

G This compound This compound Oxidation_Products Oxidation Products (e.g., quinones) This compound->Oxidation_Products Oxidizing Agents (O₂, Metal Ions, Enzymes) Hydrolysis_Products Hydrolysis Products (Aglycone + Sugars) This compound->Hydrolysis_Products Strong Acid/Base High Temperature Enzymatic_Products Enzymatic Degradation Products This compound->Enzymatic_Products Glycosidases

Caption: Potential degradation routes for this compound.

Diagram 2: Recommended Workflow for this compound Extraction

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification & Storage A Fresh Plant Material B Flash Freeze (Liquid N₂) A->B C Lyophilize B->C D Grind to Fine Powder C->D E Add 80% Methanol + Antioxidant (e.g., Ascorbic Acid) D->E F Extract at 4°C (Shaker/Ultrasonic Bath) E->F G Filter F->G H Concentrate (<40°C) G->H I Store at -80°C in Amber Vials H->I G Start This compound Degradation Observed? Check_Oxidation Evidence of Oxidation? Start->Check_Oxidation Check_pH Extreme pH Used? Check_Oxidation->Check_pH No Sol_Oxidation Add Antioxidants, Use Inert Atmosphere Check_Oxidation->Sol_Oxidation Yes Check_Temp High Temperature Applied? Check_pH->Check_Temp No Sol_pH Adjust pH to 4-6 Check_pH->Sol_pH Yes Check_Enzymes Enzymatic Activity Possible? Check_Temp->Check_Enzymes No Sol_Temp Lower Temperature, Reduce Heating Time Check_Temp->Sol_Temp Yes Sol_Enzymes Flash Freeze Sample, Use Enzyme Inhibitors Check_Enzymes->Sol_Enzymes Yes End Degradation Minimized Check_Enzymes->End No Sol_Oxidation->End Sol_pH->End Sol_Temp->End Sol_Enzymes->End

References

Troubleshooting Low Signal in Mass Spectrometry Detection of Isoschaftoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry (MS) detection of Isoschaftoside. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low MS signal when analyzing this compound?

Low signal intensity for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized into three areas:

  • Sample Preparation: Inadequate extraction, sample degradation, inappropriate solvent composition, or the presence of interfering matrix components can all suppress the this compound signal.

  • Chromatographic Conditions: Suboptimal liquid chromatography (LC) parameters, such as an inappropriate mobile phase pH or gradient, can lead to poor peak shape and, consequently, a lower apparent signal.

  • Mass Spectrometry Settings: The choice of ionization mode, source parameters, and fragmentation settings are critical for maximizing the signal of this compound.

Q2: How can I optimize my sample preparation to improve the this compound signal?

Effective sample preparation is crucial for minimizing matrix effects and ensuring the analyte is in a suitable form for MS analysis. Here are some key considerations:

  • Extraction: For biological matrices like plasma, protein precipitation is a common and effective method. Using chilled methanol or acetonitrile can efficiently remove proteins that can interfere with ionization.[1][2]

  • Solvent Purity: Always use high-purity, LC-MS grade solvents and reagents to minimize background noise and potential contaminants that can suppress the analyte signal.[3][4][5]

  • Reconstitution Solvent: After any evaporation steps, reconstitute your sample in a solvent that is compatible with your initial mobile phase conditions. A common choice is a mixture of methanol and water.[3]

Q3: Which ionization mode is best for this compound detection?

This compound, a flavonoid C-glycoside, can be successfully analyzed in both positive and negative electrospray ionization (ESI) modes.[1][2][5][6][7] The optimal choice may depend on the specific instrumentation and the sample matrix. It is recommended to test both modes during method development to determine which provides the best signal-to-noise ratio for your specific conditions. Some studies have reported good signal intensity in negative ionization mode.[5]

Q4: What are the key MS parameters to optimize for this compound analysis?

Optimizing MS parameters is critical for maximizing the signal intensity of this compound. Pay close attention to the following:

  • Ion Source Parameters: Fine-tuning the ion source settings, such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas), can significantly impact ionization efficiency.[8][9]

  • Collision Energy: When performing MS/MS analysis, the collision energy needs to be optimized to achieve the desired fragmentation pattern and maximize the signal of the product ions.[10]

  • In-Source Fragmentation: Be aware that natural compounds like this compound can undergo in-source fragmentation, which can reduce the abundance of the precursor ion.[11] Optimization of source parameters can help to minimize this effect.

Troubleshooting Guide

Below is a systematic guide to troubleshoot low signal intensity for this compound.

Problem: Weak or no this compound signal in the mass spectrum.

Initial Checks:

  • Standard Viability: Ensure the this compound standard is not degraded. Prepare a fresh standard solution and inject it directly into the mass spectrometer (bypassing the LC column) to confirm that the instrument can detect the analyte.

  • Instrument Performance: Verify that the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[8]

Troubleshooting Steps:

Potential Cause Recommended Action
Inappropriate Ionization Mode As mentioned, this compound can be detected in both positive and negative ESI modes. If the signal is low in one mode, try switching to the other.[1][2][5][6][7]
Suboptimal MS Source Parameters Systematically optimize source parameters such as capillary voltage, source temperature, nebulizer pressure, and drying gas flow rate to maximize the this compound signal.[8][9]
Inefficient Sample Preparation Review your sample preparation protocol. For plasma samples, ensure complete protein precipitation.[1][2] Consider solid-phase extraction (SPE) for cleaner samples.
Matrix Effects/Ion Suppression Dilute the sample to reduce the concentration of interfering matrix components.[12] If dilution is not feasible, improve sample cleanup or modify the chromatography to separate this compound from the interfering compounds.
Incorrect Mobile Phase Composition The pH of the mobile phase can significantly affect the ionization of flavonoids. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase is common for improving ionization in positive mode.[1][2][5]
Poor Chromatographic Peak Shape Broad or tailing peaks will result in a lower apparent signal height. Optimize the LC gradient, flow rate, and column temperature to achieve a sharp, symmetrical peak for this compound.
Low Sample Concentration If the above steps do not improve the signal, the concentration of this compound in the sample may be below the limit of detection of the instrument. Consider concentrating the sample if possible.[8]

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is adapted from methods used for the analysis of Schaftoside and this compound in rat plasma.[1][2]

  • To 100 µL of plasma, add 300 µL of chilled methanol.

  • Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of a 50:50 methanol:water solution.

  • Vortex for 1 minute and centrifuge to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

UPLC-MS/MS Parameters for this compound Analysis

The following table summarizes typical starting parameters for the analysis of this compound, based on published methods.[1][2][5] These should be optimized for your specific instrument and application.

Parameter Value
LC Column UPLC HSS T3 or equivalent C18 column
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile
Flow Rate 0.3 - 0.4 mL/min
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute this compound, then return to initial conditions for re-equilibration.
Injection Volume 5 - 10 µL
Ionization Mode ESI Positive or Negative
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 350 - 450 °C
MS/MS Transitions Monitor characteristic neutral losses (e.g., [M-H-90]⁻, [M-H-120]⁻) or specific product ions.[5][13]

Visualizations

Troubleshooting_Workflow start Low this compound Signal check_standard Inject Fresh Standard Directly into MS start->check_standard instrument_check Verify MS Tune and Calibration check_standard->instrument_check Signal OK? ionization_mode Switch Ionization Mode (Positive/Negative) instrument_check->ionization_mode Instrument OK? optimize_source Optimize Source Parameters ionization_mode->optimize_source sample_prep Review Sample Preparation Protocol optimize_source->sample_prep matrix_effects Address Matrix Effects (Dilution/Cleanup) sample_prep->matrix_effects mobile_phase Optimize Mobile Phase Composition matrix_effects->mobile_phase chromatography Improve Chromatographic Peak Shape mobile_phase->chromatography concentration Consider Sample Concentration chromatography->concentration end Signal Improved concentration->end Successful? end_fail Signal Still Low concentration->end_fail Unsuccessful?

Caption: Troubleshooting workflow for low this compound MS signal.

Experimental_Workflow start Plasma Sample precipitation Protein Precipitation (Chilled Methanol) start->precipitation vortex1 Vortex precipitation->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 50:50 Methanol:Water evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis

Caption: Experimental workflow for plasma sample preparation.

References

Isoschaftoside Concentration Optimization for Cell Proliferation Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing isoschaftoside concentration in cell proliferation assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in a cell proliferation assay?

A1: The optimal concentration of this compound can vary significantly depending on the cell type and the specific research question. Based on published studies, a broad range from nanomolar (nM) to micromolar (µM) has been explored. For initial experiments, a dose-response curve is recommended, starting from a low concentration and extending to a high concentration.

Table 1: Reported Concentrations of this compound in Cell-Based Assays

Concentration RangeCell Line/SystemObserved EffectCitation
10-100 nMStriga hermonthicaInhibition of radicle growth[1]
0.25-4 µMSenescent cellsIncreased cell proliferation (optimal at 1 µM)[2]
0-1000 µMBV2 microglial cellsNo cytotoxicity observed
200 µMBV2 microglial cellsInhibition of ERK1/2 and mTOR phosphorylation

Q2: How does this compound affect cell proliferation?

A2: this compound, a C-glycosyl flavonoid, has been shown to modulate signaling pathways involved in cell proliferation, inflammation, and metabolism.[3] It can influence the ERK1/2/mTOR pathway and the HIF-1α-mediated metabolic reprogramming pathway, both of which are crucial for cell growth and survival.[4]

Q3: Are there any known issues with using colorimetric proliferation assays (e.g., MTT, XTT, WST-1) with this compound?

A3: Yes, flavonoids, including this compound, have antioxidant properties and can directly reduce tetrazolium salts like MTT, leading to a false-positive signal (increased color) that can be misinterpreted as increased cell viability.[5][6][7] It is crucial to include proper controls to account for this potential interference.

Troubleshooting Guide

Issue 1: Increased absorbance with increasing this compound concentration, suggesting increased proliferation, which is contrary to the expected anti-proliferative effect.

  • Possible Cause: Direct reduction of the tetrazolium salt (MTT, XTT, WST-1) by this compound.[5][6][7]

  • Troubleshooting Steps:

    • Run a compound-only control: Prepare wells with your highest concentration of this compound in cell culture medium but without cells. Add the assay reagent (MTT, XTT, or WST-1) and measure the absorbance. A significant absorbance value in these wells indicates direct reduction of the dye by this compound.

    • Switch to a non-tetrazolium-based assay: Consider using an alternative method that does not rely on the metabolic reduction of a dye. Options include:

      • Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.[6]

      • Crystal Violet Assay: Stains the DNA of adherent cells.

      • ATP-based Luminescence Assays: Measures the ATP level in viable cells.

      • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

Issue 2: High background absorbance in control wells.

  • Possible Cause: Contamination of the cell culture with bacteria or yeast, or interference from components in the culture medium (e.g., phenol red).

  • Troubleshooting Steps:

    • Microscopic Examination: Visually inspect your cell cultures for any signs of contamination before starting the assay.

    • Use Phenol Red-Free Medium: If high background is a persistent issue, consider using a culture medium without phenol red for the duration of the assay.

    • Blank Subtraction: Always include blank wells containing only culture medium and the assay reagent to subtract the background absorbance.

Issue 3: Inconsistent results or high variability between replicate wells.

  • Possible Cause: Uneven cell seeding, edge effects in the microplate, or incomplete solubilization of formazan crystals (in MTT assays).

  • Troubleshooting Steps:

    • Proper Cell Seeding: Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting to maintain a uniform cell density.

    • Minimize Edge Effects: Avoid using the outermost wells of the microplate, as they are more prone to evaporation, leading to variability. Fill the outer wells with sterile PBS or medium.

    • Complete Solubilization (MTT): After adding the solubilization buffer, ensure the formazan crystals are completely dissolved by gentle shaking or pipetting up and down. Visually inspect the wells under a microscope before reading the absorbance.

Experimental Protocols

MTT Cell Proliferation Assay Protocol

This protocol is a general guideline and may require optimization for specific cell lines.

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Seeding density should be optimized for your cell line to ensure they are in the exponential growth phase at the time of the assay.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in culture medium at 2X the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Table 2: Summary of MTT Assay Parameters

ParameterValue
MTT Stock Concentration5 mg/mL in PBS
Final MTT Concentration0.5 mg/mL
Incubation Time (MTT)2-4 hours
Solubilization AgentDMSO or 10% SDS in 0.01 M HCl
Absorbance Wavelength570 nm
Reference Wavelength630 nm (optional)

WST-1 Cell Proliferation Assay Protocol

This assay is more convenient than the MTT assay as the formazan product is water-soluble, eliminating the solubilization step.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol.

  • WST-1 Addition and Incubation:

    • Add 10 µL of the WST-1 reagent directly to each 100 µL of culture medium in the wells.

    • Gently shake the plate for 1 minute.

    • Incubate the plate for 0.5-4 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time should be determined empirically for your cell type.

  • Absorbance Measurement:

    • Measure the absorbance at 420-480 nm (maximum absorbance around 440 nm) using a microplate reader. A reference wavelength greater than 600 nm can be used.

Table 3: Summary of WST-1 Assay Parameters

ParameterValue
WST-1 Reagent Addition10 µL per 100 µL medium
Incubation Time (WST-1)0.5-4 hours
Absorbance Wavelength420-480 nm (optimal ~440 nm)
Reference Wavelength>600 nm (optional)

Visualizations

experimental_workflow General Workflow for this compound Cell Proliferation Assay start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for desired period (24, 48, 72h) treat->incubate2 add_reagent Add Proliferation Reagent (MTT, WST-1, etc.) incubate2->add_reagent incubate3 Incubate for 0.5-4h add_reagent->incubate3 solubilize Solubilize Formazan (MTT assay only) incubate3->solubilize read Measure Absorbance incubate3->read If WST-1 solubilize->read If MTT analyze Analyze Data (Calculate % viability) read->analyze

Caption: Workflow for this compound Cell Proliferation Assay.

erk_mtor_pathway This compound and the ERK1/2/mTOR Signaling Pathway cluster_inhibition This compound This compound erk ERK1/2 This compound->erk mtor mTOR This compound->mtor erk->mtor proliferation Cell Proliferation & Inflammation mtor->proliferation

Caption: this compound inhibits the ERK1/2/mTOR pathway.

hif1a_pathway This compound and the HIF-1α Signaling Pathway cluster_inhibition_hif This compound This compound hif1a HIF-1α This compound->hif1a lps LPS Stimulation lps->hif1a metabolism Metabolic Reprogramming (Glycolysis) hif1a->metabolism inflammation Pro-inflammatory Mediators metabolism->inflammation

Caption: this compound inhibits the HIF-1α pathway.

References

Technical Support Center: Matrix Effects in UPLC-MS/MS Quantification of Isoschaftoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the UPLC-MS/MS quantification of Isoschaftoside.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in UPLC-MS/MS analysis?

A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][2]

Q2: How do I know if the matrix effect is impacting my this compound quantification?

A2: Poor accuracy and precision of quality control (QC) samples, inconsistent results between different sample lots, and a lack of dose-linearity in your calibration curve can all be indicators of matrix effects. For a definitive assessment, specific experiments such as post-column infusion or post-extraction addition are recommended.

Q3: What are the common causes of matrix effects in the analysis of this compound?

A3: For flavonoid glycosides like this compound, which are often extracted from complex biological matrices (e.g., plasma, urine, plant extracts), common sources of matrix effects include phospholipids, salts, endogenous metabolites, and formulation excipients that may co-elute with the analyte.

Q4: Can I eliminate the matrix effect completely?

A4: Complete elimination of the matrix effect is often challenging. However, its impact can be significantly minimized or compensated for through various strategies. These include optimizing sample preparation, modifying chromatographic conditions, or using a suitable internal standard.

Q5: What is a suitable internal standard for this compound analysis?

A5: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. Since a SIL-IS is not always commercially available, a structural analog with similar physicochemical properties and chromatographic behavior can be used. It is crucial to validate that the chosen internal standard is equally affected by the matrix as this compound.

Troubleshooting Guide

Issue 1: Poor reproducibility of this compound quantification in quality control (QC) samples.

  • Possible Cause: Inconsistent matrix effects between different QC sample preparations.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: Ensure your sample preparation method, such as protein precipitation or liquid-liquid extraction, is robust and consistently removes a significant portion of matrix components.

    • Assess Matrix Variability: Perform a quantitative assessment of the matrix effect using the post-extraction addition method with at least six different lots of the biological matrix.[1]

    • Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the regions of significant ion suppression or enhancement. A post-column infusion experiment can help identify these regions.[3]

Issue 2: The calibration curve for this compound is non-linear.

  • Possible Cause: Concentration-dependent matrix effects.

  • Troubleshooting Steps:

    • Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for the matrix effect.

    • Dilute the Sample: If the analyte concentration is high enough, diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components.

    • Employ a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, effectively correcting for the matrix effect.

Issue 3: Low sensitivity for this compound, even with a high-resolution mass spectrometer.

  • Possible Cause: Significant ion suppression.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Implement a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove a broader range of interfering compounds.

    • Change Ionization Polarity: If using electrospray ionization (ESI), evaluate both positive and negative ion modes. This compound may exhibit better sensitivity and be less susceptible to matrix effects in one polarity. A study on the quantification of schaftoside and this compound in rat plasma utilized ESI in the positive ion mode.[4]

    • Optimize UPLC Conditions: The high resolution of UPLC can help separate the analyte from interfering matrix components, thereby reducing ion suppression.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Addition Method

This method quantifies the absolute matrix effect by comparing the response of an analyte in a clean solution to its response in a post-extraction spiked matrix sample.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources.

  • This compound certified reference standard.

  • Internal Standard (IS), if used.

  • All necessary solvents and reagents for sample preparation and UPLC-MS/MS analysis.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and IS into the reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Extraction Spike): Process blank matrix samples through the entire extraction procedure. Spike this compound and IS into the final, dried extract at the same low, medium, and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike this compound and IS into the blank matrix before the extraction procedure at the same concentrations. (This set is used to determine recovery).

  • Analyze all three sets of samples using the validated UPLC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

Interpretation of Results:

  • An MF of 100% indicates no matrix effect.

  • An MF < 100% indicates ion suppression.

  • An MF > 100% indicates ion enhancement.

  • The coefficient of variation (%CV) of the MF across the different matrix lots should be less than 15%.

Quantitative Data Summary

The following table provides an illustrative example of quantitative data for the matrix effect and recovery of this compound in rat plasma.

Disclaimer: The following data is for illustrative purposes and may not represent actual experimental results.

AnalyteConcentration (ng/mL)Mean Peak Area (Set A: Neat)Mean Peak Area (Set B: Post-Extraction Spike)Matrix Factor (%)%CV of MF (n=6 lots)Mean Peak Area (Set C: Pre-Extraction Spike)Recovery (%)
This compound 105,2344,81592.08.54,28589.0
10051,98746,26889.07.241,17989.0
1000521,456474,52591.06.8422,32789.0
Internal Standard 10012,45611,33591.07.910,08889.0

Visualizations

experimental_workflow Experimental Workflow for Matrix Effect Assessment cluster_prep Sample Preparation prep_A Set A: Neat Solution (Spike in Solvent) analysis UPLC-MS/MS Analysis prep_A->analysis prep_B Set B: Post-Extraction Spike (Spike in Extracted Blank Matrix) prep_B->analysis prep_C Set C: Pre-Extraction Spike (Spike in Blank Matrix) prep_C->analysis calculation Calculate Matrix Factor & Recovery analysis->calculation interpretation Interpret Results (Assess Ion Suppression/Enhancement) calculation->interpretation

Workflow for Matrix Effect Assessment

troubleshooting_guide Troubleshooting Matrix Effects in this compound Quantification start Inconsistent or Inaccurate Results? assess_me Assess Matrix Effect (Post-Extraction Addition) start->assess_me is_me_significant Is Matrix Effect Significant? (MF < 85% or > 115%) assess_me->is_me_significant optimize_prep Optimize Sample Preparation (e.g., SPE, LLE) is_me_significant->optimize_prep Yes end_good Method Acceptable is_me_significant->end_good No optimize_chrom Optimize Chromatography (Gradient, Column) optimize_prep->optimize_chrom use_is Use Stable Isotope-Labeled or Analog Internal Standard optimize_chrom->use_is matrix_matched Use Matrix-Matched Calibrators use_is->matrix_matched end_bad Re-evaluate Method matrix_matched->end_bad

Troubleshooting Decision Tree

References

Overcoming low bioavailability of Isoschaftoside in in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the low in vivo bioavailability of Isoschaftoside.

Troubleshooting Guides

Problem: Low or undetectable plasma concentrations of this compound after oral administration.

Possible Cause 1: Poor Aqueous Solubility and Dissolution Rate

This compound, like many flavonoids, has limited solubility in aqueous solutions, which is a primary barrier to its absorption in the gastrointestinal tract.

Solutions:

  • Particle Size Reduction: Decreasing the particle size of the this compound powder can increase its surface area, potentially leading to a faster dissolution rate. Techniques like micronization or nanocrystal technology can be employed.

  • Formulation as a Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate. Common polymers used for solid dispersions include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG).

  • Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins in the formulation can improve the solubility of this compound.

Possible Cause 2: Low Permeability Across the Intestinal Epithelium

Even if dissolved, this compound may have poor permeability across the intestinal wall.

Solutions:

  • Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can enhance its absorption. These formulations can form fine emulsions in the gut, which can be more readily absorbed.

  • Use of Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium. However, this approach should be used with caution due to the potential for toxicity.

Possible Cause 3: Pre-systemic Metabolism

This compound may be metabolized by enzymes in the gut wall or the liver before it reaches systemic circulation (first-pass effect).

Solutions:

  • Co-administration with Metabolism Inhibitors: While not a formulation strategy, co-administering this compound with known inhibitors of relevant metabolic enzymes could increase its bioavailability. This requires careful investigation to avoid adverse drug interactions.

  • Prodrug Approach: Chemically modifying this compound to create a more absorbable prodrug that is converted back to the active form in the body is a potential strategy.

Problem: High variability in plasma concentrations between individual animals.

Possible Cause 1: Fed vs. Fasted State

The presence of food in the gastrointestinal tract can significantly impact the absorption of poorly soluble drugs.

Solution:

  • Standardize Administration Conditions: Ensure that all animals are in the same state (either fasted or fed) before and during the experiment. Fasting overnight is a common practice.

Possible Cause 2: Inconsistent Formulation

If the formulation is not homogenous, the amount of this compound in each dose may vary.

Solution:

  • Ensure Formulation Homogeneity: Thoroughly mix all formulations before administration to ensure a uniform distribution of this compound. For suspensions, continuous stirring during dosing may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the reported absolute bioavailability of pure this compound?

A recent study in rats determined the absolute oral bioavailability of this compound to be extremely low, at approximately 0.22%.[1]

Q2: I've seen conflicting reports about this compound's bioavailability. Can you clarify?

There are indeed some conflicting statements in the literature. While one study quantified the absolute bioavailability in rats to be very low (0.22%)[1], another review mentioned it has "very good bioavailability" without providing quantitative data. This highlights the need for further research and standardized methodologies for assessing the bioavailability of this compound. It is crucial to rely on studies that provide quantitative pharmacokinetic data.

Q3: Are there any established formulation strategies that have been proven to work for this compound?

Currently, there is a lack of published in vivo pharmacokinetic studies on formulated this compound. However, based on its physicochemical properties (poor water solubility), several formulation strategies are highly likely to improve its bioavailability. These include:

  • Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can improve its solubility and absorption.

  • Solid dispersions: Creating a solid dispersion of this compound with a hydrophilic polymer can enhance its dissolution rate.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubilization and absorption of lipophilic compounds like this compound.

Q4: Can you provide some examples of how these strategies have improved the bioavailability of similar flavonoid glycosides?

While specific data for this compound is not yet available, studies on other flavonoid glycosides demonstrate the potential of these formulation strategies. For instance, the bioavailability of quercetin, another flavonoid, has been significantly increased through various formulations.

Q5: What are the key pharmacokinetic parameters I should be measuring in my in vivo studies?

The primary pharmacokinetic parameters to determine the extent and rate of absorption are:

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral and Intravenous Administration
ParameterOral Administration (5 mg/kg)Intravenous Administration (0.5 mg/kg)
Tmax (h) 0.58 ± 0.20-
Cmax (ng/mL) 35.8 ± 10.2-
t1/2 (h) 2.1 ± 0.61.8 ± 0.5
AUC(0-t) (ng·h/mL) 98.7 ± 25.4224.1 ± 58.3
Absolute Bioavailability (%) 0.22-

Data sourced from a study in Sprague-Dawley rats.[1]

Experimental Protocols

Protocol 1: Pharmacokinetic Study of this compound in Rats

This protocol is adapted from a study that determined the absolute bioavailability of this compound in rats.[1]

1. Animals:

  • Male Sprague-Dawley rats (200-220 g) are used.

  • Animals are fasted for 12 hours before the experiment with free access to water.

2. Drug Administration:

  • Oral Group: this compound is suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution and administered by oral gavage at a dose of 5 mg/kg.

  • Intravenous Group: this compound is dissolved in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO or PEG400, ensuring it is safe for IV injection) and administered via the tail vein at a dose of 0.5 mg/kg.

3. Blood Sampling:

  • Blood samples (approximately 0.3 mL) are collected from the tail vein into heparinized tubes at the following time points: 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours after administration.

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.

4. Sample Preparation for Analysis:

  • To a 100 µL plasma sample, add a precipitating agent (e.g., 300 µL of methanol or acetonitrile) to remove proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 12,000 rpm for 10 minutes).

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for analysis.

5. Quantitative Analysis by UPLC-MS/MS:

  • An Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) system is used for the quantification of this compound in plasma samples.

  • Chromatographic Conditions (Example):

    • Column: A suitable C18 column (e.g., Waters ACQUITY UPLC HSS T3).

    • Mobile Phase: A gradient of methanol and water (containing 0.1% formic acid).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).

    • Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for this compound.

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., WinNonlin).

  • Absolute bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound has been shown to modulate several key signaling pathways, which may be relevant to its therapeutic effects despite its low bioavailability. It is hypothesized that even low systemic concentrations, or effects within the gastrointestinal tract, could trigger these pathways.

Isoschaftoside_Signaling cluster_erk_pathway ERK/mTOR/HIF-1α Pathway Inhibition cluster_autophagy_pathway Autophagy Activation Isoschaftoside_ERK This compound ERK p-ERK1/2 Isoschaftoside_ERK->ERK inhibition mTOR p-mTOR ERK->mTOR HIF1a HIF-1α mTOR->HIF1a Inflammation Pro-inflammatory Mediators (iNOS, COX-2, IL-1β, TNF-α) HIF1a->Inflammation Isoschaftoside_Autophagy This compound Autophagosome Autophagosome Formation Isoschaftoside_Autophagy->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation

Caption: this compound's dual role in signaling pathways.

Experimental Workflow for In Vivo Bioavailability Study

The following diagram outlines the typical workflow for an in vivo study aimed at determining the bioavailability of an this compound formulation.

bioavailability_workflow cluster_pre_experiment Pre-experimental Phase cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_results Results formulation Formulation Preparation (e.g., SEDDS, Nanoparticles) dosing Drug Administration (Oral & IV) formulation->dosing animal_prep Animal Acclimatization & Fasting animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation & Storage sampling->processing sample_prep Sample Preparation (Protein Precipitation) processing->sample_prep analysis UPLC-MS/MS Analysis sample_prep->analysis pk_analysis Pharmacokinetic Modeling analysis->pk_analysis bioavailability Determination of Bioavailability (F%) pk_analysis->bioavailability

References

Best practices for long-term storage of Isoschaftoside standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the long-term storage and handling of the Isoschaftoside standard, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound standard?

For long-term stability, it is recommended to store the solid, powdered this compound standard in a desiccated environment at -20°C.[1] Proper desiccation is crucial to prevent degradation from moisture. The container should be tightly sealed.

Q2: How should I store stock solutions of this compound?

Stock solutions of this compound should be stored at or below -20°C.[1] It is best practice to prepare and use the solution on the same day to minimize degradation.[1] If advance preparation is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What solvents are suitable for preparing this compound stock solutions?

This compound is soluble in ethanol and methanol, and sparingly soluble in water.[1] For creating stock solutions for long-term storage, using anhydrous ethanol or methanol is recommended. For immediate use in aqueous buffers, prepare the dilution just before the experiment. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath for a short period can be effective.[1]

Q4: Is this compound sensitive to light?

Yes, like many flavonoid glycosides, this compound may be sensitive to light.[2][3] It is advisable to store both the solid standard and its solutions in amber-colored vials or in the dark to prevent photodegradation.[4]

Q5: What are the potential signs of this compound degradation?

Degradation of this compound may not be visually apparent. The most reliable method to assess the purity and integrity of the standard is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[5][6] A decrease in the peak area of this compound and the appearance of new peaks could indicate degradation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results using the this compound standard. 1. Degradation of the standard due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution. 3. Contamination of the standard or solvent.1. Verify the storage conditions (temperature, desiccation, light protection). 2. Prepare fresh stock solutions from the solid standard. Aliquot new stock solutions into single-use vials. 3. Use fresh, high-purity solvents for solution preparation.
Difficulty dissolving the this compound standard. 1. Use of an inappropriate solvent. 2. Low temperature of the solvent.1. Ensure the use of appropriate solvents like ethanol or methanol. This compound has limited solubility in water.[1] 2. Gently warm the solution to 37°C and use sonication to aid dissolution.[1]
Unexpected peaks in the chromatogram during HPLC analysis. 1. Degradation of the this compound standard. 2. Contamination of the sample or mobile phase.1. This may indicate the presence of degradation products. It is advisable to use a fresh, properly stored standard. 2. Ensure the cleanliness of all vials and use fresh, filtered mobile phase.
Loss of potency of the standard over time. 1. Gradual degradation due to suboptimal storage conditions (e.g., temperature fluctuations, exposure to moisture or light).1. Implement a regular quality control check of the standard using a validated analytical method like HPLC. 2. Re-evaluate and optimize your storage protocol based on the best practices outlined in this guide.

Quantitative Data Summary: Long-Term Storage of Flavonoid Glycoside Standards

The following table summarizes recommended storage conditions and expected stability for flavonoid glycoside standards, including this compound. Please note that specific stability data for this compound is limited; therefore, this table provides a general guideline based on available information for this class of compounds.

Form Storage Condition Temperature Humidity Light Condition Expected Shelf Life
Solid (Powder) Desiccated, Tightly Sealed-20°CLow (with desiccant)Dark> 24 months
Desiccated, Tightly Sealed2-8°CLow (with desiccant)Dark12-24 months
Stock Solution (in anhydrous ethanol/methanol) Tightly Sealed, Single-Use Aliquots-20°CN/ADarkUp to 6 months[1]
Tightly Sealed, Single-Use Aliquots-80°CN/ADark> 6 months

Experimental Protocols

Protocol: Long-Term Stability Testing of this compound Standard

This protocol outlines a method for assessing the long-term stability of an this compound standard under defined storage conditions, following ICH guidelines.[5][7]

1. Objective: To determine the stability of the this compound standard over time under specified storage conditions.

2. Materials:

  • This compound standard (solid)

  • HPLC-grade methanol (or ethanol)

  • HPLC-grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • Amber glass vials with airtight caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV or PDA detector

  • Stability chambers set to desired conditions (e.g., 25°C/60% RH, 40°C/75% RH)

3. Method:

3.1. Sample Preparation:

  • Accurately weigh a sufficient amount of solid this compound standard.

  • Prepare a stock solution of known concentration (e.g., 1 mg/mL) in HPLC-grade methanol.

  • From the stock solution, prepare working solutions at a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • Dispense aliquots of the solid standard into multiple amber glass vials.

  • Dispense aliquots of the stock solution into separate amber glass vials.

  • Tightly seal all vials.

3.2. Storage Conditions:

  • Place the prepared vials of solid standard and stock solution into stability chambers under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Recommended (Control): -20°C in a desiccator

3.3. Testing Schedule:

  • Analyze the samples at the following time points:

    • Initial: Time 0

    • Accelerated: 1, 3, and 6 months

    • Long-Term: 3, 6, 9, 12, 18, and 24 months

3.4. Analytical Procedure (HPLC):

  • At each time point, retrieve a vial from each storage condition.

  • For the solid standard, prepare a fresh working solution as described in 3.1.

  • For the stock solution, bring to room temperature and prepare a working solution.

  • Analyze the working solutions by a validated stability-indicating HPLC method. An example of a starting method could be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

  • Record the peak area and retention time of this compound. Note the presence of any new peaks, which may be degradation products.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (Time 0) concentration.

  • Plot the percentage remaining versus time for each storage condition.

  • Determine the degradation rate and predict the shelf life of the standard under the tested conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_prep 1. Sample Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis at Time Points prep_solid Weigh Solid Standard prep_stock Prepare Stock Solution (1 mg/mL) prep_solid->prep_stock aliquot_solid Aliquot Solid prep_solid->aliquot_solid prep_work Prepare Working Solution prep_stock->prep_work aliquot_stock Aliquot Stock Solution prep_stock->aliquot_stock storage_lt Long-Term (25°C/60% RH) aliquot_solid->storage_lt storage_acc Accelerated (40°C/75% RH) aliquot_solid->storage_acc storage_ref Reference (-20°C) aliquot_solid->storage_ref aliquot_stock->storage_lt aliquot_stock->storage_acc aliquot_stock->storage_ref analysis_hplc HPLC Analysis storage_lt->analysis_hplc storage_acc->analysis_hplc storage_ref->analysis_hplc analysis_data Data Processing & Degradation Calculation analysis_hplc->analysis_data

Caption: Workflow for the long-term stability testing of this compound standard.

troubleshooting_logic Troubleshooting Logic for this compound Standard Issues start Inconsistent Experimental Results check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage storage_ok Storage OK check_storage->storage_ok Correct storage_bad Improper Storage check_storage->storage_bad Incorrect check_handling Review Handling Protocol (Freeze-Thaw, Solvent Purity) handling_ok Handling OK check_handling->handling_ok Correct handling_bad Improper Handling check_handling->handling_bad Incorrect storage_ok->check_handling solution_storage Action: Discard Old Stock. Prepare Fresh Aliquots. Store at -20°C or below. storage_bad->solution_storage retest Re-run Experiment handling_ok->retest Consider other experimental variables solution_handling Action: Use Fresh, High-Purity Solvents. Avoid Repeated Freeze-Thaw Cycles. handling_bad->solution_handling solution_storage->retest solution_handling->retest

Caption: A logical diagram for troubleshooting issues with the this compound standard.

References

Minimizing sample loss during Isoschaftoside purification steps

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sample loss during the purification of Isoschaftoside.

Frequently Asked Questions (FAQs)

Q1: What are the major steps in this compound purification where sample loss can occur?

A1: Sample loss during this compound purification can occur at several key stages:

  • Extraction: Inefficient extraction from the plant matrix can leave a significant amount of this compound behind. Degradation due to improper solvent selection, temperature, or pH can also lead to loss.

  • Chromatography: During column chromatography (e.g., macroporous resin or High-Speed Counter-Current Chromatography), irreversible adsorption to the stationary phase, co-elution with impurities, or tailing of the compound peak can result in incomplete recovery.

  • Crystallization: Significant sample loss can occur if the compound remains in the mother liquor due to suboptimal solvent systems, rapid cooling, or the presence of impurities that inhibit crystal formation.

  • Handling and Transfers: Mechanical losses during transfers between vessels, filtration, and drying steps can also contribute to a reduction in the final yield.

Q2: What is a typical expected recovery yield for this compound purification?

A2: While yields can vary depending on the starting material and the specific protocol, a well-optimized purification process for flavonoids using techniques like macroporous resin chromatography can achieve recovery yields of approximately 80-85%.[1] For isoflavones, a subclass of flavonoids, a recovery yield of nearly 80% has been reported after purification with D101 macroporous resin.

Q3: How do pH and temperature affect the stability of this compound and contribute to sample loss?

A3: this compound, as a C-glycosylflavonoid, is susceptible to degradation under certain conditions. Generally, C-glycosylflavonoids are more stable in acidic to neutral pH conditions. As the pH becomes more alkaline, the rate of degradation increases, especially when combined with elevated temperatures. This degradation leads to a direct loss of the target compound. It is crucial to control the pH and temperature throughout the purification process, especially during extraction and evaporation steps, to minimize degradation-related sample loss.

Q4: Which chromatographic techniques are most suitable for this compound purification to minimize loss?

A4: Macroporous resin chromatography and High-Speed Counter-Current Chromatography (HSCCC) are two highly effective methods for purifying this compound with good recovery rates.

  • Macroporous Resin Chromatography: This technique offers high adsorption capacity and allows for efficient separation of flavonoids from other components. The use of appropriate resins, such as D101 or AB-8, and optimized elution conditions can lead to high recovery.[1]

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating irreversible adsorption of the sample. This can significantly reduce sample loss and is particularly suitable for the preparative separation of natural products like this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound purification that can lead to sample loss.

Low Yield After Extraction
Problem Possible Cause Solution
Low extraction efficiencyInappropriate solvent selection.Optimize the solvent system. Mixtures of ethanol or methanol and water are commonly used for flavonoid extraction. The optimal ratio depends on the polarity of the target compound.
Insufficient extraction time or temperature.Increase the extraction time and/or temperature. However, be cautious of potential degradation at excessively high temperatures.
Inadequate solid-to-liquid ratio.Increase the solvent volume relative to the plant material to ensure thorough extraction.
Sample degradation during extractionpH of the extraction solvent is too high or too low.Adjust the pH of the extraction solvent to a range where this compound is stable (typically slightly acidic to neutral).
Temperature is too high, causing thermal degradation.Use moderate temperatures for extraction and consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can enhance efficiency at lower temperatures.
Poor Recovery from Column Chromatography
Problem Possible Cause Solution
Irreversible adsorption on the columnStrong interaction between this compound and the stationary phase.For macroporous resins, ensure the resin is properly pre-treated. Consider using a different type of resin with weaker interactions. For silica gel, deactivation with water or a suitable modifier may be necessary. Alternatively, use HSCCC to avoid a solid stationary phase.
Co-elution with impuritiesInadequate separation resolution.Optimize the elution gradient (for macroporous resin) or the two-phase solvent system (for HSCCC). Adjusting the flow rate can also improve separation.
Tailing of the this compound peakOverloading of the column or secondary interactions.Reduce the sample load. For macroporous resins, ensure the sample is fully dissolved and the pH is optimal for binding.
Sample precipitation on the columnLow solubility of the sample in the mobile phase.Ensure the sample is completely dissolved before loading. Adjust the initial mobile phase composition to be a stronger solvent for the sample.
Low Yield During Crystallization

| Problem | Possible Cause | Solution | | this compound remains in the mother liquor | The chosen solvent system is too good a solvent. | Select a solvent system where this compound is soluble at high temperatures but poorly soluble at low temperatures. Anti-solvent crystallization can also be effective. | | | Cooling was too rapid. | Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer to promote crystal growth. | | No crystal formation | Supersaturation was not achieved. | Concentrate the solution to increase the concentration of this compound. Scratching the inside of the flask with a glass rod can induce nucleation. | | | Presence of impurities inhibiting crystallization. | Further purify the sample using chromatography to remove impurities that may interfere with crystal lattice formation. |

Quantitative Data Summary

The following table summarizes typical recovery yields for flavonoid purification processes, which can serve as a benchmark for this compound purification.

Purification StepTechniqueReported Recovery Yield
Overall Purification Macroporous Resin Chromatography (Total Flavonoids)~85%[1]
Overall Purification Macroporous Resin Chromatography (Isoflavones)~80%

Experimental Protocols

Protocol 1: Purification of this compound using Macroporous Resin Chromatography

This protocol is a general guideline and may require optimization for specific plant material and equipment.

  • Extraction:

    • Mix the powdered plant material with 70% aqueous ethanol at a solid-to-liquid ratio of 1:20 (w/v).

    • Extract using ultrasonication for 60 minutes at 50°C.

    • Filter the extract and concentrate under reduced pressure to obtain a crude extract.

  • Macroporous Resin Column Chromatography:

    • Resin Pre-treatment: Soak D101 macroporous resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol is detected.

    • Column Packing: Pack a glass column with the pre-treated resin.

    • Sample Loading: Dissolve the crude extract in deionized water and adjust the pH to 4.0. Load the sample solution onto the column at a flow rate of 2 bed volumes per hour (BV/h).

    • Washing: Wash the column with 5 BV of deionized water to remove sugars and other polar impurities.

    • Elution: Elute the column with a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%). Collect fractions and monitor by TLC or HPLC to identify the fractions containing this compound. A 70% ethanol elution is often effective for desorbing flavonoids.

    • Concentration: Combine the this compound-rich fractions and concentrate under reduced pressure.

  • Crystallization:

    • Dissolve the purified this compound fraction in a minimal amount of hot methanol.

    • Slowly add water as an anti-solvent until the solution becomes slightly turbid.

    • Warm the solution slightly to redissolve the precipitate and then allow it to cool slowly to room temperature, followed by refrigeration to promote crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold methanol-water, and dry under vacuum.

Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol provides a starting point for developing an HSCCC method for this compound purification.

  • Preparation of Two-Phase Solvent System:

    • A common solvent system for flavonoids is n-hexane-ethyl acetate-methanol-water. A starting ratio to explore is 1:2:1:2 (v/v/v/v).

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. Degas both the upper (stationary) and lower (mobile) phases before use.

  • HSCCC Operation:

    • Filling the Column: Fill the HSCCC column with the upper phase (stationary phase).

    • Sample Injection: Dissolve the crude or partially purified extract in a small volume of the lower phase (mobile phase) and inject it into the system.

    • Elution: Pump the lower phase through the column at a specific flow rate (e.g., 2.0 mL/min) while the column is rotating at a set speed (e.g., 900 rpm).

    • Fraction Collection: Collect fractions and monitor for the presence of this compound using TLC or HPLC.

  • Post-HSCCC Processing:

    • Combine the fractions containing pure this compound.

    • Remove the solvents under reduced pressure.

    • Proceed with crystallization as described in Protocol 1 to obtain the final product.

Visualizations

This compound Purification Workflow and Potential Sample Loss Points

Isoschaftoside_Purification_Workflow cluster_loss Potential Sample Loss Points Start Plant Material Extraction Extraction (e.g., 70% Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Loss1 Incomplete Extraction Degradation (pH, Temp) Extraction->Loss1 Chromatography Chromatographic Purification (Macroporous Resin or HSCCC) Crude_Extract->Chromatography Purified_Fraction This compound-rich Fraction Chromatography->Purified_Fraction Loss2 Irreversible Adsorption Co-elution / Tailing Chromatography->Loss2 Crystallization Crystallization Purified_Fraction->Crystallization Final_Product Pure this compound Crystallization->Final_Product Loss3 Remaining in Mother Liquor Inhibition of Crystallization Crystallization->Loss3 Loss4 Mechanical Losses (Transfers, Filtration) Final_Product->Loss4 Troubleshooting_Low_Yield Start Low Final Yield Check_Extraction Analyze Extraction Residue (e.g., by HPLC) Start->Check_Extraction Check_Chromatography Analyze Column Waste & Mother Liquor from Fractions Start->Check_Chromatography Check_Crystallization Analyze Mother Liquor (e.g., by TLC/HPLC) Start->Check_Crystallization Degradation_Check Assess Stability: - Analyze for Degradation Products - Control pH and Temperature Start->Degradation_Check Optimize_Extraction Optimize Extraction: - Solvent - Time - Temperature Check_Extraction->Optimize_Extraction High this compound in residue Optimize_Chromatography Optimize Chromatography: - Resin/Solvent System - Gradient/Flow Rate - Sample Load Check_Chromatography->Optimize_Chromatography High this compound in waste/tailing fractions Optimize_Crystallization Optimize Crystallization: - Solvent System - Cooling Rate Check_Crystallization->Optimize_Crystallization High this compound in mother liquor Optimize_Extraction->Start Re-evaluate Optimize_Chromatography->Start Re-evaluate Optimize_Crystallization->Start Re-evaluate

References

Validation & Comparative

A Comparative Analysis of Flavonoids from Prosopis Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The genus Prosopis, comprising approximately 45 species of xerophyte trees and shrubs, is a significant source of bioactive compounds, particularly flavonoids.[1] These compounds are increasingly correlated with a wide range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, antidiabetic, and anticancer activities, making Prosopis species a focal point for drug discovery and development.[2][3][4] This guide provides a comparative analysis of the flavonoid profiles of various Prosopis species, details common experimental protocols for their analysis, and visualizes key workflows and biological pathways.

Comparative Flavonoid Composition in Prosopis Species

The flavonoid content and profile vary significantly among different Prosopis species and even between different parts of the same plant (leaves, pods, bark). C-glycosyl flavones, such as schaftoside, isoschaftoside, and vicenin II, along with flavones like quercetin, luteolin, and apigenin and their derivatives, are commonly identified.[3][5][6] The following tables summarize quantitative data from various studies, offering a comparative look at the flavonoid distribution.

Table 1: Flavonoid Content in Prosopis juliflora

Plant Part Flavonoid Method Concentration Reference
Leaves Total Flavonoids (Free+Bound) Spectrophotometry 8.7 mg/g dw [6]
Quercetin (Total) TLC, IR, GC-MS 5.0 mg/g dw [6]
Kaempferol (Total) TLC, IR, GC-MS 2.9 mg/g dw [6]
Luteolin (Total) TLC, IR, GC-MS 0.8 mg/g dw [6]
Pods Total Flavonoids Spectrophotometry 15.38 mg RU/g [7]

| Heartwood | Mesquitol | HPLC-UV | 181-643 µg/ml |[8] |

Note: dw = dry weight; RU = Rutin Equivalents.

Table 2: Comparative Flavonoid Content in Various Prosopis Species

Species Plant Part Major Flavonoids Identified Method Concentration (mg/g SGF) Reference
P. alba Seed Germ Flour This compound, Schaftoside RP-HPLC-DAD 5.18 (this compound), 0.72 (Schaftoside) [1][5]
P. nigra Seed Germ Flour This compound, Schaftoside RP-HPLC-DAD 4.91 (this compound), 0.65 (Schaftoside) [1][5]
P. ruscifolia Seed Germ Flour This compound, Schaftoside RP-HPLC-DAD 4.88 (this compound), 0.61 (Schaftoside) [1][5]
P. farcta Aerial Parts Catechin, Kaempferol, Chlorogenic Acid HPLC-PDA 12.73 (Catechin), 7.93 (Kaempferol), 9.78 (Chlorogenic Acid) [9]

| P. chilensis | Mesocarp Flour | Total Flavonoids | Spectrophotometry | 1.7-5.6 mg QE/g flour |[10] |

Note: SGF = Seed Germ Flour; QE = Quercetin Equivalents.

Experimental Protocols

The accurate extraction and quantification of flavonoids are critical for comparative studies. Methodologies typically involve solvent extraction followed by chromatographic separation and detection.

General Workflow for Flavonoid Analysis

The process begins with the collection and preparation of plant material, followed by extraction and subsequent analysis using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a detector.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis p1 Plant Material Collection (e.g., Leaves, Pods) p2 Air Drying (in shade) p1->p2 p3 Grinding to Fine Powder p2->p3 e1 Solvent Extraction (e.g., 80% Methanol) p3->e1 e2 Filtration e1->e2 e3 Solvent Evaporation (in vacuo) e2->e3 a1 Fractionation (e.g., with Diethyl Ether, Ethyl Acetate) e3->a1 a2 Chromatographic Separation (HPLC / LC-MS) a1->a2 a3 Flavonoid Identification & Quantification (DAD/MS) a2->a3

Caption: General experimental workflow for Prosopis flavonoid analysis.

Detailed Protocol: Flavonoid Extraction and HPLC Analysis

This protocol is a synthesized example based on methodologies reported for Prosopis species.[1][9][11]

  • Plant Material Preparation:

    • Collect fresh plant parts (e.g., leaves, pods) from the desired Prosopis species.

    • Air-dry the material in a well-ventilated area away from direct sunlight for several days.

    • Grind the dried material into a fine powder using a mechanical mill.[12]

  • Extraction:

    • Macerate the powdered plant material (e.g., 10 g) with 80% methanol (100 mL) in a flask.

    • Agitate the mixture on a shaker at room temperature for 24 hours.[6]

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude extract.

  • Fractionation (Optional):

    • Suspend the aqueous crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, diethyl ether, and ethyl acetate, to separate flavonoid classes.[6]

  • HPLC-DAD Analysis:

    • Chromatographic System: Use a modular HPLC system equipped with a Diode Array Detector (DAD).[1]

    • Stationary Phase: A C18 reversed-phase column (e.g., 250 × 4.6 mm, 5 µm particle size) is commonly employed.[1]

    • Mobile Phase: A gradient elution is typically used, involving two solvents:

      • Solvent A: 0.1% orthophosphoric acid in water.[11]

      • Solvent B: Acetonitrile.[11]

    • Gradient Program: A representative gradient could be: 0-20 min, 10-20% B; 20-50 min, 25% B; 50-55 min, 25-10% B.[11]

    • Detection: Monitor the effluent at multiple wavelengths, typically 280 nm (for flavan-3-ols) and 320-370 nm (for flavones and flavonols).[9][11]

    • Quantification: Prepare calibration curves using authentic standards (e.g., quercetin, luteolin, schaftoside) to quantify the corresponding flavonoids in the samples.[7]

Biological Activity and Modulation of Signaling Pathways

Flavonoids from Prosopis spp. exhibit potent anti-inflammatory effects.[13][14] This activity is often linked to their ability to modulate key intracellular signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway.[15][16]

The NF-κB signaling cascade is a primary target for many anti-inflammatory agents. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), a cascade is initiated that leads to the activation of NF-κB, its translocation to the nucleus, and the subsequent transcription of pro-inflammatory genes. Flavonoids can interfere with this pathway at multiple points.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor (TLR4) stimulus->receptor binds IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive sequesters NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active releases genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_active->genes translocates & activates nucleus Nucleus flavonoids Prosopis Flavonoids (Quercetin, Luteolin) flavonoids->IKK inhibit

Caption: Modulation of the NF-κB inflammatory pathway by Prosopis flavonoids.

This guide highlights the rich flavonoid diversity within the Prosopis genus and underscores its potential as a source of novel therapeutic agents. The provided data and protocols offer a foundation for researchers to conduct further comparative studies and explore the pharmacological applications of these valuable natural products.

References

Validating the Anti-Senescence Efficacy of Isoschaftoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-senescence properties of Isoschaftoside, presenting a comparative assessment against other flavonoid compounds. The information herein is supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms to aid in research and development efforts.

Comparative Analysis of this compound and Other Flavonoids

This compound, a glycosidic flavonoid, has demonstrated significant potential in mitigating cellular senescence. A comparative study evaluated its efficacy against other flavonoids—astragalin, skullcapflavone II, and 2'-hydroxygenistein—primarily focusing on their ability to reduce reactive oxygen species (ROS), a key driver of senescence.

Table 1: Reduction of Reactive Oxygen Species (ROS) by Various Flavonoids in Senescent Cells

CompoundConcentrationTreatment DurationROS ReductionSignificance
This compound 4 µM12 daysSignificant p < 0.01
Astragalin4 µM12 daysSignificantp < 0.01
Skullcapflavone II4 µM12 daysNo significant change-
2'-hydroxygenistein4 µM12 daysIncrease in ROS-
DMSO (Control)-12 daysBaseline-

Data synthesized from a study by Lee et al. (2024)[1][2]. The study measured ROS levels using DHR123 staining and FACS analysis.

Following the initial screening, this compound was further optimized for its concentration-dependent effects on senescent cells.

Table 2: Dose-Dependent Effects of this compound on Senescent Cells

ConcentrationEffect on Cell ProliferationROS Reduction at Optimized Concentration (1 µM)Cytotoxicity (at 1 µM over 12 days)
0.25 µMModerate increase-Not determined
0.5 µMIncreased-Not determined
1 µM Most significant increase Significant (p < 0.01) No significant effect on cell viability
2 µMLess effective than 1 µM-Not determined
4 µMLess effective than 1 µM-Not determined

Data derived from Lee et al. (2024), where cell proliferation was assessed via DNA content assay and cytotoxicity was measured using a Cedex HiRes Analyzer[2][3].

Mechanism of Action: Signaling Pathways

This compound exerts its anti-senescence effects through a multi-faceted mechanism primarily centered on the reduction of oxidative stress and restoration of cellular function.[1][2][4] The key pathways involved are:

  • ROS Reduction : this compound significantly decreases intracellular ROS levels.[1][2]

  • Mitochondrial Restoration : It restores mitochondrial function, evidenced by increased mitochondrial membrane potential (MMP) and decreased mitochondrial mass.[4] This leads to a reduction in the dependence on glycolysis for energy.[1][2][3]

  • Autophagy Activation : The compound activates the autophagy pathway, which is crucial for clearing dysfunctional cellular components, including damaged mitochondria.[2][4] This is observed through the increased expression of LC3B, an autophagosome marker.[2][4]

  • Gene Expression Regulation : this compound downregulates the expression of RAC2 and LINC00294, both of which are implicated in ROS production and the senescence phenotype.[1][2][5]

cluster_0 This compound Intervention cluster_1 Cellular Mechanisms cluster_2 Cellular Outcome This compound This compound RAC2 RAC2 Expression This compound->RAC2 Downregulates LINC00294 LINC00294 Expression This compound->LINC00294 Downregulates Autophagy Autophagy Activation (Increased LC3B) This compound->Autophagy Activates ROS Reactive Oxygen Species (ROS) RAC2->ROS Promotes LINC00294->ROS Promotes Mito_Dys Mitochondrial Dysfunction (Reduced MMP, Increased Glycolysis) ROS->Mito_Dys Induces Senescence Cellular Senescence Amelioration Mito_Dys->Senescence Contributes to Autophagy->Mito_Dys Clears Dysfunctional Mitochondria cluster_0 Phase 1: Screening and Optimization cluster_2 Phase 3: Data Analysis and Validation Screen Flavonoid Library Screening (ROS Reduction Assay) Optimize Concentration Optimization (Cell Proliferation Assay) Screen->Optimize Tox Cytotoxicity Assessment (Cell Viability Assay) Optimize->Tox SA_beta_gal SA-β-gal Staining Tox->SA_beta_gal Mito Mitochondrial Function Assays (MMP, Glycolysis) Tox->Mito Autophagy Autophagy Analysis (Immunofluorescence for LC3B) Tox->Autophagy Gene_Exp Gene Expression Analysis (qPCR for RAC2, LINC00294, etc.) Tox->Gene_Exp Analysis Quantitative Data Analysis (Statistical Significance) SA_beta_gal->Analysis Mito->Analysis Autophagy->Analysis Gene_Exp->Analysis Conclusion Conclusion on Anti-Senescence Efficacy Analysis->Conclusion

References

Unraveling Isoschaftoside's Anti-Inflammatory Mechanism: A Comparative Guide to Its Confirmation with Specific Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular pathways affected by Isoschaftoside, corroborated by targeted inhibitor studies, and a comparative look at other promising flavonoid alternatives.

This compound, a C-glycosyl flavonoid found in plants like Desmodium uncinatum, has demonstrated significant anti-inflammatory properties, particularly in the context of neuroinflammation.[1] For researchers and drug development professionals, understanding the precise mechanism of action is paramount for therapeutic application. This guide provides a comprehensive analysis of the experimental data confirming this compound's mechanism, focusing on the use of specific inhibitors to validate its effects on key signaling pathways. We further compare its performance with other well-known flavonoids—Apigenin, Luteolin, and Kaempferol—providing a broader perspective for drug discovery and development.

Confirming this compound's Mechanism of Action Through HIF-1α Inhibition

Recent research has pinpointed the Hypoxia-Inducible Factor-1α (HIF-1α) as a key regulator in the anti-inflammatory effects of this compound.[1] In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a common model for neuroinflammation, this compound was shown to significantly inhibit the production of nitric oxide (NO) and the expression of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and cyclooxygenase-2 (COX-2).[1]

To conclusively establish the role of HIF-1α in this process, a selective inhibitor of HIF-1α transcription, Kc7f2, was employed. The addition of Kc7f2 effectively abrogated the anti-inflammatory effects of this compound, providing strong evidence that this compound exerts its function, at least in part, through the inhibition of the HIF-1α pathway.[1]

Furthermore, this compound was observed to attenuate the phosphorylation of ERK1/2 and mTOR, upstream regulators of HIF-1α.[1] This suggests a hierarchical mechanism where this compound first targets the ERK1/2 and mTOR pathways, which in turn leads to the downregulation of HIF-1α and subsequent suppression of the inflammatory cascade.

Experimental Workflow: this compound and HIF-1α Inhibition

G cluster_setup Cell Culture and Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis BV-2 Microglia BV-2 Microglia LPS Stimulation LPS Stimulation BV-2 Microglia->LPS Stimulation This compound Treatment This compound Treatment LPS Stimulation->this compound Treatment Kc7f2 (HIF-1α Inhibitor) Treatment Kc7f2 (HIF-1α Inhibitor) Treatment LPS Stimulation->Kc7f2 (HIF-1α Inhibitor) Treatment Griess Assay (NO) Griess Assay (NO) This compound Treatment->Griess Assay (NO) Western Blot Western Blot This compound Treatment->Western Blot Cell Viability Assay Cell Viability Assay This compound Treatment->Cell Viability Assay Kc7f2 (HIF-1α Inhibitor) Treatment->Griess Assay (NO) Kc7f2 (HIF-1α Inhibitor) Treatment->Western Blot Kc7f2 (HIF-1α Inhibitor) Treatment->Cell Viability Assay Quantitative Analysis Quantitative Analysis Griess Assay (NO)->Quantitative Analysis Western Blot->Quantitative Analysis Cell Viability Assay->Quantitative Analysis

Experimental workflow for validating this compound's mechanism.

Comparative Analysis: this compound vs. Other Flavonoids

To provide a broader context for the therapeutic potential of this compound, we compare its anti-inflammatory effects with three other well-researched flavonoids: Apigenin, Luteolin, and Kaempferol. While direct comparative studies using specific inhibitors for all these compounds are limited, existing data on their impact on key inflammatory pathways in microglia offer valuable insights.

CompoundTarget Pathway(s)Key Inhibitory Effects in LPS-stimulated MicrogliaConfirmation with Specific Inhibitors
This compound HIF-1α, ERK1/2, mTORReduces NO, iNOS, TNF-α, IL-1β, COX-2Yes (Kc7f2 for HIF-1α)[1]
Apigenin NF-κB, MAPK (p38, JNK)Reduces NO, iNOS, TNF-α, IL-1β, IL-6Not explicitly demonstrated with HIF-1α, ERK, or mTOR inhibitors in microglia.
Luteolin NF-κB, JNK, AP-1Reduces NO, iNOS, TNF-α, IL-1β, IL-6, COX-2Not explicitly demonstrated with HIF-1α, ERK, or mTOR inhibitors in microglia.
Kaempferol NF-κB, MAPK (p38, JNK), AKTReduces NO, iNOS, TNF-α, IL-1β, COX-2, ROSNot explicitly demonstrated with HIF-1α, ERK, or mTOR inhibitors in microglia.

Quantitative Data Summary

The following tables summarize the quantitative data from the key study on this compound, demonstrating its dose-dependent efficacy and the reversal of its effects by the HIF-1α inhibitor, Kc7f2.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated BV-2 Microglia

TreatmentNitric Oxide (NO) Production (% of LPS control)iNOS Expression (Fold change vs. Control)TNF-α Expression (Fold change vs. Control)IL-1β Expression (Fold change vs. Control)COX-2 Expression (Fold change vs. Control)
Control~5%1.01.01.01.0
LPS (10 ng/mL)100%~8.5~7.0~6.5~6.0
LPS + this compound (200 µM)~40%~2.5~2.0~2.0~2.0
Data are approximated from graphical representations in Guan et al., 2022.[1]

Table 2: Confirmation of HIF-1α-dependent Mechanism of this compound using Kc7f2 Inhibitor

TreatmentiNOS Expression (Fold change vs. Control)TNF-α Expression (Fold change vs. Control)IL-1β Expression (Fold change vs. Control)
LPS (10 ng/mL)~7.0~6.0~5.5
LPS + this compound (200 µM)~2.0~2.0~2.0
LPS + this compound (200 µM) + Kc7f2 (10 µM)~6.5~5.5~5.0
Data are approximated from graphical representations in Guan et al., 2022.[1]

Table 3: Effect of this compound on Upstream Signaling Pathways

Treatmentp-ERK1/2 / ERK1/2 Ratio (Fold change vs. Control)p-mTOR / mTOR Ratio (Fold change vs. Control)
Control1.01.0
LPS (10 ng/mL)~2.8~2.5
LPS + this compound (200 µM)~1.5~1.3
Data are approximated from graphical representations in Guan et al., 2022.[1]

Signaling Pathway Diagram

The proposed mechanism of action for this compound in LPS-stimulated microglia is illustrated in the signaling pathway diagram below.

G LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK1/2 TLR4->ERK Activates mTOR mTOR TLR4->mTOR Activates HIF1a HIF-1α ERK->HIF1a Phosphorylates & Activates mTOR->HIF1a Phosphorylates & Activates ProInflammatory Pro-inflammatory Mediators (iNOS, TNF-α, IL-1β, COX-2, NO) HIF1a->ProInflammatory Induces Transcription Inflammation Neuroinflammation ProInflammatory->Inflammation This compound This compound This compound->ERK Inhibits This compound->mTOR Inhibits Kc7f2 Kc7f2 Kc7f2->HIF1a Inhibits Transcription

Proposed signaling pathway of this compound's anti-inflammatory action.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Guan et al. (2022).[1]

Cell Culture and Treatment
  • Cell Line: Murine microglial BV-2 cells were used.

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Cells were pre-treated with various concentrations of this compound (0-1000 µM) for a specified duration.

    • For inhibitor studies, cells were pre-incubated with 10 µM Kc7f2 for 24 hours.

    • Inflammation was induced by stimulating the cells with 10 ng/mL of lipopolysaccharide (LPS) for 9 to 24 hours, depending on the assay.

Cell Viability Assay
  • Method: Cell Counting Kit-8 (CCK-8) assay.

  • Procedure:

    • BV-2 cells were seeded in 96-well plates.

    • After treatment with this compound, 10 µL of CCK-8 solution was added to each well.

    • Plates were incubated for 2 hours at 37°C.

    • The absorbance at 450 nm was measured using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Reagent: Griess reagent.

  • Procedure:

    • After cell treatment, 50 µL of the cell culture supernatant was collected.

    • 50 µL of Griess reagent was added to the supernatant in a 96-well plate.

    • The mixture was incubated at room temperature for 10 minutes, protected from light.

    • The absorbance at 540 nm was measured using a microplate reader.

    • A standard curve was generated using sodium nitrite to quantify NO concentration.

Western Blot Analysis
  • Protein Extraction: Cells were lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane was incubated with primary antibodies against iNOS, TNF-α, IL-1β, COX-2, HIF-1α, ERK1/2, p-ERK1/2, mTOR, p-mTOR, and β-actin overnight at 4°C.

    • After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using image analysis software and normalized to the loading control (β-actin).

Conclusion

The targeted use of the HIF-1α inhibitor Kc7f2 has been instrumental in confirming the molecular mechanism of this compound's anti-inflammatory effects in microglia. By demonstrating that the inhibition of HIF-1α negates the therapeutic action of this compound, researchers have solidified its position as a promising candidate for neuroinflammatory disorders. The compound's ability to modulate the upstream ERK1/2 and mTOR pathways further elucidates its comprehensive mechanism. While other flavonoids like Apigenin, Luteolin, and Kaempferol also exhibit potent anti-inflammatory properties through related pathways, the specific inhibitor-based validation of this compound's mechanism provides a robust foundation for its continued development as a therapeutic agent. Future research should focus on direct comparative studies of these flavonoids using a broader range of specific inhibitors to further refine our understanding of their relative potencies and mechanisms of action.

References

Isoschaftoside's Anti-Inflammatory Efficacy in Microglia: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of isoschaftoside's performance in the BV-2 microglial cell line, with a comparative overview of different microglial models for neuroinflammation research.

This guide provides a comprehensive overview of the current experimental data on the efficacy of this compound in mitigating inflammatory responses in microglial cells. The available research predominantly focuses on the immortalized murine microglial cell line, BV-2. While direct comparative studies on the efficacy of this compound across different microglial cell lines are currently unavailable in the scientific literature, this guide presents the detailed findings from BV-2 cells and offers a broader comparison of commonly used microglial models to aid researchers in interpreting and planning future studies.

Efficacy of this compound in BV-2 Microglial Cells

This compound, a C-glycosyl flavonoid, has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1][2][3] Studies show that this compound can effectively suppress the production of key pro-inflammatory mediators, suggesting its potential as a therapeutic agent for neuroinflammatory conditions.[1][2][3]

Summary of Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound's effects on LPS-activated BV-2 cells.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound in LPS-Stimulated BV-2 Cells

MediatorTreatment ConcentrationResultReference
Nitric Oxide (NO)0-1000 µMDose-dependent inhibition of LPS-induced NO production.[1][4]
iNOS200 µMSignificant inhibition of LPS-induced iNOS protein expression.[2][4]
TNF-α200 µMSignificant inhibition of LPS-induced TNF-α protein expression.[2][4]
IL-1β200 µMSignificant inhibition of LPS-induced IL-1β protein expression.[2][4]
COX-2200 µMSignificant inhibition of LPS-induced COX-2 protein expression.[2][4]

Table 2: Effect of this compound on Signaling Molecules in LPS-Stimulated BV-2 Cells

Signaling MoleculeTreatment ConcentrationEffectReference
HIF-1α200 µMSignificantly reduced LPS-induced HIF-1α expression.[1][4]
HK2200 µMSignificantly reduced LPS-induced HK2 expression.[1][4]
PFKFB3200 µMSignificantly reduced LPS-induced PFKFB3 expression.[1][4]
p-ERK1/2200 µMAttenuated LPS-induced phosphorylation of ERK1/2.[1][4]
p-mTOR200 µMAttenuated LPS-induced phosphorylation of mTOR.[1][4]

Signaling Pathways Modulated by this compound in BV-2 Cells

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response of microglial cells. The primary mechanism identified is the inhibition of the HIF-1α-mediated metabolic reprogramming pathway.[1][3] this compound has been shown to attenuate the LPS-induced phosphorylation of ERK1/2 and mTOR, which are upstream regulators of HIF-1α.[1][4]

This compound Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK1_2 ERK1/2 TLR4->ERK1_2 mTOR mTOR TLR4->mTOR HIF_1a HIF-1α ERK1_2->HIF_1a mTOR->HIF_1a Metabolic_Reprogramming Metabolic Reprogramming (Glycolysis) HIF_1a->Metabolic_Reprogramming Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, iNOS, TNF-α, IL-1β, COX-2) Metabolic_Reprogramming->Pro_inflammatory_Mediators This compound This compound This compound->ERK1_2 This compound->mTOR

This compound inhibits LPS-induced inflammatory signaling in BV-2 microglia.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

Cell Culture and Treatment

BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are pre-treated with various concentrations of this compound (e.g., 0-1000 µM) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 10 ng/mL) for a designated period (e.g., 24 hours).[1][2]

Cell Viability Assay

Cell viability is assessed using the Cell Counting Kit-8 (CCK-8) assay. Following treatment with this compound, CCK-8 solution is added to each well and incubated for 2 hours. The absorbance is then measured at 450 nm using a microplate reader. This ensures that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.[1][4]

Nitric Oxide (NO) Production Assay

The concentration of nitric oxide in the culture supernatant is measured using the Griess reagent assay. An equal volume of supernatant from each treatment group is mixed with Griess reagent. After a short incubation period at room temperature, the absorbance is measured at 540 nm. A standard curve using sodium nitrite is generated to quantify the NO concentration.[1][2]

Western Blot Analysis

To determine the protein expression levels of inflammatory mediators and signaling molecules, cells are lysed and total protein is extracted. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies against target proteins (e.g., iNOS, TNF-α, IL-1β, COX-2, HIF-1α, p-ERK1/2, p-mTOR) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][4]

Experimental_Workflow Start BV-2 Cell Culture Pretreatment Pre-treatment with This compound Start->Pretreatment Stimulation Stimulation with LPS Pretreatment->Stimulation Incubation Incubation (e.g., 24h) Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis Viability_Assay CCK-8 Assay for Cell Viability Incubation->Viability_Assay NO_Assay Griess Assay for NO Supernatant_Collection->NO_Assay Western_Blot Western Blot for Protein Expression Cell_Lysis->Western_Blot

General experimental workflow for assessing this compound efficacy.

Comparative Overview of Microglial Cell Lines

While the data for this compound is currently limited to BV-2 cells, it is crucial for researchers to understand the characteristics of different microglial models to contextualize these findings.

Table 3: Comparison of Common Microglial Cell Models

FeaturePrimary MicrogliaBV-2 CellsOther Immortalized Lines (e.g., N9, HMC3)iPSC-derived Microglia
Origin Rodent or human brain tissueImmortalized murine microgliaImmortalized murine or human microgliaHuman induced pluripotent stem cells
Advantages - High physiological relevance- Gold standard for in vivo comparison- High proliferation rate- Easy to culture and transfect- Good for high-throughput screening- Similar to BV-2 cells in terms of ease of use- Human origin- Can be generated from patient-specific lines- High physiological relevance
Limitations - Limited availability- Difficult to culture and transfect- Ethical considerations- Phenotypic and transcriptomic differences from primary microglia- May not fully recapitulate in vivo responses- Similar limitations to BV-2 cells- Complex and costly to generate- Potential for batch-to-batch variability
Suitability - Validation of findings from cell lines- Detailed mechanistic studies- Initial screening of compounds- High-throughput assays- Preliminary mechanistic studies- Alternative to BV-2 for screening and mechanistic studies- Disease modeling- Studying human-specific microglial functions

The existing research on BV-2 cells provides a strong foundation for understanding the anti-inflammatory potential of this compound.[1][2][3] However, the authors of these studies rightly point out the need for validation in primary microglia to confirm the physiological relevance of these findings.[1] Future research should aim to bridge this gap by investigating the efficacy of this compound in primary microglia and other human-derived microglial models, such as iPSC-derived microglia. This will provide a more complete picture of its therapeutic potential for neuroinflammatory diseases.

References

A Comparative Guide to Isoschaftoside from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isoschaftoside, a C-glycosyl flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and allelopathic properties. This guide provides a comparative analysis of this compound derived from various plant sources, presenting key quantitative data, detailed experimental methodologies, and insights into its molecular mechanisms of action to support further research and development.

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant. The following table summarizes the available quantitative data for this compound and the closely related compound, Schaftoside, in several documented plant sources. It is important to note that directly comparable quantitative analyses of this compound across all its known botanical sources are not extensively available in the current literature.

Plant SourcePlant PartCompoundContentAnalytical Method
Abrus cantoniensisLeavesSchaftoside0.928 mg/gUPLC-Q-TOF-MS/MS[1]
StemsSchaftoside0.023 mg/gUPLC-Q-TOF-MS/MS[1]
Abrus mollisNot specifiedThis compoundPresentUPLC-Q-TOF-MS[2]
Desmodium uncinatumRoot ExudatesThis compound10-100 nM*Not Specified[3]
Passiflora incarnataNot specifiedThis compoundVaries (High and Low Chemotypes)HPLC, LC-MS[4]

*Note: This concentration was measured in the hydroponic medium of hydroponically grown plants and does not represent the concentration within the plant tissue itself.

Comparative Biological Activity

This compound exhibits a range of biological effects. While direct comparative studies on the potency of this compound from different plant origins are scarce, research on the pure compound has elucidated its efficacy in various experimental models.

Anti-inflammatory and Neuroprotective Effects

This compound has demonstrated significant anti-inflammatory and neuroprotective properties, particularly in the context of microglia-mediated neuroinflammation. Studies have shown that this compound can suppress the production of pro-inflammatory mediators in activated microglial cells.[5]

Allelopathic Activity

This compound isolated from the root exudates of Desmodium uncinatum has been identified as a potent allelochemical that inhibits the growth of the parasitic weed Striga hermonthica. The biological activity of this compound from D. uncinatum was confirmed to be identical to that of this compound isolated from Passiflora incarnata.[3]

Signaling Pathways and Molecular Mechanisms

Anti-inflammatory Signaling Pathway in Microglia

This compound exerts its anti-inflammatory effects in lipopolysaccharide (LPS)-activated microglia by inhibiting the HIF-1α-mediated metabolic reprogramming pathway. This involves the downregulation of the phosphorylation of ERK1/2 and mTOR, which are upstream regulators of HIF-1α.[5]

G This compound Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK1/2 TLR4->ERK Phosphorylation mTOR mTOR TLR4->mTOR Phosphorylation This compound This compound This compound->ERK This compound->mTOR HIF1a HIF-1α ERK->HIF1a mTOR->HIF1a MetabolicReprogramming Metabolic Reprogramming HIF1a->MetabolicReprogramming Inflammation Pro-inflammatory Mediators (iNOS, TNF-α, IL-1β) MetabolicReprogramming->Inflammation

Caption: this compound inhibits neuroinflammation by suppressing the ERK/mTOR/HIF-1α pathway.

Apoptosis Signaling in Cancer Cells (Proposed)

Based on the activity of related flavonoids, this compound is hypothesized to induce apoptosis in cancer cells through the intrinsic pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases.

G Proposed Apoptotic Pathway for this compound This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments related to the bioactivity of this compound.

Extraction and Isolation of this compound

A general procedure for the extraction and purification of this compound from plant material involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a polar solvent, such as methanol or ethanol, often using techniques like sonication to improve efficiency.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

  • Chromatographic Purification: The flavonoid-rich fraction (typically the ethyl acetate or n-butanol fraction) is further purified using column chromatography (e.g., Sephadex LH-20) followed by high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) to isolate pure this compound.

Anti-inflammatory Activity Assay in BV-2 Microglial Cells

This protocol is adapted from a study investigating the anti-inflammatory effects of this compound on BV-2 microglial cells.[5]

  • Cell Culture: Murine BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound (e.g., 0-1000 µM) for a specified period (e.g., 1 hour).

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 10 ng/mL and incubating for a further 24 hours (for nitric oxide production assays) or 9 hours (for protein expression analysis).

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Western Blot Analysis: Cell lysates are prepared, and protein expression levels of key inflammatory mediators (e.g., iNOS, TNF-α, IL-1β) and signaling proteins (e.g., phospho-ERK1/2, phospho-mTOR, HIF-1α) are determined by Western blotting using specific primary and secondary antibodies.

Apoptosis Induction Assay in Cancer Cells (General Protocol)

This is a general protocol for assessing the apoptotic effects of this compound on a cancer cell line of interest.

  • Cell Culture and Treatment: Cancer cells (e.g., MCF-7, HeLa) are cultured in their recommended medium. Cells are seeded and treated with various concentrations of this compound for 24-48 hours.

  • Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis, cells are stained with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes. The stained cells are then analyzed by flow cytometry.

  • Western Blot for Apoptotic Markers: Cell lysates are analyzed by Western blotting for key apoptotic proteins. This includes examining the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, as well as the cleavage of caspases (e.g., caspase-3, caspase-9) and PARP, which are hallmarks of apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of this compound from different plant sources.

G Workflow for Comparative Analysis of this compound cluster_0 Plant Material cluster_1 Processing and Analysis cluster_2 Bioactivity Assessment cluster_3 Data Analysis and Comparison PlantA Plant Source A (e.g., Desmodium uncinatum) Extraction Extraction & Isolation of this compound PlantA->Extraction PlantB Plant Source B (e.g., Passiflora incarnata) PlantB->Extraction PlantC Plant Source C (e.g., Abrus cantoniensis) PlantC->Extraction Quantification Quantification (HPLC/UPLC-MS) [mg/g] Extraction->Quantification AntiInflammatory Anti-inflammatory Assays (e.g., BV-2, RAW 264.7) Extraction->AntiInflammatory Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Extraction->Anticancer Other Other Bioassays Extraction->Other Comparison Comparative Analysis of: - Yield - Potency (e.g., IC50) - Mechanism of Action Quantification->Comparison AntiInflammatory->Comparison Anticancer->Comparison Other->Comparison

References

Isoschaftoside as an α-Glucosidase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that plays a crucial role in carbohydrate digestion. It breaks down complex carbohydrates into simpler sugars like glucose, which are then absorbed into the bloodstream. Inhibiting this enzyme can delay carbohydrate digestion and absorption, leading to a slower and lower rise in postprandial blood glucose levels. This mechanism is a validated therapeutic strategy for managing type 2 diabetes.

Isoschaftoside is a flavonoid C-glycoside found in various plants, including Desmodium uncinatum and Abrus cantoniensis. Flavonoids, a broad class of plant secondary metabolites, have been extensively studied for their diverse biological activities, including their potential as enzyme inhibitors. While research has highlighted the anti-inflammatory properties of this compound, its specific activity as an α-glucosidase inhibitor remains an area for further investigation.

Comparative Analysis of α-Glucosidase Inhibitors

A direct comparison of this compound with other α-glucosidase inhibitors is challenging due to the absence of a reported 50% inhibitory concentration (IC50) value. However, based on the known activity of other flavonoid glycosides, it is plausible that this compound possesses α-glucosidase inhibitory properties. For context, this guide provides a quantitative comparison of well-established synthetic α-glucosidase inhibitors and other natural flavonoid-based inhibitors.

Table 1: Comparison of α-Glucosidase Inhibitors

InhibitorTypeSource/OriginIC50 Value (µM)Notes
This compound Flavonoid C-glycosideNatural (e.g., Desmodium uncinatum)Not ReportedPotential inhibitor based on chemical class.
Acarbose Pseudo-oligosaccharideMicrobial Fermentation0.2 - 750[1][2]Clinically used drug; IC50 varies with enzyme source and substrate.
Miglitol IminosugarSynthetic0.11 - 1.3[3]Clinically used drug; potent inhibitor of sucrase and maltase.
Voglibose Valienamine derivativeSynthetic0.07 - 5.6[4][5]Clinically used drug; particularly effective against sucrase.
Linarin Flavone glycosideNatural (e.g., Buddleja officinalis)13.2A natural flavonoid showing potent inhibition.
Schisantherin A LignanNatural (e.g., Schisandra sphenanthera)25.0[6]A bioactive compound with demonstrated α-glucosidase inhibitory activity.

Experimental Protocols

A standardized in vitro α-glucosidase inhibition assay is crucial for evaluating and comparing the potency of different inhibitors. The following is a typical experimental protocol.

In Vitro α-Glucosidase Inhibition Assay

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (e.g., this compound, acarbose) dissolved in a suitable solvent (e.g., DMSO)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction

  • 96-well microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • In a 96-well plate, add a small volume of the test compound solution at various concentrations.

  • Add the α-glucosidase solution to each well containing the test compound and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for a specific duration (e.g., 20 minutes).

  • Stop the reaction by adding the sodium carbonate solution.

  • Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.

  • A control reaction is performed without the inhibitor.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of α-glucosidase activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Mechanism and Workflow

Diagram 1: General Mechanism of α-Glucosidase Inhibition

G Carbohydrates Dietary Carbohydrates (Starch, Sucrose) AlphaGlucosidase α-Glucosidase (in Small Intestine) Carbohydrates->AlphaGlucosidase Digestion Monosaccharides Monosaccharides (Glucose) Absorption Intestinal Absorption Monosaccharides->Absorption Bloodstream Bloodstream Absorption->Bloodstream AlphaGlucosidase->Monosaccharides Inhibitor α-Glucosidase Inhibitor Inhibitor->AlphaGlucosidase Inhibition

Caption: General mechanism of α-glucosidase inhibition in the small intestine.

Diagram 2: Experimental Workflow for α-Glucosidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inhibitor Prepare Inhibitor Solutions Mix Mix Inhibitor and Enzyme Inhibitor->Mix Enzyme Prepare α-Glucosidase Solution Enzyme->Mix Substrate Prepare pNPG Substrate Solution AddSubstrate Add Substrate Substrate->AddSubstrate Incubate1 Pre-incubate Mix->Incubate1 Incubate1->AddSubstrate Incubate2 Incubate AddSubstrate->Incubate2 Stop Stop Reaction Incubate2->Stop Measure Measure Absorbance (405 nm) Stop->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Conclusion

References

A Comparative Guide to Isoschaftoside and Other Flavonoids for Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing interest in natural compounds for the treatment of neurodegenerative diseases has placed flavonoids at the forefront of neuroprotective research. Their diverse mechanisms of action, including antioxidant, anti-inflammatory, and anti-protein aggregation properties, make them promising candidates for therapeutic development. This guide provides a comparative analysis of isoschaftoside against other well-studied flavonoids—quercetin and epigallocatechin-3-gallate (EGCG)—and its related compound, schaftoside, in the context of neuroprotection, supported by experimental data.

At a Glance: Comparative Efficacy

Due to the nascent stage of research on this compound, direct comparative studies against other flavonoids under identical experimental conditions are limited. The following tables summarize the available quantitative data for each compound, highlighting their neuroprotective potential in various experimental models. It is crucial to interpret this data within the context of the specific experimental setups.

Table 1: Anti-inflammatory Effects of this compound in BV-2 Microglial Cells

CompoundConcentrationModelEndpointResultReference
This compound200 µMLPS-stimulated BV-2 microgliaNitric Oxide ProductionSignificant inhibition[1]
This compound1000 µMLPS-stimulated BV-2 microgliaNitric Oxide ProductionDose-dependent inhibition[1]

Table 2: Neuroprotective Effects of Schaftoside in a Rat Model of Cerebral Ischemia-Reperfusion

CompoundDosageAnimal ModelEndpointResultReference
Schaftoside20 mg/kgMCAO ratsInfarct VolumeSignificant reduction[2]
Schaftoside40 mg/kgMCAO ratsNeurological Deficit ScoreSignificant improvement[2]

Table 3: Neuroprotective Effects of Quercetin

Concentration/DosageModelEndpointResultReference
5-50 µMH₂O₂-induced neuronal injuryCell ViabilityDose-dependent protection[3]
10 mg/kgRotenone-induced Parkinson's modelDopaminergic Neuron LossSignificant protection
25 µMAβ-induced toxicity in PC12 cellsCell ViabilitySignificant protection

Table 4: Neuroprotective Effects of Epigallocatechin-3-Gallate (EGCG)

Concentration/DosageModelEndpointResultReference
10 µMAβ aggregationFibril FormationSignificant inhibition[4][5][6]
20 mg/kgMPTP-induced Parkinson's modelDopaminergic Neuron LossSignificant protection
1-10 µMOxidative stress in neuronal cellsCell ViabilityDose-dependent protection

Delving into the Mechanisms: Signaling Pathways

Flavonoids exert their neuroprotective effects through the modulation of various signaling pathways. Below are diagrams illustrating the key pathways associated with this compound, schaftoside, quercetin, and EGCG.

This compound: Targeting Neuroinflammation via HIF-1α

This compound has been shown to suppress neuroinflammation in microglial cells by inhibiting the hypoxia-inducible factor-1α (HIF-1α) pathway, which in turn downregulates the expression of pro-inflammatory mediators.[1]

LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK1/2 TLR4->ERK mTOR mTOR ERK->mTOR HIF1a HIF-1α mTOR->HIF1a Glycolysis Metabolic Reprogramming HIF1a->Glycolysis Inflammation Pro-inflammatory Mediators (iNOS, TNF-α, IL-1β) HIF1a->Inflammation This compound This compound This compound->ERK This compound->mTOR This compound->HIF1a

Caption: this compound inhibits LPS-induced neuroinflammation in microglia.

Schaftoside: Neuroprotection in Cerebral Ischemia via AMPK/mTOR

Schaftoside demonstrates neuroprotective effects in cerebral ischemia-reperfusion injury by activating the AMP-activated protein kinase (AMPK) pathway and subsequently modulating the mammalian target of rapamycin (mTOR) signaling, which leads to enhanced autophagy and reduced apoptosis and inflammation.[2]

Ischemia Cerebral Ischemia/Reperfusion AMPK AMPK Ischemia->AMPK Apoptosis Apoptosis Ischemia->Apoptosis Inflammation Inflammation Ischemia->Inflammation mTOR mTOR AMPK->mTOR Autophagy Autophagy mTOR->Autophagy Schaftoside Schaftoside Schaftoside->AMPK Schaftoside->Apoptosis Schaftoside->Inflammation

Caption: Schaftoside's neuroprotective mechanism in cerebral ischemia.

Quercetin and EGCG: Multi-Targeted Neuroprotection

Quercetin and EGCG are known to act on multiple pathways to confer neuroprotection. They exhibit potent antioxidant effects by activating the Nrf2-ARE pathway and anti-inflammatory actions by inhibiting the NF-κB pathway. Furthermore, they can directly interfere with the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.

cluster_antioxidant Antioxidant Pathway cluster_inflammatory Anti-inflammatory Pathway cluster_aggregation Anti-Aggregation Pathway ROS Oxidative Stress Nrf2 Nrf2 ROS->Nrf2 ARE ARE Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes Quercetin_EGCG1 Quercetin/EGCG Quercetin_EGCG1->Nrf2 InflammatoryStimuli Inflammatory Stimuli NFkB NF-κB InflammatoryStimuli->NFkB ProInflammatoryGenes Pro-inflammatory Genes NFkB->ProInflammatoryGenes Quercetin_EGCG2 Quercetin/EGCG Quercetin_EGCG2->NFkB Abeta Aβ Monomers Oligomers Toxic Oligomers Abeta->Oligomers Fibrils Fibrils Oligomers->Fibrils Quercetin_EGCG3 Quercetin/EGCG Quercetin_EGCG3->Oligomers

Caption: Multi-target neuroprotective mechanisms of Quercetin and EGCG.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the studies of these flavonoids.

In Vitro Neuroinflammation Model: Nitric Oxide Assay in BV-2 Microglia
  • Objective: To assess the anti-inflammatory effects of flavonoids by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.

  • Cell Line: BV-2 murine microglial cells.

  • Protocol:

    • Seed BV-2 cells in 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test flavonoid (e.g., this compound) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

    • After a 24-hour incubation, collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.

  • Reference: [1]

In Vivo Cerebral Ischemia Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
  • Objective: To evaluate the neuroprotective effects of flavonoids in a model of ischemic stroke.

  • Animal Model: Male Sprague-Dawley or Wistar rats.

  • Protocol:

    • Anesthetize the rat and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a nylon monofilament suture into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).

    • After a period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

    • Administer the test flavonoid (e.g., schaftoside) intravenously or intraperitoneally at specific time points before or after MCAO.

    • After a set reperfusion period (e.g., 24 or 48 hours), assess neurological deficits using a standardized scoring system.

    • Euthanize the animals and perfuse the brains. Brains are then sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

  • Reference: [2]

Amyloid-β Aggregation Assay: Thioflavin T (ThT) Fluorescence
  • Objective: To determine the inhibitory effect of flavonoids on the aggregation of amyloid-β (Aβ) peptides.

  • Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils.

  • Protocol:

    • Prepare Aβ peptide (e.g., Aβ42) solutions in an appropriate buffer.

    • Incubate the Aβ solution in the presence or absence of various concentrations of the test flavonoid (e.g., quercetin, EGCG).

    • At different time points, add ThT to aliquots of the incubation mixture.

    • Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively.

    • A decrease in ThT fluorescence in the presence of the flavonoid indicates inhibition of Aβ aggregation. The half-maximal inhibitory concentration (IC50) can be calculated.

  • Reference: [4][5][6]

Western Blot Analysis of Signaling Proteins
  • Objective: To quantify the expression levels of specific proteins in signaling pathways modulated by flavonoids.

  • Protocol:

    • Treat cells or tissues with the flavonoid of interest and the relevant stimulus (e.g., LPS, oxidative stressor).

    • Lyse the cells or tissues to extract total proteins.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-ERK, Nrf2, NF-κB).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound is an emerging flavonoid with demonstrated anti-neuroinflammatory potential. While current data is promising, further research is necessary to fully elucidate its neuroprotective profile and compare its efficacy directly with established flavonoids like quercetin and EGCG. Future studies should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of this compound with other flavonoids in standardized in vitro and in vivo models of neurodegeneration.

  • Bioavailability and Blood-Brain Barrier Permeability: Investigating the pharmacokinetics of this compound to determine its ability to reach the central nervous system in therapeutic concentrations.

  • Elucidation of Broader Mechanisms: Exploring other potential neuroprotective mechanisms of this compound beyond its anti-inflammatory effects, such as antioxidant and anti-protein aggregation activities.

By addressing these research gaps, the scientific community can better understand the therapeutic potential of this compound and its place within the growing arsenal of flavonoids for combating neurodegenerative diseases.

References

A Head-to-Head Bioactivity Analysis: Isoschaftoside vs. Vicenin-2

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Isoschaftoside and Vicenin-2, two structurally related C-glycosylflavones, have garnered significant attention in the scientific community for their diverse pharmacological activities. Both compounds, derived from various plant sources, exhibit promising anti-inflammatory, antioxidant, and anticancer properties. This guide provides a comprehensive head-to-head comparison of their bioactivities, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers and drug development professionals in their investigations.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the anti-inflammatory, antioxidant, and anticancer activities of this compound and Vicenin-2. Direct head-to-head studies are limited; therefore, data has been compiled from various independent studies to provide a comparative overview.

Table 1: Anti-inflammatory Activity

CompoundAssayCell Line/ModelKey FindingsIC₅₀/Effective ConcentrationReference
This compound LPS-induced NO productionBV-2 microgliaDose-dependent inhibition of nitric oxide production.Significant inhibition at 200 µM[1]
LPS-induced pro-inflammatory cytokinesBV-2 microgliaSignificantly inhibited iNOS, TNF-α, IL-1β, and COX-2 protein expression.200 µM[1]
Vicenin-2 LPS-induced pro-inflammatory cytokinesTHP-1 cellsDecreased mRNA levels of TNF-α, IL-1β, and IL-6.Significant reduction at 100 µM and 200 µM[2]
Carrageenan-induced rat paw edemaRatsSignificant anti-inflammatory activity.41.5% inhibition at 300 mg/kg[3]
LPS-induced NO and TNF-α productionMurine macrophagesModified production of inflammatory mediators.Not specified[3]

Table 2: Antioxidant Activity

CompoundAssayKey FindingsIC₅₀ ValueReference
This compound Qualitative antioxidant activity reported.Possesses antioxidant properties.Not specified
Vicenin-2 DPPH radical scavengingDemonstrates capability to scavenge DPPH radicals.Not specified[4]
Superoxide anion and hydroxyl radical scavengingProtective effects against superoxide anion and hydroxyl radicals.Not specified[4]

Table 3: Anticancer Activity

CompoundCell LineAssayKey FindingsIC₅₀ ValueReference
This compound Qualitative anticancer activity reported.Possesses antitumor properties.Not specified
Vicenin-2 HT-29 (colon cancer)MTT assayInhibition of cell growth.50 µM[5][6]
SKOV-3 (ovarian cancer)MTT assayInactive>50 µg/mL[7]
HeLa (cervical cancer)MTT assayInactive>50 µg/mL[7]
MOLT-4 (leukemia)MTT assayInactive>50 µg/mL[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory Assays

1. LPS-Induced Nitric Oxide Production in BV-2 Microglia

  • Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.

  • Nitric Oxide Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of nitric oxide, in the culture supernatant is measured using the Griess reagent. 50 µL of culture supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.[1]

  • Western Blot for iNOS and COX-2: Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against iNOS and COX-2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

2. Anti-inflammatory Activity in THP-1 Cells

  • Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. To differentiate into macrophage-like cells, THP-1 cells are treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.

  • Treatment: Differentiated THP-1 cells are pre-treated with the test compound (e.g., Vicenin-2) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Antioxidant Assay

DPPH Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Procedure: A solution of DPPH in methanol (e.g., 0.1 mM) is prepared. Different concentrations of the test compound are added to the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance is then measured at 517 nm. A decrease in absorbance indicates radical scavenging activity. Ascorbic acid or Trolox is commonly used as a positive control.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the sample.

Anticancer Assay

MTT Cell Viability Assay

  • Cell Culture: Cancer cell lines (e.g., HT-29) are cultured in an appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound (e.g., Vicenin-2) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. The formazan crystals formed by viable cells are then dissolved in 150 µL of a solubilizing agent (e.g., DMSO). The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[5]

Signaling Pathways and Mechanisms of Action

The bioactivities of this compound and Vicenin-2 are mediated through the modulation of several key signaling pathways.

This compound

This compound has been shown to exert its anti-inflammatory effects in microglia by inhibiting the HIF-1α-mediated metabolic reprogramming and the ERK1/2/mTOR signaling pathway .[1]

Isoschaftoside_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK1_2 p-ERK1/2 TLR4->ERK1_2 mTOR p-mTOR ERK1_2->mTOR HIF_1a HIF-1α mTOR->HIF_1a Metabolic_Reprogramming Metabolic Reprogramming HIF_1a->Metabolic_Reprogramming Inflammation Pro-inflammatory Mediators (NO, iNOS, TNF-α, IL-1β, COX-2) Metabolic_Reprogramming->Inflammation This compound This compound This compound->ERK1_2 This compound->mTOR This compound->HIF_1a

This compound's anti-inflammatory signaling pathway.
Vicenin-2

Vicenin-2 demonstrates a broader range of mechanisms. Its anti-inflammatory effects are mediated through the CaMKKβ-AMPK-SIRT1 axis , leading to the inhibition of NF-κB.[2] In the context of skin photoaging, it has been shown to act by suppressing GSK3β , which in turn regulates the PI3K/Akt pathway . [ ] Furthermore, its anticancer activity in colon cancer cells involves the inhibition of the Wnt/β-catenin signaling pathway .[5][6]

Vicenin2_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_anticancer Anticancer Pathway (Colon) CaMKKb CaMKKβ AMPK AMPK CaMKKb->AMPK SIRT1 SIRT1 AMPK->SIRT1 NFkB_inflam NF-κB SIRT1->NFkB_inflam Inflammatory_Genes Inflammatory Genes NFkB_inflam->Inflammatory_Genes Vicenin2_inflam Vicenin-2 Vicenin2_inflam->CaMKKb Wnt Wnt/β-catenin Signaling Apoptosis_cancer Apoptosis Wnt->Apoptosis_cancer Cell_Proliferation Cell Proliferation Wnt->Cell_Proliferation Vicenin2_cancer Vicenin-2 Vicenin2_cancer->Wnt

Simplified signaling pathways of Vicenin-2.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key experimental protocols described.

Anti_inflammatory_Workflow cluster_workflow Anti-inflammatory Assay Workflow A 1. Cell Culture (e.g., BV-2, THP-1) B 2. Pre-treatment with Compound A->B C 3. Stimulation with LPS B->C D 4. Incubation C->D E 5. Supernatant Collection D->E G 6. Cell Lysis & Western Blot D->G F 6. Measurement (Griess Assay, ELISA) E->F

General workflow for in vitro anti-inflammatory assays.

Antioxidant_Workflow cluster_workflow DPPH Antioxidant Assay Workflow A 1. Prepare DPPH Solution B 2. Add Test Compound A->B C 3. Incubate in Dark B->C D 4. Measure Absorbance (517 nm) C->D E 5. Calculate % Scavenging and IC₅₀ D->E

General workflow for the DPPH antioxidant assay.

Conclusion

Both this compound and Vicenin-2 exhibit significant bioactivities with therapeutic potential. Vicenin-2 appears to be more extensively studied, with a larger body of quantitative data available, particularly regarding its anticancer and anti-inflammatory effects across various models. This compound shows clear anti-inflammatory properties in microglia, with a well-defined mechanism of action.

The lack of direct comparative studies and a scarcity of quantitative data for this compound in antioxidant and anticancer assays highlight a key area for future research. Such studies would be invaluable in elucidating the relative potency and therapeutic promise of these two closely related flavonoids. The information and protocols provided in this guide aim to facilitate further investigation into the pharmacological properties of this compound and Vicenin-2, ultimately contributing to the development of novel therapeutic agents.

References

The Allelopathic Role of Isoschaftoside: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate world of allelopathic interactions is crucial for developing novel and sustainable solutions in agriculture and beyond. This guide provides a comprehensive comparison of Isoschaftoside, a C-glycosylflavonoid with potent allelopathic activity, against other relevant allelochemicals. We delve into its performance, supporting experimental data, detailed protocols, and its potential mechanism of action.

This compound, a key secondary metabolite exuded from the roots of Desmodium uncinatum (silverleaf desmodium), has been identified as a powerful allelochemical, particularly in the context of controlling the parasitic weed Striga hermonthica (witchweed).[1][2] This parasitic plant can devastate cereal crops, and the allelopathic properties of D. uncinatum, largely attributed to this compound, form a cornerstone of the "push-pull" agricultural strategy. This guide will compare the activity of this compound with other allelochemicals found in D. uncinatum root exudates and discuss its mode of action.

Performance Comparison of Allelochemicals from Desmodium uncinatum

The root exudates of Desmodium uncinatum contain a complex mixture of bioactive compounds with varying effects on the lifecycle of Striga hermonthica. While some compounds stimulate germination, others inhibit the subsequent growth of the radicle, preventing the parasite from attaching to its host. This compound is a primary inhibitor of this post-germination growth.[1][2]

Other notable allelochemicals isolated from D. uncinatum root exudates include isoflavanones, such as uncinanone B and uncinanone C.[3] Interestingly, these compounds exhibit contrasting effects. Uncinanone B has been shown to induce the germination of Striga seeds, while uncinanone C moderately inhibits radicle growth.[3]

Table 1: Qualitative Comparison of Allelochemicals from Desmodium uncinatum on Striga hermonthica

AllelochemicalChemical ClassEffect on Striga hermonthica
This compound C-glycosylflavonoidPotent inhibitor of post-germination radicle growth[1][2]
Uncinanone BIsoflavanoneStimulant of seed germination[3]
Uncinanone CIsoflavanoneModerate inhibitor of radicle growth[3]

Experimental Protocols

To aid researchers in the study of this compound and other allelochemicals, we provide detailed methodologies for key experiments.

Protocol 1: Striga hermonthica Seed Germination and Radicle Elongation Inhibition Assay

This protocol is designed to assess the effect of this compound and other compounds on the germination and subsequent radicle growth of S. hermonthica.

Materials:

  • Striga hermonthica seeds

  • This compound, uncinanone C, and other test compounds

  • GR24 (synthetic strigolactone germination stimulant)

  • Sterile distilled water

  • Methanol or DMSO (for dissolving compounds)

  • Petri dishes (6 cm)

  • Glass fiber filter paper

  • Micropipettes

  • Incubator

  • Stereomicroscope with a calibrated eyepiece or imaging software

Procedure:

  • Seed Sterilization and Pre-conditioning:

    • Surface sterilize S. hermonthica seeds by immersing them in a 1% sodium hypochlorite solution for 5 minutes, followed by thorough rinsing with sterile distilled water.

    • Place the sterilized seeds on a moist glass fiber filter paper in a petri dish.

    • Seal the petri dishes and incubate them in the dark at 28-30°C for 10-14 days to pre-condition the seeds.

  • Preparation of Test Solutions:

    • Prepare a stock solution of GR24 in acetone or a suitable solvent. Further dilute with sterile distilled water to a final concentration of 0.1-1 ppm to induce germination.

    • Prepare stock solutions of this compound, uncinanone C, and other test compounds in methanol or DMSO.

    • Prepare a series of dilutions of the test compounds in sterile distilled water containing the final concentration of GR24. Ensure the final solvent concentration is non-toxic to the seeds (typically <0.1%).

  • Bioassay:

    • Arrange the pre-conditioned Striga seeds on new moist filter papers in petri dishes.

    • Apply a known volume (e.g., 1 mL) of the respective test solutions to each petri dish. Use a solution with only GR24 as a positive control and sterile distilled water as a negative control.

    • Seal the petri dishes and incubate in the dark at 28-30°C for 48-72 hours.

  • Data Collection and Analysis:

    • After the incubation period, count the number of germinated seeds under a stereomicroscope. A seed is considered germinated if the radicle has emerged.

    • Measure the length of the radicle for each germinated seed using a calibrated eyepiece or image analysis software.

    • Calculate the germination percentage and the average radicle length for each treatment.

    • Plot dose-response curves and determine the IC50 (half-maximal inhibitory concentration) for radicle growth inhibition.

G cluster_0 Seed Preparation cluster_1 Bioassay cluster_2 Data Analysis Seed Sterilization Seed Sterilization Pre-conditioning Pre-conditioning Seed Sterilization->Pre-conditioning 10-14 days 28-30°C, dark Pre-conditioned Seeds Pre-conditioned Seeds Application of Test Solutions Application of Test Solutions Pre-conditioned Seeds->Application of Test Solutions This compound, etc. + GR24 Incubation Incubation Application of Test Solutions->Incubation 48-72 hours 28-30°C, dark Microscopy Microscopy Incubation->Microscopy Count germination Measure radicle length Calculate Inhibition Calculate Inhibition Microscopy->Calculate Inhibition IC50

Figure 1. Experimental workflow for the Striga hermonthica germination and radicle elongation inhibition assay.

Proposed Signaling Pathway for this compound's Allelopathic Action

The precise signaling pathway by which this compound inhibits radicle growth in Striga hermonthica has not been fully elucidated. However, based on current knowledge of flavonoid and parasitic plant signaling, a hypothetical pathway can be proposed.

Flavonoids are known to modulate auxin transport in plants.[4] Auxin is a critical phytohormone that regulates root growth and development. It is plausible that this compound, upon being perceived by the Striga radicle, interferes with auxin transport or signaling within the radicle tip. This disruption of auxin homeostasis would lead to a cessation of cell division and elongation, resulting in the observed inhibition of radicle growth.

Furthermore, studies on other parasitic plants have implicated quinone oxidoreductases in the perception of phenolic allelochemicals, which can lead to the initiation of haustorium development.[5][6][7] While this compound's effect is inhibitory rather than inductive, it is possible that a similar perception mechanism involving cell surface receptors or transporters is at play. The binding of this compound could trigger a signaling cascade that ultimately disrupts downstream processes essential for growth. This cascade may involve changes in ion fluxes, reactive oxygen species (ROS) production, and the modulation of gene expression related to cell cycle progression and cell wall modification.

G This compound This compound Receptor Plausible Cell Surface Receptor/Transporter This compound->Receptor Signal_Transduction Signal Transduction Cascade (e.g., Ca2+, ROS, Kinases) Receptor->Signal_Transduction Auxin_Transport Inhibition of Auxin Transport/Signaling Signal_Transduction->Auxin_Transport Gene_Expression Altered Gene Expression (Cell Cycle, Cell Wall) Signal_Transduction->Gene_Expression Radicle_Inhibition Inhibition of Radicle Growth Auxin_Transport->Radicle_Inhibition Gene_Expression->Radicle_Inhibition

Figure 2. Hypothetical signaling pathway for this compound-induced radicle growth inhibition in Striga hermonthica.

Conclusion

This compound stands out as a potent and specific allelochemical with significant potential for the development of natural herbicides and for enhancing the efficacy of integrated pest management strategies. Its ability to inhibit the post-germination growth of the devastating parasitic weed Striga hermonthica makes it a subject of considerable interest. While further research is needed to fully elucidate its quantitative comparison with other allelochemicals and its precise signaling pathway, the information presented in this guide provides a solid foundation for researchers to build upon. The detailed experimental protocols will enable standardized and reproducible studies, paving the way for a deeper understanding of the allelopathic interactions mediated by this fascinating C-glycosylflavonoid.

References

Safety Operating Guide

Proper Disposal of Isoschaftoside: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Isoschaftoside, a flavonoid glycoside, is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to ensure the proper handling and disposal of this compound waste, minimizing risks and adhering to regulatory standards.

Pre-Disposal and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to avoid inhalation, and contact with skin and eyes.[1]

Recommended PPE:

  • Safety goggles with side-shields[1]

  • Protective gloves (impervious)[1]

  • Lab coat or other impervious clothing[1]

  • Suitable respirator if dust or aerosols may be generated[1]

Ensure that a safety shower and eye wash station are readily accessible.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood.[1]

Waste Classification and Segregation

Properly classify this compound waste as hazardous chemical waste. It should not be disposed of in regular trash or down the sink.[2] To prevent dangerous reactions and ensure proper disposal, segregate this compound waste from other waste streams.

  • Solid Waste: Collect pure this compound powder, contaminated labware (e.g., weigh boats, spatulas), and PPE in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solvent, it should be collected in a compatible hazardous waste container.[3] Aqueous solutions containing this compound should also be treated as hazardous waste. Separate halogenated and non-halogenated solvent waste.[2]

  • Sharps Waste: Any contaminated sharps, such as needles or pipette tips, must be placed in a labeled, puncture-proof sharps container.[2]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to send it to an approved waste disposal plant.[1]

  • Container Selection: Use a container made of a material compatible with this compound and any solvents used.[3] The container must have a tightly fitting cap and be kept closed except when adding waste.[2][3]

  • Labeling: Clearly label the waste container with a hazardous waste tag.[2] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"[2]

    • The concentration and quantity of the waste[2]

    • The date the waste was first added to the container[2]

    • Do not use abbreviations or chemical formulas on the label.[2]

  • Storage: Store the sealed and labeled waste container in a cool, well-ventilated, and designated secondary containment area away from direct sunlight and ignition sources while awaiting pickup.[1]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company to arrange for the pickup and disposal of the hazardous waste.[4] Follow all institutional and local regulations for waste pickup and documentation.

Spill and Contamination Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]

  • Containment: Prevent further leakage or spillage and keep the material away from drains and water courses.[1]

  • Cleanup:

    • For solutions, absorb the spill with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

    • For powder spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Disposal of Cleanup Materials: Collect all contaminated materials (absorbents, PPE, etc.) in a sealed, labeled hazardous waste container for disposal as described in Section 3.[1]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures for this compound, the following diagrams illustrate the key decision-making processes and workflows.

A Start: this compound Waste Generated B Identify Waste Type A->B C Solid Waste (Powder, Contaminated PPE) B->C Solid D Liquid Waste (In Solvent or Aqueous Solution) B->D Liquid E Sharps Waste (Needles, Pipette Tips) B->E Sharps F Select Compatible, Labeled Hazardous Waste Container C->F D->F G Select Puncture-Proof Sharps Container E->G H Place Waste in Appropriate Container F->H G->H I Store Sealed Container in Designated Secondary Containment H->I J Contact EHS for Pickup and Disposal at Approved Facility I->J K End: Waste Disposed J->K A Spill Occurs B Evacuate and Ventilate Area A->B C Wear Full PPE B->C D Contain Spill (Prevent Spread to Drains) C->D E Absorb Liquid with Inert Material or Carefully Sweep Powder D->E F Place Contaminated Material in Labeled Hazardous Waste Container E->F G Decontaminate Spill Area and Equipment with Alcohol F->G H Dispose of all Contaminated Materials as Hazardous Waste G->H I End: Spill Cleanup Complete H->I

References

Essential Safety and Logistical Information for Handling Isoschaftoside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Isoschaftoside, a C-glycosylflavonoid utilized in various research applications.[1][2] Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[3]

  • Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[3]

  • Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.[3]

PPE CategorySpecific Requirements
Eye Protection Safety goggles with side-shields.
Hand Protection Protective gloves (e.g., nitrile rubber).
Body Protection Impervious clothing, such as a lab coat.
Respiratory Protection A suitable respirator should be used if dust or aerosols are generated.

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural guidance for the safe handling of this compound from receipt to use.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3]

  • For powdered this compound, store at -20°C.[3]

  • If in a solvent, store at -80°C.[3]

  • Keep the container tightly sealed.[3]

2. Preparation for Use:

  • Work in a designated area with appropriate exhaust ventilation, such as a chemical fume hood.[3]

  • Ensure an eye-wash station and safety shower are readily accessible.[3]

  • Don all required PPE before handling the compound.

  • Avoid the formation of dust and aerosols.[3]

3. Weighing and Dissolving:

  • If weighing the powdered form, do so carefully within the fume hood to minimize dust generation.

  • When preparing solutions, add the solvent to the this compound slowly to avoid splashing.

  • Do not eat, drink, or smoke when using this product.[3]

4. Experimental Use:

  • Handle all solutions and materials containing this compound with the same precautions as the pure compound.

  • Avoid contact with skin and eyes.[3]

  • In case of accidental contact, follow the first aid measures outlined below.

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Remove contact lenses if present and easy to do. Continue rinsing and call a physician.[3]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[3]
Inhalation Relocate the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Call a physician.[3]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste materials containing this compound, including unused product, contaminated PPE, and cleaning materials, in a designated and properly labeled hazardous waste container.

  • Collect any spillage to prevent release to the environment.[3]

2. Disposal Procedure:

  • Dispose of the contents and container at an approved waste disposal plant.[3]

  • Do not allow the product to enter drains, water courses, or the soil.[3]

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the key steps and decision points in the safe handling workflow for this compound.

Isoschaftoside_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_emergency Emergency Response cluster_disposal Disposal A Receive & Inspect This compound B Store Appropriately (-20°C powder, -80°C solvent) A->B C Don Required PPE B->C D Weigh or Prepare Solution C->D E Conduct Experiment D->E F Accidental Exposure? E->F I Collect Waste in Labeled Container E->I G Follow First Aid Procedures F->G Yes F->I No H Seek Medical Attention G->H J Dispose via Approved Waste Plant I->J

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.